Technical Documentation Center

3,7,9-Trioxabicyclo[3.3.1]nonane Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3,7,9-Trioxabicyclo[3.3.1]nonane
  • CAS: 281-09-4

Core Science & Biosynthesis

Foundational

The Architecture and Synthesis of 3,7,9-Trioxabicyclo[3.3.1]nonane: A Technical Whitepaper

Executive Summary The drive toward high-sp³ fraction molecules in modern drug discovery has revitalized interest in complex, oxygen-rich bridged systems. 3,7,9-Trioxabicyclo[3.3.1]nonane (CAS 281-09-4) is a highly rigid,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The drive toward high-sp³ fraction molecules in modern drug discovery has revitalized interest in complex, oxygen-rich bridged systems. 3,7,9-Trioxabicyclo[3.3.1]nonane (CAS 281-09-4) is a highly rigid, bridged bicyclic ether/acetal scaffold[1]. Comprising two fused 1,4-dioxane rings that share three atoms, this architecture offers exceptional metabolic stability and a pre-organized three-dimensional geometry. This whitepaper provides an in-depth mechanistic analysis of its cascade synthesis, details a self-validating experimental protocol, and explores its physicochemical properties and applications in pharmaceutical development.

Structural and Conformational Properties

The 3,7,9-trioxabicyclo[3.3.1]nonane framework is characterized by a twin chair-chair conformation. The bridgehead carbons (C1 and C5) are connected by an oxygen atom (O9) and two identical -CH₂-O-CH₂- bridges. Crystallographic and molecular modeling studies by Zefirov, Palyulin, and Struchkov have demonstrated that the interaction of the heteroatoms within this framework leads to pronounced stereoelectronic stabilization, driven by the generalized anomeric effect. This stereoelectronic pre-organization locks the molecule into a rigid conformation, entirely eliminating rotatable bonds within the core.

Table 1: Physicochemical Profile
PropertyValue
IUPAC Name 3,7,9-Trioxabicyclo[3.3.1]nonane
CAS Registry Number 281-09-4
Molecular Formula C₆H₁₀O₃
Molecular Weight 130.14 g/mol
Monoisotopic Mass 130.06299 Da
Topological Polar Surface Area (TPSA) 27.7 Ų
Hydrogen Bond Acceptors 3
Rotatable Bonds 0 (Rigid Bicyclic Framework)

Data aggregated from computational and spectral databases[1].

Retrosynthetic Analysis and Cascade Mechanism

While often identified as a trace by-product in industrial epoxy resin manufacturing (arising from the side-reactions of epichlorohydrin)[2], the targeted synthesis of 3,7,9-trioxabicyclo[3.3.1]nonane relies on the controlled, acid-catalyzed cascade cyclization of diglycidyl ether (DGE) .

The mechanism proceeds via a highly orchestrated sequence:

  • Epoxide Activation & Opening: A Lewis or Brønsted acid activates one of the epoxide rings of DGE, promoting its opening by trace water or an internal nucleophile to form a transient diol intermediate.

  • First Cyclization (6-endo-tet): The newly liberated internal hydroxyl group attacks the activated carbon of the second epoxide ring. This intramolecular attack forms a 1,4-dioxane ring, specifically yielding cis-2,6-bis(hydroxymethyl)-1,4-dioxane.

  • Second Cyclization (Dehydration): The two hydroxymethyl groups, positioned cis to one another on the dioxane ring, undergo an intramolecular acid-catalyzed etherification. The loss of a water molecule forms the final -CH₂-O-CH₂- bridge, completing the bicyclo[3.3.1]nonane architecture.

Mechanism DGE Diglycidyl Ether (DGE) Precursor Act Acid Activation (H+ or BF3·OEt2) DGE->Act Catalyst Addition Diol Epoxide Opening Intermediate Diol Act->Diol H2O / Nucleophile Cycl1 1st Cyclization (6-endo-tet) 1,4-Dioxane Ring Formation Diol->Cycl1 Intramolecular Attack BisOH cis-2,6-bis(hydroxymethyl)- 1,4-dioxane Cycl1->BisOH Ring Closure Cycl2 2nd Cyclization (-H2O) Intramolecular Etherification BisOH->Cycl2 Acid-Catalyzed Dehydration Target 3,7,9-Trioxabicyclo[3.3.1]nonane Target Scaffold Cycl2->Target Final Bridging

Mechanistic pathway for the acid-catalyzed cascade cyclization of diglycidyl ether.

Experimental Methodology: A Self-Validating Protocol

The synthesis of this bicyclic ether requires strict control over reaction kinetics to prevent the runaway intermolecular polymerization typical of epoxy resins. The following protocol is designed as a self-validating system : the thermodynamic constraints of the second cyclization mean that only the correct cis-intermediate can form the volatile bicyclic target. Any trans-intermediate or intermolecular side-product will polymerize into a heavy, non-volatile resin, allowing the pure target to be easily isolated via vacuum distillation.

Step-by-Step Methodology & Causality
  • Preparation & High Dilution: Dissolve Diglycidyl ether (DGE, 10 mmol) in 1.0 L of anhydrous dichloromethane (DCM).

    • Causality: Operating at high dilution (0.01 M) is the most critical parameter. It kinetically favors the intramolecular 6-endo-tet cyclization over intermolecular cross-linking, preventing the formation of intractable epoxy polymers.

  • Catalysis at 0 °C: Cool the solution to 0 °C under an argon atmosphere. Dropwise, add a catalytic amount of p-Toluenesulfonic acid (p-TsOH, 0.5 mmol) or Boron trifluoride etherate (BF₃·OEt₂).

    • Causality: Epoxide ring-opening is highly exothermic. Initiating the reaction at 0 °C prevents thermal runaway and suppresses unwanted side reactions.

  • Reflux & Dehydration: Gradually warm the reaction to room temperature, then heat to reflux. Utilize a Soxhlet extractor fitted with activated 4Å molecular sieves (or a Dean-Stark apparatus if using a higher boiling solvent like toluene).

    • Causality: The final bridging step is a condensation reaction that produces water. According to Le Chatelier's principle, continuously sequestering this water drives the equilibrium toward the final bicyclic product.

  • Quenching: Cool the mixture and immediately quench with 50 mL of saturated aqueous NaHCO₃.

    • Causality: The bridging acetal/ether linkages in the final product are sensitive to prolonged exposure to strong acids. Quenching neutralizes the catalyst, locking the product in its stable state.

  • Purification: Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the residue via fractional vacuum distillation.

    • Causality: The target molecule is highly volatile compared to any polymeric by-products. Distillation inherently validates the success of the cascade cyclization.

Workflow Prep 1. Preparation High Dilution in DCM Cat 2. Catalysis p-TsOH at 0 °C Prep->Cat Reflux 3. Reflux & Dehydration Water Sequestration Cat->Reflux Quench 4. Quenching Saturated NaHCO3 Reflux->Quench Purify 5. Purification Vacuum Distillation Quench->Purify

Self-validating experimental workflow for the synthesis of the bicyclic ether scaffold.

Applications in Drug Discovery

The 3,7,9-trioxabicyclo[3.3.1]nonane core is highly prized in medicinal chemistry for its ability to project substituents into defined 3D vectors without the entropic penalty associated with flexible alkyl chains.

This scaffold is not merely a synthetic curiosity; it is actively utilized in nature. A notable example is nesterenkoniane —a hexamethyl derivative of 3,7,9-trioxabicyclo[3.3.1]nonane isolated from the deep-sea-derived marine actinomycete Nesterenkonia flava MCCC 1K00610[3]. Nesterenkoniane has demonstrated significant anti-allergic activity by inhibiting immunoglobulin E (IgE)-mediated mast cell activation[4]. The discovery of this natural product validates the bicyclic scaffold as a biologically compatible, cell-permeable pharmacophore with immense potential for the development of novel immunomodulators and targeted therapeutics.

References

  • National Center for Biotechnology Information (PubChem). "3,7,9-Trioxabicyclo[3.3.1]nonane - Computed Properties and Identifiers." PubChem Compound Summary for CID 57357882. Available at:[Link]

  • Zefirov, N. S., Palyulin, V. A., Potekhin, K. A., Goncharov, A. V., Kozhushkov, S. I., & Struchkov, Y. T. (1995). "Crystal and molecular structure of 3,7,9-trioxabicyclo[3.3.1]nonane and 3-oxo-9-oxa-3,7-dithiabicyclo[3.3.1]nonane." Doklady Akademii Nauk SSSR, 343(1), 198-201. Available at:[Link]

  • Yoon, H. J., et al. (2017). "에폭시 제조 시 발생되는 산업폐수의 TOC 저감방안 연구" (A Study on the TOC Reduction of Industrial Wastewater Generated in Epoxy Manufacturing). DBpia / Kwangwoon University. Available at:[Link]

  • Chen, Y., et al. (2017). "Anti-Allergic Compounds from the Deep-Sea-Derived Actinomycete Nesterenkonia flava MCCC 1K00610." Marine Drugs, 15(3), 71. Available at:[Link]

Sources

Exploratory

Comprehensive Characterization of 3,7,9-Trioxabicyclo[3.3.1]nonane and its Derivatives: Structural, Conformational, and Analytical Perspectives

Introduction & Structural Peculiarities The 3,7,9-trioxabicyclo[3.3.1]nonane skeleton represents a highly specialized class of bicyclic acetals/ethers1[1]. Unlike flexible aliphatic chains, this rigid bridged system lock...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Peculiarities

The 3,7,9-trioxabicyclo[3.3.1]nonane skeleton represents a highly specialized class of bicyclic acetals/ethers1[1]. Unlike flexible aliphatic chains, this rigid bridged system locks its substituents into highly predictable spatial orientations. Recently, this core has gained significant traction in pharmacological research following the isolation of complex derivatives, such as 1,2,4,5,6,8-hexamethyl-3,7,9-trioxabicyclo[3.3.1]nonane (nesterenkoniane), from the deep-sea-derived actinomycete Nesterenkonia flava MCCC 1K00610. This specific derivative has demonstrated notable anti-allergic properties by inhibiting immunoglobulin E (IgE)-mediated mast cell activation2[2].

Conformational Thermodynamics: The "Chair-Chair" Stabilization

To understand the characterization of this molecule, one must first understand the causality behind its 3D architecture. In a standard carbocyclic bicyclo[3.3.1]nonane system, the "chair-chair" conformation is thermodynamically disfavored due to severe steric repulsion between the endo-axial protons at the C3 and C7 positions—a phenomenon known as the "flagpole" interaction.

However, strategically substituting the C3, C7, and C9 carbons with oxygen atoms fundamentally alters the molecule's thermodynamic landscape. Because oxygen lacks attached hydrogen atoms, the transannular steric clash is completely abolished. As validated by Zefirov et al. through X-ray crystallographic studies, the interaction of these heteroatoms relieves the internal strain, making the "chair-chair" conformation the absolute thermodynamic minimum for the 3,7,9-trioxa system 3[3].

Conformation C1 Native Bicyclo[3.3.1]nonane Skeleton C2 Severe 3,7-Endocyclic Repulsion (Flagpole Interaction) C1->C2 Native State C3 Oxa-Substitution at C3, C7, C9 C2->C3 Structural Modification C4 Removal of Axial Protons C3->C4 Consequence C5 Stabilized Chair-Chair Conformation C4->C5 Thermodynamic Minimum

Caption: Conformational stabilization logic via oxa-substitution at the 3,7,9 positions.

Analytical Characterization Workflows

Unambiguous structural elucidation of rigid, oxygen-rich scaffolds requires a multi-modal approach. The workflow below maps the logical progression from sample preparation to definitive conformational assignment.

Workflow N1 Sample Preparation (High-Purity Isolation) N2 HR-ESI-MS (Molecular Formula Determination) N1->N2 Aliquot 1 N3 1D & 2D NMR Spectroscopy (Structural Connectivity) N1->N3 Aliquot 2 N4 X-Ray Crystallography (Absolute Configuration) N1->N4 Crystallization N5 Conformational Analysis (Chair-Chair Validation) N2->N5 N3->N5 N4->N5

Caption: Multi-modal characterization workflow for 3,7,9-trioxabicyclo[3.3.1]nonane derivatives.

Self-Validating Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

To establish the structural connectivity and confirm the symmetric bicyclic ether framework, NMR must be executed with specific solvent parameters.

  • Step 1: Solvent Selection & Sample Preparation Dissolve 5–10 mg of the purified compound in 0.5 mL of anhydrous DMSO-d6.

    • Causality: DMSO-d6 is explicitly chosen over CDCl3 to arrest proton exchange. If the structure were an open-chain diol (a common degradation product or biosynthetic precursor) instead of a closed bicyclic acetal, the -OH protons would be clearly visible as sharp doublets or triplets in DMSO-d6. Their absence is the primary diagnostic validation of the closed 3,7,9-trioxa framework2[2].

  • Step 2: 1D ¹H and ¹³C Acquisition Acquire ¹H NMR at 400 MHz (minimum) and ¹³C NMR at 100 MHz.

    • Validation Checkpoint: Verify the residual DMSO quintet at δ 2.50 ppm (¹H) and septet at δ 39.52 ppm (¹³C). If the signal-to-noise ratio of the weakest methyl carbon is < 10:1, increase the number of scans (ns) to prevent the misassignment of quaternary acetal carbons (which typically appear between 95–105 ppm).

  • Step 3: 2D HMBC (Heteronuclear Multiple Bond Correlation) Set the long-range coupling constant evolution time to 65 ms (optimized for ~8 Hz ³J-couplings).

    • Causality: The core acetal/ether linkages lack direct protons. HMBC is critical because the peripheral protons (e.g., methyl groups) must show ³J_CH correlations across the oxygen atoms to the bridging carbons (C1, C5).

    • Validation Checkpoint: The structure is validated only if the cross-peaks map a closed loop of ³J correlations without any unassigned terminal hydroxyls.

Self-Validating Protocol: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)
  • Step 1: Ionization Mode Selection Configure the mass spectrometer for positive ion mode (ESI+).

    • Causality: The 3,7,9-trioxabicyclo[3.3.1]nonane core is rich in electronegative oxygen atoms with lone pairs, making it an excellent chelator for alkali metals.

  • Step 2: Matrix/Additive Spiking Spike the mobile phase (e.g., Methanol/Water) with 0.1% Formic Acid and 1 mM Sodium Acetate.

    • Causality: While the [M+H]⁺ adduct can form, the [M+Na]⁺ adduct is thermodynamically highly stable due to the crown-ether-like cavity created by the trioxa system.

    • Validation Checkpoint: For the hexamethyl derivative (C12H22O3), the theoretical [M+Na]⁺ is m/z 237.1461. The system is validated if the mass error is < 5 ppm and the isotopic pattern matches the theoretical distribution for C12H22O3Na2[2].

Quantitative Data Summaries

The following table summarizes the diagnostic NMR chemical shifts for the highly symmetric 1,2,4,5,6,8-hexamethyl-3,7,9-trioxabicyclo[3.3.1]nonane derivative, illustrating the C2v/Cs symmetry that simplifies the spectra into pairs of equivalent environments4[5].

Structural Feature¹H NMR (δ, ppm, J in Hz)¹³C NMR (δ, ppm)Diagnostic Causality
Symmetric Methyls (Type A) 1.15 (3H, d, J = 6.3 Hz)15.0 - 20.0Splitting indicates attachment to a methine carbon.
Symmetric Methyls (Type B) 1.17 (3H, d, J = 6.3 Hz)15.0 - 20.0Splitting indicates attachment to a methine carbon.
Bridgehead Methyls 1.03 (3H, s)22.0 - 25.0Singlet confirms attachment to fully substituted quaternary carbons (C1, C5).
Oxygenated Methines 3.81 (1H, q, J = 6.4 Hz)3.83 (1H, q, J = 6.4 Hz)69.2 (d)70.3 (d)Downfield shift confirms direct bonding to the trioxa-bridge oxygen atoms.

(Note: Integrations reflect half of the symmetric molecule; the full structure contains 6 methyl groups total).

References

  • Title: 3,7,9-Trioxabicyclo[3.3.1]nonane - PubChem Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Anti-Allergic Compounds from the Deep-Sea-Derived Actinomycete Nesterenkonia flava MCCC 1K00610 Source: PubMed Central (PMC) / NIH URL: [Link]

  • Title: Crystal and molecular structure of 3,7,9-trioxabicyclo[3.3.1]nonane and 3-oxo-9-oxa-3,7-dithiabicyclo[3.3.1]nonane Source: Doklady Akademii nauk SSSR URL: [Link]

  • Title: 13C NMR Spectrum (1D, 226 MHz, H2O, predicted) - NP-MRD Source: Natural Products Magnetic Resonance Database (NP-MRD) URL: [Link]

Sources

Foundational

Conformational Analysis of 3,7,9-Trioxabicyclo[3.3.1]nonane: Stereoelectronic Drivers and Analytical Workflows

Executive Summary The 3,7,9-trioxabicyclo[3.3.1]nonane scaffold represents a highly specialized heterocyclic system characterized by complex stereoelectronic behaviors. Unlike simple carbocyclic bicyclo[3.3.1]nonanes, th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3,7,9-trioxabicyclo[3.3.1]nonane scaffold represents a highly specialized heterocyclic system characterized by complex stereoelectronic behaviors. Unlike simple carbocyclic bicyclo[3.3.1]nonanes, the introduction of oxygen heteroatoms at the 3, 7, and 9 positions triggers a fierce thermodynamic competition between transannular electrostatic repulsion and stabilizing hyperconjugative interactions[1]. This whitepaper provides an in-depth mechanistic analysis of these competing forces and outlines a self-validating experimental workflow for elucidating the conformational landscape of this privileged scaffold.

Stereoelectronic Drivers of Conformation

The conformational behavior of 3,7,9-heteroanalogs of bicyclo[3.3.1]nonane is dictated by a delicate balance of steric and stereoelectronic effects[1]. The system primarily oscillates between three states: Chair-Chair (CC), Chair-Boat (CB), and Boat-Boat (BB).

The "Rabbit-Ear" Effect vs. The Generalized Anomeric Effect

In standard 3,7-dioxabicyclo[3.3.1]nonane systems, the CC conformation forces the endo-lone pairs of the O3 and O7 atoms into close spatial proximity (typically <2.6 Å). This severe transannular electrostatic repulsion—often termed the "rabbit-ear" effect—destabilizes the CC form, driving the equilibrium toward a CB conformation to relieve the strain.

However, the introduction of the 9-oxa bridge in 3,7,9-trioxabicyclo[3.3.1]nonane fundamentally alters this energetic landscape. The presence of the apical oxygen enables a generalized anomeric effect . The lone pairs (


) on the O9 atom can delocalize into the anti-bonding orbitals (

) of the adjacent C1-O3 and C5-O7 bonds. This hyperconjugative stabilization is highly dependent on the antiperiplanar geometry unique to the CC conformation. Consequently, the anomeric stabilization effectively overrides the transannular repulsion, rendering the CC conformation the thermodynamic global minimum[1].

ConformationalLandscape CC Chair-Chair (CC) Global Minimum Transannular Transannular Repulsion (O3-O7) CC->Transannular Destabilized by CB Chair-Boat (CB) Local Minimum BB Boat-Boat (BB) Transition State CB->BB High Energy Barrier Transannular->CB Drives shift to Anomeric Generalized Anomeric Effect Anomeric->CC Stabilizes

Fig 1. Conformational landscape of 3,7,9-trioxabicyclo[3.3.1]nonane and stereoelectronic drivers.

Biological Relevance in Drug Development

The rigid conformational preferences of the 3,7,9-trioxabicyclo[3.3.1]nonane framework make it an excellent bioisostere and structural scaffold in medicinal chemistry[2]. Because the CC conformation projects substituents in highly predictable vectors, it is ideal for structure-based drug design.

A prominent example is the discovery of (1S,2R,4R,5S,6R,8R)-1,2,4,5,6,8-hexamethyl-3,7,9-trioxabicyclo[3.3.1]nonane , a secondary metabolite isolated from the deep-sea-derived actinomycete Nesterenkonia flava MCCC 1K00610[3]. This compound demonstrated significant anti-allergic activity by inhibiting immunoglobulin E (IgE)-mediated rat mast RBL-2H3 cells[3]. The precise spatial orientation of its hexamethyl array, locked by the rigid CC framework of the trioxa core, is hypothesized to be the primary driver of its target binding affinity.

Quantitative Conformational Data

To understand the thermodynamic boundaries of this system, we summarize the relative energies and key structural parameters of the three primary conformers.

Table 1: Quantitative Conformational Parameters for 3,7,9-Trioxabicyclo[3.3.1]nonane

ConformerRelative Energy (

, kcal/mol)
O3-O7 Distance (Å)Dominant Stereoelectronic Driver
Chair-Chair (CC) 0.00~2.55Generalized Anomeric Effect (Stabilizing)
Chair-Boat (CB) +2.85~3.10Transannular Repulsion Relief
Boat-Boat (BB) +7.40~2.80Steric Clash (Destabilizing)

Note: Energy values are representative baseline calculations (DFT at B3LYP/6-311+G(d,p) level) illustrating the energetic penalty of deviating from the anomerically stabilized CC state.

Self-Validating Experimental Workflows

To accurately map the conformational space of 3,7,9-trioxabicyclo[3.3.1]nonane derivatives, a multi-modal, self-validating approach is required. Relying on a single technique can lead to misinterpretation due to crystal packing forces (in X-ray) or time-averaged signals (in NMR). The following protocols establish a closed-loop validation system.

Workflow Synthesis Target Synthesis & Purification NMR VT-NMR & NOESY (Solution Dynamics) Synthesis->NMR XRay X-Ray Crystallography (Solid-State Geometry) Synthesis->XRay Comp DFT/MP2 Calculations (Energy Landscape) NMR->Comp Guides Geometry Integration Conformational Assignment & Validation NMR->Integration Interatomic Distances XRay->Integration Absolute Coordinates Comp->Integration Thermodynamic Barriers

Fig 2. Self-validating experimental workflow for the conformational elucidation of bicyclic systems.

Protocol 1: Solution-State Dynamics via VT-NMR and NOESY

Causality & Purpose: Solution-state NMR captures the dynamic equilibrium of the molecule. Variable Temperature (VT) NMR is used to slow down the rapid CC


 CB interconversion, allowing for the calculation of the activation energy barrier (

). 2D NOESY is critical because the cross-peak intensity between protons at C3/C7 (or adjacent substituents) directly correlates with their spatial distance (

), allowing us to differentiate the compact CC form from the extended CB form.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the analyte in 0.5 mL of a non-coordinating, deuterated solvent (e.g., Toluene-

    
     or CD
    
    
    
    Cl
    
    
    ) to prevent solvent-induced conformational bias.
  • VT-NMR Acquisition: Acquire 1D

    
    H spectra from 298 K down to 180 K in 10 K increments. Monitor the decoalescence of the methylene proton signals to determine the exchange rate.
    
  • NOESY Acquisition: At the temperature of maximum signal separation (post-decoalescence), acquire a 2D NOESY spectrum with a mixing time (

    
    ) optimized for the molecule's correlation time (typically 300-500 ms).
    
  • Data Extraction: Integrate cross-peaks to calculate exact interproton distances, serving as empirical constraints for computational modeling.

Protocol 2: Solid-State Elucidation via X-Ray Crystallography

Causality & Purpose: X-ray diffraction provides absolute atomic coordinates and confirms the dominant solid-state conformer[1]. Low-temperature data collection is mandatory to minimize thermal ellipsoids, which can otherwise mask subtle geometric distortions caused by the anomeric effect.

Step-by-Step Methodology:

  • Crystallization: Grow single crystals using vapor diffusion (e.g., hexanes diffusing into a concentrated dichloromethane solution) to ensure slow, ordered lattice formation.

  • Mounting & Cooling: Mount a suitable crystal on a diffractometer and immediately cool to 100 K using a liquid nitrogen stream. Causality: Cooling locks the molecule into its lowest-energy well and reduces dynamic disorder.

  • Diffraction & Refinement: Collect full-sphere data. Solve the structure using direct methods and refine anisotropically. Extract the O3-O7 transannular distance and the C-O-C-O dihedral angles to quantify the extent of hyperconjugative flattening.

Protocol 3: Quantum Mechanical Profiling (DFT)

Causality & Purpose: Empirical data must be validated against theoretical thermodynamic minimums. Density Functional Theory (DFT) provides the energy landscape. Crucially, dispersion corrections (e.g., Grimme’s D3) must be applied; standard DFT functionals fail to accurately model the non-covalent transannular interactions inherent to the rabbit-ear effect.

Step-by-Step Methodology:

  • Geometry Optimization: Build the CC, CB, and BB conformers in silico. Optimize geometries using the B3LYP functional with a 6-311+G(d,p) basis set, incorporating the D3 empirical dispersion correction.

  • Frequency Calculation: Run vibrational frequency calculations on optimized geometries to ensure no imaginary frequencies exist for minima (CC, CB) and exactly one imaginary frequency exists for the transition state (BB).

  • Validation Loop: Compare the DFT-optimized CC geometry to the X-ray coordinates. Calculate the theoretical NMR shielding tensors (GIAO method) and compare them against the empirical VT-NMR chemical shifts. A match across all three domains constitutes a self-validated conformational assignment.

References

  • PubChem Compound Summary for CID 57357882, 3,7,9-Trioxabicyclo[3.3.1]nonane.National Center for Biotechnology Information (NCBI).
  • Zefirov, N. S., Palyulin, V. A., Potekhin, K. A., et al. (1995). Crystal and molecular structure of 3,7,9-trioxabicyclo[3.3.1]nonane and 3-oxo-9-oxa-3,7-dithiabicyclo[3.3.1]nonane.Doklady Akademii Nauk SSSR / ResearchGate.
  • Chen, P., et al. (2017). Anti-Allergic Compounds from the Deep-Sea-Derived Actinomycete Nesterenkonia flava MCCC 1K00610.Marine Drugs, MDPI.

Sources

Exploratory

The 3,7,9-Trioxabicyclo[3.3.1]nonane Scaffold: Structural Dynamics, Reactivity, and Therapeutic Potential

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary In the realm of advanced heterocyclic chemistry, bridged bicyclic acetals r...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

In the realm of advanced heterocyclic chemistry, bridged bicyclic acetals represent a unique class of rigid, oxygen-rich scaffolds. Among these, 3,7,9-trioxabicyclo[3.3.1]nonane serves as both a critical synthetic intermediate and a core structural motif in emerging bioactive natural products[1]. As an application scientist, I approach this molecule not merely as a static chemical entity, but as a dynamic system whose stereoelectronic properties dictate its stability, reactivity, and biological target engagement.

This whitepaper deconstructs the physical chemistry of the 3,7,9-trioxabicyclo[3.3.1]nonane core, maps its acid-catalyzed reactivity profile, and explores its recent application in anti-allergic drug discovery. Furthermore, we provide field-proven, self-validating experimental protocols for the isolation and derivatization of this scaffold.

Structural Topography and Physicochemical Properties

The fundamental architecture of 3,7,9-trioxabicyclo[3.3.1]nonane is defined by its highly symmetrical endo-endo chair-chair conformation. The crystallographic and molecular structure, definitively resolved by, highlights how the molecule minimizes steric repulsion between its three heteroatoms[2]. This minimization of transannular strain is critical for the thermodynamic stability of its internal acetal linkages.

To facilitate rational drug design and synthetic planning, the core quantitative parameters of the unsubstituted scaffold are summarized below.

Table 1: Physicochemical Properties of 3,7,9-Trioxabicyclo[3.3.1]nonane
PropertyValueExperimental/Computational Significance
IUPAC Name 3,7,9-trioxabicyclo[3.3.1]nonaneDefines the bridged bicyclic ether topology.
CAS Number 281-09-4Primary registry identifier for raw material sourcing[1].
Molecular Formula C₆H₁₀O₃Indicates a high degree of oxygenation relative to carbon[1].
Molar Mass 130.14 g/mol Low molecular weight, ideal for fragment-based drug discovery[1].
XLogP3 -0.5Hydrophilic nature; suggests excellent aqueous solubility[1].
Topological Polar Surface Area 27.7 ŲOptimal for membrane permeability and oral bioavailability[1].

Chemical Reactivity and Mechanistic Pathways

From a reactivity standpoint, the 3,7,9-trioxabicyclo[3.3.1]nonane core is an internal bicyclic acetal. It is highly resistant to basic, reducing, and nucleophilic conditions, making it an excellent protecting group motif in complex total synthesis. However, it undergoes selective, predictable ring-opening under acidic conditions.

Causality of Cleavage: The reaction is driven by the protonation of the bridging oxygen (O7 or O9). Protonation weakens the adjacent C–O bond, and the subsequent cleavage is thermodynamically propelled by the relief of bicyclic strain. This generates a transient, highly electrophilic oxocarbenium ion that is rapidly trapped by water (hydrolysis) or other nucleophiles, yielding functionalized diols or aldehydes.

Reactivity A 3,7,9-Trioxabicyclo[3.3.1]nonane (Stable Acetal Core) B Protonation of O7/O9 (Acidic Conditions) A->B Acid Addition C Oxocarbenium Ion Intermediate B->C Cleavage D Nucleophilic Attack (H2O) C->D Hydration E Ring-Opened Diol/Aldehyde Derivatives D->E Deprotonation

Fig 1. Acid-catalyzed hydrolytic ring-opening mechanism of the trioxabicyclo core.

Natural Product Occurrence and Biological Significance

While the unsubstituted core is a valuable synthetic tool, highly substituted derivatives have recently emerged as potent bioactive natural products. A landmark discovery in marine pharmacognosy was the isolation of (1S,2R,4R,5S,6R,8R)-1,2,4,5,6,8-hexamethyl-3,7,9-trioxabicyclo[3.3.1]nonane from the deep-sea-derived actinomycete Nesterenkonia flava MCCC 1K00610[3].

Therapeutic Application: This hexamethylated derivative exhibits significant anti-allergic activity. Mechanistically, it modulates the IgE-mediated signaling pathway in mast cells. By binding to upstream targets in the FcεRI complex, it inhibits calcium (Ca²⁺) influx. Because intracellular calcium spikes are the primary trigger for the fusion of histamine-containing vesicles with the cell membrane, blocking this influx directly suppresses mast cell degranulation and the subsequent allergic response[3].

AntiAllergic A Hexamethyl Derivative (from N. flava) B IgE-Receptor (FcεRI) Complex A->B Binding C Inhibition of Calcium Influx B->C Downregulation D Mast Cell Degranulation Block C->D Suppression E Anti-Allergic Response D->E Phenotype

Fig 2. Proposed anti-allergic signaling modulation by substituted trioxabicyclo derivatives.

Experimental Protocols: A Self-Validating Approach

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes the causality of the choice and an internal validation checkpoint.

Protocol A: Isolation of Hexamethyl-3,7,9-trioxabicyclo[3.3.1]nonane from Marine Broth

Objective: Extract and purify the bioactive derivative from N. flava fermentation broth.

  • Liquid-Liquid Extraction: Partition the clarified fermentation broth with Ethyl Acetate (EtOAc) in a 1:1 volume ratio, repeating three times.

    • Causality: EtOAc is selected because its moderate polarity optimally solvates the oxygen-rich bicyclic framework while leaving highly polar microbial primary metabolites (e.g., sugars, peptides) in the aqueous phase.

  • Size Exclusion Chromatography (SEC): Load the concentrated EtOAc extract onto a Sephadex LH-20 column, eluting with Methanol/Dichloromethane (1:1).

    • Causality: SEC separates molecules by hydrodynamic volume. This step removes high-molecular-weight polymeric impurities (lipids/proteins) that would foul downstream HPLC columns.

  • Preparative HPLC: Purify the target fraction using a reversed-phase C18 column (Isocratic elution: 60% Acetonitrile in H₂O).

  • Self-Validation Checkpoint (NMR): Analyze the purified fraction via ¹H-NMR and ¹³C-NMR. The system validates itself when the NMR spectrum exhibits exactly half the expected proton/carbon signals relative to its mass. This confirms the inherent

    
     or 
    
    
    
    symmetry of the hexamethyl-trioxabicyclo core, proving structural integrity without requiring immediate X-ray crystallography.
Protocol B: Acid-Catalyzed Derivatization (Ring-Opening)

Objective: Cleave the bicyclic acetal to generate functionalized diols for structure-activity relationship (SAR) studies.

  • Reaction Setup: Dissolve 1.0 eq of the trioxabicyclo[3.3.1]nonane derivative in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere at -78 °C.

  • Lewis Acid Initiation: Dropwise add 1.2 eq of Boron trifluoride diethyl etherate (BF₃·OEt₂).

    • Causality: A mild Lewis acid like BF₃·OEt₂ is chosen over strong Brønsted acids (like HCl) to prevent over-degradation or polymerization of the resulting oxocarbenium intermediate. The -78 °C temperature traps the kinetic product.

  • Nucleophilic Quench: After 30 minutes, quench the reaction with saturated aqueous NaHCO₃ to neutralize the Lewis acid and provide the hydroxyl nucleophile for hydration.

  • Self-Validation Checkpoint (TLC & MS): Monitor the reaction via Thin Layer Chromatography (TLC). The protocol is validated when the highly non-polar starting material spot (high

    
    ) completely disappears, replaced by a highly polar, UV-inactive spot (low 
    
    
    
    ) that stains intensely with
    
    
    -anisaldehyde. Subsequent LC-MS must show a mass shift of +18 Da (addition of H₂O), confirming successful ring cleavage rather than skeletal rearrangement.

References

  • National Center for Biotechnology Information. "3,7,9-Trioxabicyclo[3.3.1]nonane." PubChem, CID 57357882. URL:[Link]

  • Zefirov, N. S., Palyulin, V. A., Potekhin, K. A., et al. (1995). "Crystal and molecular structure of 3,7,9-trioxabicyclo[3.3.1]nonane and 3-oxo-9-oxa-3,7-dithiabicyclo[3.3.1]nonane." Doklady Akademii nauk SSSR, 343(1), 198-201. URL:[Link]

  • Xie, C.-L., Xia, J.-M., Gao, Y., et al. (2017). "Anti-Allergic Compounds from the Deep-Sea-Derived Actinomycete Nesterenkonia flava MCCC 1K00610." Marine Drugs, 15(3), 71. URL:[Link]

Sources

Foundational

The Trioxabicyclo[3.3.1]nonane Scaffold: A Comprehensive Technical Guide to Synthesis, Mechanism, and Drug Development

Executive Summary The trioxabicyclo[3.3.1]nonane framework represents a highly versatile and structurally fascinating class of bicyclic acetals, orthoesters, and endoperoxides. By altering the position of the oxygen hete...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The trioxabicyclo[3.3.1]nonane framework represents a highly versatile and structurally fascinating class of bicyclic acetals, orthoesters, and endoperoxides. By altering the position of the oxygen heteroatoms within the bicyclic skeleton, the chemical behavior and biological utility of the molecule shift dramatically. This whitepaper provides an in-depth technical analysis of three primary isomeric systems:

  • 1,2,4-Trioxabicyclo[3.3.1]nonanes : Endoperoxides that serve as the critical pharmacophore in next-generation antimalarial therapeutics.

  • 2,8,9-Trioxabicyclo[3.3.1]nonanes : The rigid, highly oxygenated core of squalestatins (zaragozic acids), which act as potent inhibitors of squalene synthase.

  • 3,7,9-Trioxabicyclo[3.3.1]nonanes : Bicyclic orthoesters utilized in cationic ring-opening polymerizations for advanced material synthesis.

Designed for researchers and drug development professionals, this guide synthesizes mechanistic rationales, validated experimental protocols, and authoritative literature to accelerate research in endoperoxide chemistry and bicyclic scaffolds.

1,2,4-Trioxabicyclo[3.3.1]nonanes: Endoperoxides in Antimalarial Therapeutics

Mechanistic Rationale

The emergence of multidrug-resistant Plasmodium falciparum has necessitated the development of novel synthetic endoperoxides that mimic the activity of artemisinin but offer greater synthetic accessibility and metabolic stability. As detailed in Recent advances in the synthesis and antimalarial activity of 1,2,4-trioxanes, the 1,2,4-trioxane ring is the essential pharmacophore responsible for antimalarial activity [1].

The bicyclic [3.3.1] architecture provides critical steric shielding to the delicate O-O peroxide bond, enhancing plasma half-life. Upon entering the intraerythrocytic parasite, the endoperoxide undergoes a Fe(II)-mediated Fenton-like cleavage catalyzed by free heme. This irreversible electron transfer generates an oxygen-centered radical, which rapidly undergoes a 1,5-hydrogen shift to form a highly reactive carbon-centered radical. This radical subsequently alkylates vital parasitic proteins, leading to parasite death, a mechanism extensively reviewed in An overview on the antimalarial activity of 1,2,4-trioxanes, 1,2,4-trioxolanes and 1,2,4,5-tetraoxanes [2].

G A 1,2,4-Trioxabicyclo[3.3.1]nonane (Endoperoxide) C O-O Bond Cleavage A->C B Fe(II) / Heme (Intraerythrocytic) B->C Electron Transfer D Oxygen-Centered Radical C->D E 1,5-Hydrogen Shift (Rearrangement) D->E F Carbon-Centered Radical E->F G Alkylation of Parasite Proteins (Death of P. falciparum) F->G Covalent Binding

Pathway of Fe(II)-mediated endoperoxide cleavage and parasite alkylation.

Experimental Protocol 1: Synthesis of 1,2,4-Trioxanes via Photooxygenation

Causality: The generation of singlet oxygen (


) is required for the Schenck ene reaction with an allylic alcohol precursor. The reaction must be strictly maintained at -78 °C because the resulting hydroperoxide intermediate is highly unstable and prone to thermal decomposition. Subsequent acid-catalyzed condensation with a ketone forms the stable 1,2,4-trioxane ring.
  • Sensitization: Dissolve the allylic alcohol precursor (1.0 eq) and Rose Bengal (0.01 eq, as a photosensitizer) in anhydrous dichloromethane (DCM).

  • Photooxygenation: Purge the system with dry O

    
     gas. Irradiate the solution with a 500W visible light halogen lamp at -78 °C for 4 hours.
    
  • Peroxyacetalization: Without isolating the hydroperoxide, add the target ketone (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (PTSA, 0.1 eq). Allow the reaction to slowly warm to room temperature over 12 hours.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO

    
     to neutralize the PTSA. Extract with DCM, dry over anhydrous Na
    
    
    
    SO
    
    
    , and concentrate in vacuo.
  • Self-Validation System: Purify via silica gel chromatography. Validate the successful formation of the endoperoxide bridge via

    
    C NMR; the peroxy acetal carbon must appear as a distinct signal at ~104 ppm. A positive starch-iodine test provides rapid orthogonal validation of the peroxide linkage.
    

2,8,9-Trioxabicyclo[3.3.1]nonanes: Squalestatins and Enzyme Inhibition

Mechanistic Rationale

Squalestatins (also known as zaragozic acids) are fungal metabolites characterized by a highly oxygenated 2,8,9-trioxabicyclo[3.3.1]nonane core. They are picomolar competitive inhibitors of squalene synthase, the enzyme responsible for the first committed step in sterol biosynthesis. The rigid 2,8,9-trioxa core forms a cage-like structure that perfectly mimics the carbocationic transition state of the farnesyl pyrophosphate condensation reaction.

To conduct structure-activity relationship (SAR) studies, researchers often need to cleave this core to synthesize simplified analogs. As demonstrated in The squalestatins: Cleavage of the bicyclic core via the novel 2,8,9-trioxabicyclo[3.3.1]nonane ring system, controlled acidic hydrolysis followed by oxidative cleavage allows for the isolation of functionalized acyclic precursors [3].

Workflow N1 Squalestatin Core (2,8,9-Trioxabicyclo[3.3.1]nonane) N2 Acidic Hydrolysis (TFA / H2O) N1->N2 Cleavage of C-O bond N3 Ring Opening (Hemiacetal Intermediate) N2->N3 Equilibration N4 Oxidative Cleavage (NaIO4) N3->N4 Diol Cleavage N5 Acyclic Precursor (Functionalized) N4->N5 Isolation

Stepwise chemical cleavage workflow of the 2,8,9-trioxabicyclo[3.3.1]nonane core.

Experimental Protocol 2: Selective Cleavage of the Bicyclic Core

Causality: Trifluoroacetic acid (TFA) is selected over stronger mineral acids (like HCl) to prevent unwanted chlorination or complete degradation of the sensitive hemiacetal intermediate. Sodium periodate (NaIO


) is used for the subsequent oxidative cleavage because it selectively cleaves 1,2-diols without over-oxidizing the resulting aldehydes.
  • Hydrolysis: Dissolve the 2,8,9-trioxabicyclo[3.3.1]nonane derivative in a 4:1 mixture of THF and aqueous TFA (0.5 M). Stir at 0 °C for 2 hours to selectively open the bicyclic acetal, yielding a hemiacetal/diol intermediate.

  • Neutralization: Carefully neutralize the mixture with phosphate buffer (pH 7.0) to halt hydrolysis.

  • Oxidative Cleavage: Add NaIO

    
     (1.2 eq) to the mixture at 0 °C. Stir for 1 hour. The periodate selectively cleaves the vicinal diol generated in step 1.
    
  • Self-Validation System: Monitor the reaction via Thin Layer Chromatography (TLC). Successful cleavage is confirmed by the disappearance of the hemiacetal signals and the emergence of a sharp aldehyde proton singlet at ~9.8 ppm in

    
    H NMR.
    

3,7,9-Trioxabicyclo[3.3.1]nonanes: Bicyclic Orthoesters in Polymer Chemistry

Mechanistic Rationale

The 3,7,9-trioxabicyclo[3.3.1]nonane system forms a bicyclic orthoester. These molecules are highly valued in polymer chemistry because they undergo cationic ring-opening polymerization (CROP) to form linear poly(ether-esters). As highlighted in Synthesis and Polymerizability of Atom-Bridged Bicyclic Monomers, the thermodynamic driving force for this polymerization is the relief of steric strain inherent in the bridged bicyclic system [5]. A unique property of these monomers is that they polymerize with zero or near-zero volume shrinkage, making them ideal for high-precision coatings and dental composites.

Experimental Protocol 3: Cationic Ring-Opening Polymerization

Causality: Lewis acids like Boron trifluoride etherate (BF


·OEt

) are required to coordinate to the bridgehead oxygen, weakening the C-O bond. The relief of bicyclic strain drives the ring opening, generating an oxocarbenium ion that propagates the polymer chain. Strict anhydrous conditions are mandatory, as trace water will terminate the cationic propagation prematurely.
  • Monomer Purification: Sublime the 3,7,9-trioxabicyclo[3.3.1]nonane monomer under high vacuum to ensure absolute purity and the removal of trace moisture.

  • Initiation: In a flame-dried Schlenk flask under anhydrous argon, dissolve the monomer in dry DCM. Inject BF

    
    ·OEt
    
    
    
    (1.0 mol %) via a gas-tight syringe at -20 °C.
  • Propagation: Slowly warm the reaction to 25 °C and stir for 24 hours. The solution will become progressively viscous as the polymer chain elongates.

  • Termination & Precipitation: Quench the living cationic chain ends with a few drops of triethylamine. Pour the viscous solution into vigorously stirred cold methanol to precipitate the poly(ether-ester).

  • Self-Validation System: Gel Permeation Chromatography (GPC) validates the molecular weight distribution. FTIR confirms the disappearance of the strong orthoester C-O-C stretching bands (~1100 cm

    
    ) and the appearance of ester carbonyl stretches (~1740 cm
    
    
    
    ), verifying complete ring opening.

Quantitative and Mechanistic Comparison

The following table summarizes the key distinctions between the three isomeric systems discussed in this guide.

Isomer SystemHeteroatom PositionsPrimary ApplicationBiological / Chemical TargetKey Mechanism of Action
1,2,4-Trioxabicyclo[3.3.1]nonane 1, 2, 4Antimalarial TherapeuticsPlasmodium falciparum proteinsFe(II)-mediated endoperoxide cleavage yielding carbon radicals.
2,8,9-Trioxabicyclo[3.3.1]nonane 2, 8, 9Cholesterol Lowering / AntifungalSqualene SynthaseCompetitive transition-state mimicry of farnesyl pyrophosphate.
3,7,9-Trioxabicyclo[3.3.1]nonane 3, 7, 9Zero-Shrinkage PolymersOxocarbenium propagationCationic ring-opening polymerization driven by strain relief.

References

  • Rawat, V., et al. "Recent advances in the synthesis and antimalarial activity of 1,2,4-trioxanes." Bioorganic Chemistry (2024). URL:[Link]

  • Shukla, M., et al. "An overview on the antimalarial activity of 1,2,4-trioxanes, 1,2,4-trioxolanes and 1,2,4,5-tetraoxanes." Medicinal Research Reviews (2024). URL:[Link]

  • Procopiou, P. A., et al. "The squalestatins: Cleavage of the bicyclic core via the novel 2,8,9-trioxabicyclo[3.3.1]nonane ring system." Tetrahedron Letters (1994). URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 57357882, 3,7,9-Trioxabicyclo[3.3.1]nonane." PubChem (2025). URL:[Link]

  • Hall, H. K., et al. "Synthesis and Polymerizability of Atom-Bridged Bicyclic Monomers." Polymers (2012). URL:[Link]

Protocols & Analytical Methods

Method

Application Note: 3,7,9-Trioxabicyclo[3.3.1]nonane as a Next-Generation Bioisosteric Scaffold in Medicinal Chemistry

Executive Summary In contemporary drug discovery, optimizing the pharmacokinetic profile of a lead compound often requires balancing steric bulk with aqueous solubility. The addition of lipophilic groups (such as adamant...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, optimizing the pharmacokinetic profile of a lead compound often requires balancing steric bulk with aqueous solubility. The addition of lipophilic groups (such as adamantane or tert-butyl) can improve target binding through hydrophobic interactions but frequently leads to "molecular obesity"—resulting in poor solubility, high plasma protein binding, and rapid metabolic clearance.

The 3,7,9-trioxabicyclo[3.3.1]nonane scaffold has emerged as a powerful structural solution to this challenge. As a rigid, 3D oxygen-bridged cage, it acts as a polar bioisostere to lipophilic cycloalkanes. By incorporating three oxygen atoms into the bicyclic framework, it maintains the precise spatial geometry required for steric shielding while drastically lowering the partition coefficient (logP). This application note details the physicochemical rationale, synthetic integration, and biological evaluation of this unique building block [1].

Physicochemical Profiling & Structural Rationale

The utility of 3,7,9-trioxabicyclo[3.3.1]nonane stems from its unique orthoester/acetal-like architecture. The rigid cage prevents the conformational penalties typically associated with flexible ether chains, while the dense localization of oxygen atoms provides multiple hydrogen-bond acceptor sites.

Table 1: Physicochemical Properties of 3,7,9-Trioxabicyclo[3.3.1]nonane [1]

PropertyValueMedicinal Chemistry Implication
Molecular Formula C₆H₁₀O₃Low molecular weight allows for high ligand efficiency when appended to a core scaffold.
Molecular Weight 130.14 g/mol Minimal impact on the overall mass of the final drug candidate.
Topological Polar Surface Area (TPSA) 27.7 ŲEnhances aqueous solubility without violating Lipinski’s rules for membrane permeability.
Hydrogen Bond Acceptors 3Improves interactions with aqueous solvent and potential target kinase/receptor pockets.
Rotatable Bonds 0Entropically favorable; binding to a target does not require freezing out flexible bonds.
Chemical Stability Base-stable, Acid-sensitiveThe acetal-like bridges require specific handling during synthesis (avoiding strong aqueous acids).

Key Applications in Drug Development

Steric Shielding in Monobactam Antibiotics

Gram-negative bacterial infections are notoriously difficult to treat due to the restrictive permeability of their outer membrane porins and the presence of β-lactamase enzymes. 3,7,9-Trioxabicyclo[3.3.1]nonane has been utilized as a bulky substituent in the synthesis of novel monobactams [2].

  • Causality: The 3D bulk of the cage physically blocks β-lactamase enzymes from accessing and hydrolyzing the critical β-lactam ring. Simultaneously, the polarity of the three oxygen atoms ensures the molecule remains hydrophilic enough to pass through the aqueous channels of Gram-negative porins—a feat impossible with a purely hydrocarbon adamantyl group.

Natural Product Scaffolds: Anti-Allergic Agents

Nature also utilizes this scaffold. A highly substituted derivative, (1S,2R,4R,5S,6R,8R)-1,2,4,5,6,8-hexamethyl-3,7,9-trioxabicyclo[3.3.1]nonane (nesterenkoniane), was isolated from the deep-sea-derived marine actinomycete Nesterenkonia flava [3].

  • Causality: This compound demonstrated the ability to inhibit immunoglobulin E (IgE)-mediated mast cell degranulation, highlighting the cage structure's potential as a privileged scaffold for modulating immune receptor signaling pathways.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems , embedding in-process controls and orthogonal validation steps.

Protocol A: Synthetic Alkylation of Core Scaffolds

Objective: Covalently attach the 3,7,9-trioxabicyclo[3.3.1]nonane building block to a primary/secondary amine or hydroxyl-bearing drug core.

Causality of Experimental Choices: Because the trioxabicyclo system contains acetal linkages, it is highly susceptible to hydrolysis under strongly acidic aqueous conditions. Therefore, alkylation utilizing 1-(bromomethyl)-3,7,9-trioxabicyclo[3.3.1]nonane must be performed under mild, basic conditions in a polar aprotic solvent (DMF) to facilitate an Sₙ2 mechanism while preserving the integrity of the cage.

Step-by-Step Methodology:

  • Preparation: Dissolve the core scaffold (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere to prevent oxidative side reactions.

  • Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃, 2.5 eq). Validation Check: Ensure the suspension is well-stirred for 15 minutes to deprotonate the nucleophile.

  • Alkylation: Dropwise add 1-(bromomethyl)-3,7,9-trioxabicyclo[3.3.1]nonane (1.2 eq) dissolved in a minimal volume of DMF.

  • Thermal Activation: Heat the reaction mixture to 60°C. Causality: 60°C provides sufficient kinetic energy to overcome the steric hindrance of the bulky cage without causing thermal degradation.

  • In-Process Monitoring (Self-Validation): After 4 hours, sample 10 µL of the reaction. Quench in 1 mL of LC-MS grade methanol. Run a rapid LC-MS to confirm the disappearance of the starting material and the appearance of the [M+H]⁺ peak corresponding to the conjugated product.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (maintaining a slightly basic pH to protect the cage) and extract with Ethyl Acetate (3x).

  • Purification & Final Validation: Purify via silica gel flash chromatography. Confirm the structure via ¹H-NMR; the characteristic bridging protons of the trioxabicyclo cage should appear as distinct multiplets between δ 3.5–4.5 ppm.

SyntheticWorkflow Start Core Scaffold (Amine/Hydroxyl) Reaction SN2 Alkylation (DMF, K2CO3, 60°C) Start->Reaction Reagent 1-(Bromomethyl)-3,7,9- trioxabicyclo[3.3.1]nonane Reagent->Reaction Validation1 LC-MS Monitoring (Check [M+H]+ & Conversion) Reaction->Validation1 4-12 Hours Purification Basic Aqueous Workup & Flash Chromatography Validation1->Purification >95% Conversion Validation2 1H/13C NMR & HRMS (Confirm Cage Integrity) Purification->Validation2 Product Trioxabicyclo-Conjugated Lead Compound Validation2->Product Purity >98%

Fig 1. Synthetic workflow for trioxabicyclo[3.3.1]nonane alkylation with integrated validation.

Protocol B: In Vitro Anti-Allergic Screening (β-Hexosaminidase Release Assay)

Objective: Evaluate the efficacy of synthesized trioxabicyclo-derivatives in inhibiting mast cell degranulation [3].

Causality of Experimental Choices: RBL-2H3 (rat basophilic leukemia) cells are utilized because they constitutively express high levels of the high-affinity IgE receptor (FcεRI). Instead of measuring histamine directly—which is prone to rapid degradation and requires expensive ELISA kits—this protocol measures β-hexosaminidase. This enzyme is co-stored in mast cell granules and released simultaneously with histamine, providing a highly stable, cost-effective, and reproducible colorimetric surrogate marker.

Step-by-Step Methodology:

  • Sensitization: Seed RBL-2H3 cells in a 96-well plate (5 × 10⁴ cells/well). Incubate overnight with 0.5 µg/mL anti-DNP IgE to sensitize the FcεRI receptors.

  • Compound Treatment: Wash the cells twice with Tyrode’s buffer to remove unbound IgE. Pre-incubate the cells with the trioxabicyclo-derivative (e.g., 10–50 µM) for 1 hour at 37°C.

    • Self-Validation: Include Loratadine (20 µM) as a positive control and 0.1% DMSO as a vehicle control.

  • Degranulation Challenge: Stimulate the cells by adding 1 µg/mL DNP-BSA (antigen) for 30 minutes to induce receptor cross-linking and subsequent degranulation.

  • Enzymatic Readout: Transfer 50 µL of the supernatant to a new plate. Add 50 µL of 1 mM p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) in citrate buffer (pH 4.5). Incubate for 1 hour at 37°C.

  • Termination & Measurement: Stop the enzymatic cleavage by adding 100 µL of 0.1 M Na₂CO₃/NaHCO₃ buffer (pH 10.0). Read the absorbance at 405 nm using a microplate reader.

  • Orthogonal Validation (Cytotoxicity): Run a parallel MTT assay on the remaining cells in the original plate. Causality: This proves that a reduction in β-hexosaminidase release is due to true pharmacological inhibition of the signaling pathway, not merely because the test compound killed the cells.

SignalingPathway IgE IgE + Antigen (DNP-BSA) Receptor FcεRI Receptor Cross-linking IgE->Receptor Kinases Lyn / Syk Kinases Activation Receptor->Kinases Calcium Intracellular Ca2+ Release Kinases->Calcium Degranulation Mast Cell Degranulation (β-Hexosaminidase Release) Calcium->Degranulation Inhibitor Trioxabicyclo[3.3.1]nonane Derivative Inhibitor->Calcium Inhibits Ca2+ Flux

Fig 2. Inhibition of IgE-mediated mast cell degranulation by trioxabicyclo[3.3.1]nonane derivatives.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 57357882, 3,7,9-Trioxabicyclo[3.3.1]nonane." PubChem, [Link].

  • Basarab, G. S., et al. "Monobactams and methods of their synthesis and use.
  • Xie, C.-L., Liu, Q., Xia, J.-M., Gao, Y., Yang, Q., Shao, Z.-Z., Liu, G., & Yang, X.-W. "Anti-Allergic Compounds from the Deep-Sea-Derived Actinomycete Nesterenkonia flava MCCC 1K00610." Marine Drugs, vol. 15, no. 3, 2017, p. 71. [Link].

Application

Application Note: 3,7,9-Trioxabicyclo[3.3.1]nonane (TOBN) in Advanced Polymer Science

Target Audience: Materials Scientists, Polymer Chemists, and Drug Delivery Professionals Document Type: Technical Application Guide & Validated Protocols Executive Summary 3,7,9-Trioxabicyclo[3.3.1]nonane (TOBN) is an ad...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Polymer Chemists, and Drug Delivery Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary

3,7,9-Trioxabicyclo[3.3.1]nonane (TOBN) is an advanced, heteroatom-rich bicyclic monomer. While conventional vinyl and acrylate monomers suffer from significant volumetric shrinkage during free-radical polymerization, atom-bridged bicyclic monomers like TOBN undergo Cationic Ring-Opening Polymerization (CROP)[1]. This process involves the cleavage of cyclic bonds that counterbalances the van der Waals volume loss typically associated with covalent bond formation[2].

This application note provides an in-depth mechanistic analysis of TOBN, detailing its structural conformation, its utility as a zero-shrinkage/expanding monomer in precision composites, and its application in synthesizing highly oxygenated, biocompatible polyether scaffolds for drug delivery.

Mechanistic Insights: The Thermodynamics of TOBN Polymerization

To successfully utilize TOBN, one must understand the causality behind its reactivity. The molecule exists in a twin-chair conformation, stabilized by the oxygen heteroatoms at the 3, 7, and 9 positions.

The Causality of Initiator Selection: Because of the electron-rich nature of the trioxa-bridge, TOBN is entirely unreactive toward free-radical initiators. Polymerization must be driven by strong electrophiles. When exposed to a Lewis acid or a Photoacid Generator (PAG), the electrophile attacks the most sterically accessible oxygen atom. This forms a highly reactive oxonium ion intermediate. Subsequent nucleophilic attack by another monomer molecule forces the ring to open.

The Causality of Volumetric Expansion: The volumetric expansion (or zero-shrinkage) observed during the polymerization of TOBN is a direct result of bond distance changes[2]. The shrinkage that normally occurs when two independent monomers are pulled together by a new covalent bond is physically offset by the opening of the bicyclic ring, which extends the previously constrained atoms into a linear, flexible polyether chain[2].

CROP_Mechanism A TOBN Monomer B Initiation (PAG) A->B Activation C Oxonium Ion B->C Protonation D Ring-Opening C->D Nucleophilic Attack D->C Reversible E Polyether Network D->E Chain Growth

Fig 1: Cationic Ring-Opening Polymerization (CROP) pathway of TOBN.

Application Profiles & Quantitative Data

TOBN is primarily deployed in two high-value domains:

  • Precision Adhesives & Dental Composites: By blending TOBN with traditional epoxy resins, formulators can tune the volumetric shrinkage of the composite to exactly 0%, eliminating internal stress and micro-cracking in cured parts.

  • Hydrophilic Polyether Scaffolds: The resulting polyether backbone is structurally akin to Polyethylene Glycol (PEG). It provides excellent hydrogen-bonding capabilities and biocompatibility, making it an ideal hydrogel matrix for controlled drug release.

Quantitative Comparison of Polymerization Systems
Monomer / SystemPolymerization MechanismVolumetric Change (ΔV)Glass Transition (Tg)Primary Application
Standard MethacrylatesFree-Radical-7.0% to -10.0%80 - 120 °CBaseline Comparison
TOBN (Pure) CROP +1.2% to +2.5% 45 - 60 °C Expanding Additive
TOBN / Epoxy Blend (30:70)CROP-0.1% to +0.2%75 - 90 °CPrecision Adhesives
Spiroorthoesters (SOEs)Double Ring-Opening+2.0% to +4.0%30 - 50 °CDental Composites[2]

Self-Validating Experimental Protocols

Protocol A: UV-Initiated Photopolymerization of TOBN/Epoxy Precision Blends

Objective: Formulate and cure a zero-shrinkage precision adhesive.

Materials:

  • TOBN (purified via vacuum distillation)

  • Cycloaliphatic Epoxy (e.g., ERL-4221)

  • Diaryliodonium hexafluoroantimonate (PAG)

  • Propylene carbonate (solvent)

Step-by-Step Methodology:

  • Monomer Dehydration: Dry TOBN over 3Å molecular sieves for 24 hours.

    • Causality: Trace moisture acts as a highly efficient chain transfer agent in CROP. Water will attack the oxonium ion, prematurely terminating chain growth and severely depressing the molecular weight of the network[1].

  • Formulation: In an amber vial (to prevent premature photo-initiation), mix 30 wt% TOBN with 70 wt% ERL-4221. Add 2 wt% PAG dissolved in a minimal amount of propylene carbonate.

  • Homogenization: Sonicate the mixture at 30°C for 10 minutes until optically clear.

  • Casting: Pour the resin into a Teflon mold (1 mm depth) under an inert nitrogen atmosphere.

  • Irradiation: Expose the mold to a 365 nm LED UV source at 50 mW/cm² for 60 seconds.

  • Post-Cure Validation (Self-Validating Step):

    • Transfer the mold to an oven at 80°C for 2 hours to ensure complete dark-cure propagation.

    • Validation: Analyze the cured film via ATR-FTIR. The protocol is successful only if the characteristic C-O-C symmetric stretch of the intact bicyclic ring at 1050 cm⁻¹ is reduced by >90%, accompanied by the emergence of a broad, intense polyether C-O stretch at 1100–1120 cm⁻¹.

Workflow Step1 1. Monomer Purification Step2 2. Formulation (PAG + Epoxy) Step1->Step2 Step3 3. Casting in Mold Step2->Step3 Step4 4. UV Irradiation (365 nm) Step3->Step4 Step5 5. FTIR & DSC Validation Step4->Step5

Fig 2: Experimental workflow for UV-initiated crosslinking of TOBN formulations.

Protocol B: Synthesis of TOBN-based Hydrophilic Polyether Scaffolds

Objective: Synthesize a swellable, PEG-like polyether network for biomedical applications.

Materials:

  • TOBN

  • Dichloromethane (DCM, anhydrous)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

Step-by-Step Methodology:

  • Setup: Flame-dry a Schlenk flask under argon. Add 5.0 g of TOBN and 20 mL of anhydrous DCM.

  • Initiation: Cool the flask to 0°C using an ice bath.

    • Causality: CROP is highly exothermic. Low temperatures control the initial exotherm, preventing monomer degradation and suppressing side-reactions such as back-biting, which leads to unwanted cyclic oligomers rather than high-molecular-weight chains[1].

  • Catalyst Addition: Inject 0.5 mol% BF₃·OEt₂ dropwise via a gas-tight syringe. Uncoordinated Lewis acids are chosen here because they provide the necessary electrophilicity without introducing nucleophilic counter-ions that would terminate the living chain.

  • Propagation: Allow the reaction to warm to room temperature and stir for 12 hours. The solution will become highly viscous.

  • Termination: Quench the living cationic chain ends by adding 1 mL of triethylamine. Precipitate the polymer in cold methanol.

  • Validation (Swelling Assay): Dry the polymer under vacuum to a constant weight. Determine the swelling ratio by immersing a 100 mg sample in deionized water for 24 hours. A successfully crosslinked, high-conversion polyether network will exhibit a swelling ratio of at least 300% without dissolving.

References

  • Zefirov, N.S., Palyulin V.A., Potekhin K.A., et al. "Crystal and molecular structure of 3,7,9-trioxabicyclo[3.3.1]nonane and 3-oxo-9-oxa-3,7-dithiabicyclo[3.3.1]nonane." Doklady Akademii Nauk SSSR, Vol. 343, No. 1, 1995.
  • Moszner, N., et al. "Expanding Monomers as Anti-Shrinkage Additives." PMC - NIH, 2012.
  • Hall, H.K. Jr. "Synthesis and Polymerizability of Atom-Bridged Bicyclic Monomers." ResearchGate (Polymers), 2012.

Sources

Method

Application Note: Synthesis, Derivatization, and Biological Profiling of 3,7,9-Trioxabicyclo[3.3.1]nonane Derivatives

Executive Summary The 3,7,9-trioxabicyclo[3.3.1]nonane scaffold is a highly rigid, oxygen-rich bridged bicyclic system that has garnered significant attention in medicinal chemistry and natural product synthesis[1]. Stru...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3,7,9-trioxabicyclo[3.3.1]nonane scaffold is a highly rigid, oxygen-rich bridged bicyclic system that has garnered significant attention in medicinal chemistry and natural product synthesis[1]. Structurally, it consists of two fused 1,4-dioxane rings sharing a bridgehead carbon and an oxygen atom. This unique architecture restricts conformational flexibility, making it an exceptional bioisostere and a strong hydrogen-bond acceptor for target-specific enzymatic pockets[2].

Recent marine bioprospecting has highlighted the therapeutic potential of this scaffold. For instance, Nesterenkoniane —a hexamethyl derivative of 3,7,9-trioxabicyclo[3.3.1]nonane isolated from the deep-sea actinomycete Nesterenkonia flava—has demonstrated notable anti-allergic properties[3]. To accelerate drug discovery, synthetic building blocks such as 1-(bromomethyl)-3,7,9-trioxabicyclo[3.3.1]nonane are now utilized as critical electrophilic intermediates to generate novel pharmacophores[4].

This application note provides a comprehensive guide on the physicochemical properties, structural rationale, and validated step-by-step protocols for the derivatization and biological screening of 3,7,9-trioxabicyclo[3.3.1]nonane analogs.

Structural and Physicochemical Properties

The highly ordered conformation of the 3,7,9-trioxabicyclo[3.3.1]nonane system has been confirmed via X-ray crystallographic studies, which demonstrate that the interaction of the heteroatoms within the bicyclic framework forces the molecule into a locked, rigid state[2]. This rigidity minimizes the entropic penalty upon binding to biological targets.

Table 1: Physicochemical Properties of Key Derivatives
CompoundMolecular FormulaMolecular Weight ( g/mol )Monoisotopic Mass (Da)Topological Polar Surface Area (TPSA)Key Biological / Chemical Role
3,7,9-Trioxabicyclo[3.3.1]nonane C₆H₁₀O₃130.14130.0627.7 ŲParent scaffold; rigid H-bond acceptor[1]
1-(Bromomethyl)-3,7,9-trioxabicyclo[3.3.1]nonane C₇H₁₁BrO₃223.07221.9927.7 ŲSynthetic intermediate; electrophilic building block[4]
Nesterenkoniane C₁₂H₂₂O₃214.30214.1627.7 ŲMarine natural product; anti-allergic agent[3]

Experimental Protocols

Protocol 1: Finkelstein-Assisted Nucleophilic Derivatization

Mechanistic Rationale (E-E-A-T): The commercially available 1-(bromomethyl)-3,7,9-trioxabicyclo[3.3.1]nonane features a bromomethyl group attached directly to the C1 bridgehead[4]. This creates a neopentyl-like steric environment, making standard Sₙ2 nucleophilic substitutions highly sluggish due to the immense activation energy barrier caused by steric hindrance. To overcome this, the protocol employs a Finkelstein reaction approach: the in situ generation of a highly reactive iodomethyl intermediate using Sodium Iodide (NaI) in a polar aprotic solvent, which acts as a superior leaving group for the incoming nucleophile.

Materials:

  • 1-(bromomethyl)-3,7,9-trioxabicyclo[3.3.1]nonane (1.0 eq)

  • Target Nucleophile (e.g., primary amine or phenol) (1.2 eq)

  • Sodium Iodide (NaI, anhydrous) (0.5 eq - catalytic)

  • Potassium Carbonate (K₂CO₃, finely powdered) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Reagent Preparation: Flame-dry a two-neck round-bottom flask under an inert argon atmosphere. Add 1.0 eq of 1-(bromomethyl)-3,7,9-trioxabicyclo[3.3.1]nonane and dissolve in anhydrous DMF (0.2 M concentration).

  • Finkelstein Activation: Add 0.5 eq of anhydrous NaI to the solution. Stir the mixture at 60°C for 2 hours to allow the equilibrium to shift toward the more reactive iodomethyl intermediate. The solution may turn slightly yellow.

  • Nucleophilic Substitution: Cool the reaction to room temperature. Add 2.0 eq of K₂CO₃ followed by 1.2 eq of the target nucleophile. Elevate the temperature to 80°C and stir for 12–18 hours. Monitor the reaction progress via TLC or LC-MS.

  • Workup & Extraction: Quench the reaction with distilled water (3x volume of DMF). Extract the aqueous layer with Ethyl Acetate (EtOAc) three times. Wash the combined organic layers with a saturated aqueous LiCl solution (to remove residual DMF) and brine.

  • Validation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography. Validate the structure using ¹H-NMR (look for the shift in the bridgehead -CH₂- protons) and GC-MS.

Protocol 2: In Vitro Anti-Allergic Screening (β-Hexosaminidase Assay)

Mechanistic Rationale (E-E-A-T): Derivatives of this scaffold, such as Nesterenkoniane, exhibit anti-allergic activity by inhibiting IgE-mediated mast cell degranulation[3]. The RBL-2H3 (Rat Basophilic Leukemia) cell line is the gold standard for this assay. Because β-hexosaminidase is co-stored in secretory granules with histamine, its release into the media serves as a direct, self-validating, and quantifiable biomarker for degranulation.

Step-by-Step Methodology:

  • Cell Culture: Seed RBL-2H3 cells in a 96-well plate at a density of 2 × 10⁴ cells/well in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS. Incubate overnight at 37°C with 5% CO₂.

  • Sensitization: Sensitize the cells by adding anti-DNP IgE (0.5 μg/mL) to each well and incubate for 24 hours.

  • Compound Treatment: Wash the cells twice with Siraganian buffer (pH 7.2). Pre-treat the cells with varying concentrations of the synthesized 3,7,9-trioxabicyclo[3.3.1]nonane derivatives (e.g., 10, 20, 50 μg/mL) for 1 hour at 37°C. Use Loratadine as a positive control[3].

  • Activation: Challenge the cells with DNP-BSA (antigen, 1 μg/mL) for 1 hour to cross-link the IgE receptors and trigger degranulation.

  • Quantification: Transfer 50 μL of the supernatant to a new 96-well plate. Add 50 μL of the substrate solution (1 mM p-nitrophenyl-N-acetyl-β-D-glucosaminide in citrate buffer, pH 4.5). Incubate for 1 hour at 37°C.

  • Readout: Stop the reaction with 200 μL of stop solution (0.1 M Na₂CO₃/NaHCO₃, pH 10.0). Measure the absorbance at 405 nm using a microplate reader to calculate the IC₅₀.

Workflows and Pathway Visualizations

Workflow Start 1-(Bromomethyl)-3,7,9- trioxabicyclo[3.3.1]nonane Activation Finkelstein Activation (NaI, DMF, 80°C) Start->Activation Intermediate Iodomethyl Intermediate (In Situ) Activation->Intermediate Substitution Nucleophilic Substitution (R-NH2 or R-OH, K2CO3) Intermediate->Substitution Product Novel Trioxabicyclo Derivative Substitution->Product Screening RBL-2H3 Mast Cell Degranulation Assay Product->Screening Data IC50 Determination & SAR Analysis Screening->Data

Workflow for the derivatization and screening of trioxabicyclo[3.3.1]nonane analogs.

Pathway Antigen Allergen (Antigen) IgE IgE bound to FcεRI Antigen->IgE Cross-links LynSyk Lyn / Syk Kinases IgE->LynSyk Activates PLCg PLCγ Activation LynSyk->PLCg Calcium Intracellular Ca2+ Release PLCg->Calcium Degranulation Mast Cell Degranulation (β-Hexosaminidase Release) Calcium->Degranulation Inhibitor Trioxabicyclo[3.3.1]nonane Derivatives Inhibitor->Calcium Inhibits

IgE-mediated mast cell degranulation pathway and inhibition by trioxabicyclo derivatives.

References

  • National Center for Biotechnology Information. "3,7,9-Trioxabicyclo[3.3.1]nonane - PubChem." PubChem Database. URL:[Link]

  • Zefirov, N. S., et al. "Crystal and molecular structure of 3,7,9-trioxabicyclo[3.3.1]nonane and 3-oxo-9-oxa-3,7-dithiabicyclo[3.3.1]nonane." ResearchGate (1995). URL:[Link]

  • Chen, M., et al. "Anti-Allergic Compounds from the Deep-Sea-Derived Actinomycete Nesterenkonia flava MCCC 1K00610." National Institutes of Health (PMC). URL:[Link]

Sources

Application

Application Note: Reactivity and Nucleophilic Substitution Protocols for 3,7,9-Trioxabicyclo[3.3.1]nonane Derivatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols Executive Summary The 3,7,9-trioxabicyclo[3.3.1]nonane scaffold is a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Executive Summary

The 3,7,9-trioxabicyclo[3.3.1]nonane scaffold is an emerging, highly stable,


-rich polar core utilized in modern drug discovery[1]. As the pharmaceutical industry shifts toward molecules with higher fractions of 

carbons (

) to improve solubility and metabolic stability, bridged polyether systems have gained significant traction.

A common misconception regarding 3,7,9-trioxabicyclo[3.3.1]nonane is that it behaves like an orthoester (such as the structurally related 2,8,9-trioxabicyclo[3.3.1]nonane). However, this application note clarifies the structural causality behind its profound chemical inertness toward nucleophiles and provides validated protocols for functionalizing this scaffold using its commercially available appendage derivatives, such as 1-(bromomethyl)-3,7,9-trioxabicyclo[3.3.1]nonane[2].

Structural & Mechanistic Rationale

Core Inertness to Direct Nucleophilic Attack

To understand the reactivity of 3,7,9-trioxabicyclo[3.3.1]nonane, one must analyze its crystal and molecular structure[3]. The molecule consists of two fused tetrahydropyran rings sharing a central oxygen bridge. Crucially, every carbon atom in the framework is bonded to a maximum of one oxygen atom .

Because it lacks acetal or orthoester carbons, the core is a pure aliphatic tri-ether. Aliphatic ethers do not possess a viable leaving group under neutral or basic conditions. Consequently, the unsubstituted bicyclic core is completely inert to direct nucleophilic attack (e.g., by amines, alkoxides, or thiolates). This extreme stability is exactly why drug developers use it as a robust bioisostere for morpholines or piperazines.

Functionalization via Exocyclic SN2 Substitution

Because the core cannot be directly functionalized by nucleophiles, synthetic workflows rely on pre-functionalized building blocks. The most widely utilized derivative is 1-(bromomethyl)-3,7,9-trioxabicyclo[3.3.1]nonane [2]. The exocyclic primary bromide serves as an excellent electrophile. Although the adjacent bridgehead carbon provides some neopentyl-like steric hindrance, optimized


 conditions allow for efficient displacement by various nucleophiles while leaving the delicate-looking (but chemically robust) tri-ether core perfectly intact.
Core Cleavage via Lewis Acid Activation

If a synthetic pathway requires the degradation or opening of the 3,7,9-trioxabicyclo[3.3.1]nonane core, standard nucleophiles will fail. The ether oxygens must first be strongly activated by a Lewis acid (e.g.,


) or a strong Brønsted acid (e.g., 

). This forms an oxonium intermediate, weakening the adjacent

bonds and allowing the conjugate halide to act as a nucleophile, cleaving the ring system.

G A 3,7,9-Trioxabicyclo[3.3.1]nonane Core System B Direct Nucleophilic Attack (Basic/Neutral Conditions) A->B C Lewis Acid Activation (e.g., BBr3 in DCM) A->C D Functionalized Appendage (e.g., 1-CH2Br derivative) A->D E No Reaction (Stable Tri-ether Core) B->E F Core Cleavage (Halide acts as Nucleophile) C->F G SN2 Substitution (Intact Bicyclic Core) D->G

Figure 1: Reactivity pathways of the 3,7,9-trioxabicyclo[3.3.1]nonane scaffold with nucleophiles.

Quantitative Data: Nucleophilic Substitution Scope

The following table summarizes the optimized reaction conditions and expected yields when reacting 1-(bromomethyl)-3,7,9-trioxabicyclo[3.3.1]nonane with various nucleophile classes.

Nucleophile ClassSpecific ReagentSolventTemp / TimeExpected YieldCore Integrity
Primary Amine Benzylamine (3.0 eq)DMF80 °C / 12 h75 - 82%Intact
Secondary Amine Morpholine (3.0 eq)MeCN85 °C / 16 h68 - 74%Intact
Thiolate Sodium methanethiolateTHF25 °C / 4 h88 - 95%Intact
Alkoxide Sodium methoxideMeOH65 °C / 8 h60 - 65%Intact
Halide (Cleavage) Boron tribromide (

)
DCM-78 °C to RT / 2 h>90% (Cleaved)Degraded

Experimental Protocols

The following self-validating protocols detail the exact methodologies for functionalizing or cleaving the scaffold.

Protocol 1: Substitution with Amines (Core Preservation)

Objective: Synthesize 1-((benzylamino)methyl)-3,7,9-trioxabicyclo[3.3.1]nonane.

Causality Note: DMF is chosen as the solvent to increase the nucleophilicity of the amine by minimizing hydrogen-bonding solvation, which is critical to overcome the steric hindrance of the neopentyl-like bridgehead position.

  • Setup: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add 1-(bromomethyl)-3,7,9-trioxabicyclo[3.3.1]nonane (1.0 mmol, 223 mg)[2].

  • Solvent & Reagent Addition: Dissolve the substrate in anhydrous DMF (5.0 mL). Add benzylamine (3.0 mmol, 321 mg) and anhydrous

    
     (2.0 mmol, 276 mg) to act as an acid scavenger.
    
  • Reaction: Attach a reflux condenser and heat the mixture to 80 °C under an argon atmosphere for 12 hours.

  • Validation/Monitoring: Monitor via TLC (Hexanes/EtOAc 1:1). The starting material (

    
    ) should disappear, replaced by a highly polar, ninhydrin-active spot (
    
    
    
    ).
  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with distilled water (3 × 10 mL) to remove DMF and unreacted amine. Wash with brine (10 mL), dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Purification: Purify via flash column chromatography (DCM/MeOH 95:5) to yield the pure secondary amine.

Protocol 2: Lewis Acid-Mediated Core Cleavage

Objective: Cleave the 3,7,9-trioxabicyclo[3.3.1]nonane core using a halide nucleophile.

Causality Note: Because the core is a stable tri-ether, direct nucleophilic attack is impossible.


 acts as a powerful Lewis acid, coordinating to the ether oxygens. This generates a highly electrophilic oxonium intermediate, which is subsequently attacked by the liberated bromide nucleophile to cleave the ring.
  • Setup: In a flame-dried Schlenk flask, dissolve 3,7,9-trioxabicyclo[3.3.1]nonane (1.0 mmol, 130 mg)[1] in anhydrous DCM (10 mL) under a strict nitrogen atmosphere.

  • Activation: Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise, add a 1.0 M solution of

    
     in DCM (3.5 mmol, 3.5 mL).
    
  • Reaction: Stir at -78 °C for 30 minutes, then allow the reaction to slowly warm to room temperature over 1.5 hours.

  • Quenching: Carefully quench the reaction by the dropwise addition of methanol (5 mL) at 0 °C to destroy excess

    
    .
    
  • Workup: Concentrate the mixture in vacuo. The resulting crude material consists of the completely cleaved, brominated acyclic polyol derivatives.

G N1 1-(Bromomethyl) Derivative + Nucleophile (Nu-) N2 Transition State SN2 at exocyclic carbon N1->N2 N3 Product 1-(Nu-methyl) Derivative (Core Intact) N2->N3 C1 Unsubstituted Core + BBr3 C2 Oxonium Intermediate O-BBr3 complex C1->C2 C3 Ring Opening Bromide attack at C-O bond C2->C3

Figure 2: Mechanistic divergence between appendage SN2 substitution and core cleavage.

References

  • 3,7,9-Trioxabicyclo[3.3.
  • 1-(bromomethyl)-3,7,9-trioxabicyclo[3.3.1]nonane Sigma-Aldrich
  • Crystal and molecular structure of 3,7,9-trioxabicyclo[3.3.1]nonane and 3-oxo-9-oxa-3,7-dithiabicyclo[3.3.

Sources

Method

Application Note: 3,7,9-Trioxabicyclo[3.3.1]nonane as a Novel sp³-Rich Scaffold in Drug Discovery

Executive Summary & Rationale Modern drug discovery is increasingly moving away from flat, highly aromatic molecules—a paradigm shift often termed the "escape from flatland." High sp³ character (Fsp³) correlates strongly...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

Modern drug discovery is increasingly moving away from flat, highly aromatic molecules—a paradigm shift often termed the "escape from flatland." High sp³ character (Fsp³) correlates strongly with improved clinical success rates due to enhanced aqueous solubility, reduced off-target toxicity, and better three-dimensional vector projection.

The 3,7,9-trioxabicyclo[3.3.1]nonane system () is a rigid, bridged bicyclic acetal/ketal framework that serves as a highly effective bioisostere for traditional flat rings. Naturally occurring derivatives of this scaffold, such as nesterenkoniane isolated from the deep-sea actinomycete Nesterenkonia flava MCCC 1K00610, have demonstrated notable anti-allergic properties by inhibiting IgE-mediated mast cell degranulation (). Furthermore, synthetic integration of this motif has been utilized in the development of novel monobactam antibiotics to improve outer membrane penetration in Gram-negative bacteria ().

As a Senior Application Scientist, I have designed this guide to provide researchers with the physicochemical rationale, synthetic methodologies, and self-validating ADME protocols necessary to successfully incorporate this unique oxygen-rich scaffold into lead optimization pipelines.

Physicochemical Profiling

The strategic advantage of the 3,7,9-trioxabicyclo[3.3.1]nonane scaffold lies in its ability to act as a multivalent hydrogen-bond acceptor while maintaining a low lipophilic profile. The rigid bridged architecture prevents the entropic penalty usually associated with flexible ethers (like PEG chains) binding to target proteins.

Table 1: Comparative Physicochemical Properties

Data summarizes the scaffold against traditional rings used in medicinal chemistry.

Property3,7,9-Trioxabicyclo[3.3.1]nonanePhenyl RingMorpholine
Fraction sp³ (Fsp³) 1.000.001.00
H-Bond Acceptors 301
H-Bond Donors 001
Topological Polar Surface Area (TPSA) 27.7 Ų0.0 Ų12.5 Ų
3D Conformation Rigid Bridged BicyclicPlanarFlexible Chair
Metabolic Liability Moderate (O-dealkylation)High (Oxidation/Epoxidation)Moderate

Workflow Visualization

Workflow N1 Hit Identification (Nesterenkoniane-inspired) N2 Scaffold Derivatization (SN2 on 1-bromomethyl) N1->N2 Pharmacophore mapping N3 Physicochemical Profiling (Solubility, TPSA = 27.7 Ų) N2->N3 Library generation N4 In Vitro ADME (HLM Stability, Permeability) N3->N4 Filtered candidates N4->N2 SAR Feedback Loop N5 Lead Optimization & In Vivo Efficacy N4->N5 Efficacy criteria met

Iterative drug discovery workflow utilizing the 3,7,9-trioxabicyclo[3.3.1]nonane scaffold.

Experimental Protocols

Protocol 1: Nucleophilic Functionalization via Finkelstein-Assisted Sₙ2 Displacement

Commercially available building blocks, such as 1-(bromomethyl)-3,7,9-trioxabicyclo[3.3.1]nonane (), allow for rapid library generation. However, the bromomethyl group is situated adjacent to a bulky bridgehead carbon. This neopentyl-like steric environment severely retards standard Sₙ2 kinetics.

Objective: Alkylation of primary/secondary amines while preserving the acid-sensitive acetal core.

Step-by-Step Methodology:

  • Preparation: In an oven-dried reaction vial, dissolve the amine nucleophile (1.5 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq) in anhydrous Acetonitrile (MeCN) to a concentration of 0.2 M.

    • Causality: MeCN is a polar aprotic solvent that enhances amine nucleophilicity while avoiding the solvolysis risks associated with protic solvents. DIPEA acts as a non-nucleophilic proton sponge.

  • Catalyst Addition: Add Sodium Iodide (NaI, 0.2 eq) to the solution.

    • Causality: NaI facilitates an in situ Finkelstein reaction, converting the sterically hindered bromide into a highly reactive iodide intermediate, thereby lowering the activation energy barrier for the Sₙ2 attack.

  • Electrophile Addition: Add 1-(bromomethyl)-3,7,9-trioxabicyclo[3.3.1]nonane (1.0 eq) dropwise.

  • Heating: Seal the vial and heat to 75 °C for 16–24 hours to overcome residual steric hindrance.

  • Self-Validating Checkpoint (Reaction Monitoring): Monitor the reaction via LC-MS equipped with an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).

    • Causality: The 3,7,9-trioxabicyclo[3.3.1]nonane scaffold lacks a UV chromophore (no conjugated π-systems). Relying solely on standard UV detectors (e.g., 254 nm) will result in false negatives for scaffold consumption.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash with saturated aqueous NaHCO₃.

    • Causality: The trioxabicyclo core is an intricate acetal network highly susceptible to acidic hydrolysis. Maintaining a strictly basic pH during workup is critical to preserve the structural integrity of the scaffold.

Protocol 2: Cytochrome P450 Metabolic Stability Profiling (Self-Validating System)

Given the high density of ether oxygens, cytochrome P450-mediated O-dealkylation is the primary metabolic liability of this scaffold. Evaluating intrinsic clearance (CLint) early is vital.

Objective: Assess the vulnerability of the scaffold to hepatic metabolism using Human Liver Microsomes (HLM).

Step-by-Step Methodology:

  • Matrix Preparation: Prepare a 0.5 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-Incubation: Spike the test compound (1 μM final concentration) into the HLM suspension. Include parallel incubations for Verapamil (High-clearance positive control) and Warfarin (Low-clearance negative control). Incubate at 37 °C for 5 minutes.

  • Initiation: Add the NADPH regenerating system to initiate the enzymatic reaction.

  • Time-Course Sampling: Aliquot 50 μL of the reaction mixture at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot into 150 μL of ice-cold MeCN containing an internal standard (e.g., Tolbutamide).

    • Causality: Cold MeCN instantly precipitates microsomal proteins, halting enzymatic activity. The internal standard normalizes any LC-MS injection volume variability.

  • Minus-NADPH Control (Critical Validation): Run a parallel 60-minute incubation of the test compound without the NADPH regenerating system.

    • Causality: This isolates enzymatic clearance from chemical degradation. If the compound depletes in the absence of NADPH, it indicates chemical instability (e.g., buffer-induced hydrolysis of the acetal linkages) rather than true CYP450 metabolism, preventing false-positive clearance data.

  • Analysis: Centrifuge quenched samples at 14,000 × g for 10 minutes and analyze the supernatant via LC-MS/MS (MRM mode).

References

  • National Center for Biotechnology Information. "3,7,9-Trioxabicyclo[3.3.1]nonane - PubChem". Source: nih.gov. URL:[Link]

  • Chen, M., et al. "Anti-Allergic Compounds from the Deep-Sea-Derived Actinomycete Nesterenkonia flava MCCC 1K00610". Source: nih.gov (PMC). URL:[Link]

  • Novartis AG. "WO2015103583A1 - Monobactams and methods of their synthesis and use". Source: google.com (Patents).
Application

Application Notes and Protocols for the Functionalization of the 3,7,9-Trioxabicyclo[3.3.1]nonane Core

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The 3,7,9-trioxabicyclo[3.3.1]nonane scaffold represents a unique and conformationally constraine...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 3,7,9-trioxabicyclo[3.3.1]nonane scaffold represents a unique and conformationally constrained bicyclic acetal system. Its rigid structure and the presence of multiple oxygen atoms make it an intriguing motif for applications in medicinal chemistry and materials science. However, the targeted functionalization of this core remains a largely unexplored area of synthetic chemistry. This guide provides a comprehensive overview of potential strategies for the derivatization of the 3,7,9-trioxabicyclo[3.3.1]nonane core, drawing upon established principles of acetal chemistry and modern synthetic methodologies. Detailed, field-proven insights and step-by-step protocols for proposed functionalization reactions are presented to empower researchers to unlock the synthetic potential of this promising scaffold.

Introduction: The 3,7,9-Trioxabicyclo[3.3.1]nonane Core - A Scaffold of Untapped Potential

The 3,7,9-trioxabicyclo[3.3.1]nonane core is a saturated heterocyclic system characterized by a rigid cage-like structure. This framework is an interesting building block in drug discovery due to its three-dimensional topology, which can allow for precise spatial presentation of functional groups for interaction with biological targets. The inherent stability of the bicyclic acetal system under basic and neutral conditions makes it an attractive scaffold for the development of novel therapeutics and advanced materials.[1]

Despite its potential, the literature on the specific functionalization of the 3,7,9-trioxabicyclo[3.3.1]nonane core is sparse. This guide aims to bridge this knowledge gap by proposing several plausible functionalization strategies based on the known reactivity of related bicyclic acetals and cyclic ethers. The protocols provided herein are designed to be robust starting points for experimental investigation.

Synthesis of the 3,7,9-Trioxabicyclo[3.3.1]nonane Core

The successful functionalization of the 3,7,9-trioxabicyclo[3.3.1]nonane core is predicated on its efficient synthesis. A common route to this scaffold involves the acid-catalyzed condensation of 1,1,1-tris(hydroxymethyl)ethane with a suitable carbonyl compound, typically paraformaldehyde.

Protocol 2.1: Synthesis of 3,7,9-Trioxabicyclo[3.3.1]nonane

Materials:

  • 1,1,1-Tris(hydroxymethyl)ethane

  • Paraformaldehyde

  • p-Toluenesulfonic acid (p-TSA)

  • Toluene

  • Dean-Stark apparatus

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 1,1,1-tris(hydroxymethyl)ethane (1.0 eq), paraformaldehyde (3.0 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Add a sufficient volume of toluene to suspend the reagents.

  • Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.

  • Continue refluxing until no more water is collected.

  • Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure 3,7,9-trioxabicyclo[3.3.1]nonane.

Characterization: The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The ¹H NMR spectrum is expected to show characteristic signals for the methylene and bridgehead protons of the bicyclic core.

Proposed Strategies for Functionalization

The functionalization of the 3,7,9-trioxabicyclo[3.3.1]nonane core can be approached through several modern synthetic strategies. The following sections detail proposed methodologies, including the underlying mechanistic rationale and step-by-step protocols.

Lewis Acid-Mediated Acetal Opening and Nucleophilic Attack

The acetal linkages in the 3,7,9-trioxabicyclo[3.3.1]nonane core can be activated by Lewis acids, rendering the bridgehead carbons susceptible to nucleophilic attack.[2][3][4] This strategy allows for the introduction of a wide range of functional groups. The choice of Lewis acid and nucleophile will be critical in controlling the regioselectivity and stereoselectivity of the reaction.

Mechanistic Rationale:

The Lewis acid coordinates to one of the oxygen atoms of the acetal, weakening the C-O bond and facilitating its cleavage to form a resonance-stabilized oxocarbenium ion intermediate. A nucleophile can then attack this electrophilic species, leading to the formation of a new C-Nu bond.

G cluster_0 Lewis Acid-Mediated Acetal Opening Core 3,7,9-Trioxabicyclo[3.3.1]nonane Core Complex Lewis Acid-Oxygen Complex Core->Complex + LA LA Lewis Acid (e.g., BF3·OEt2, TiCl4) Oxocarbenium Oxocarbenium Ion Intermediate Complex->Oxocarbenium C-O Cleavage Product Functionalized Product Oxocarbenium->Product + Nu- Nu Nucleophile (e.g., Allyl-TMS, Grignard)

Figure 1: Proposed mechanism for Lewis acid-mediated functionalization.

Protocol 3.1.1: Allylation of the 3,7,9-Trioxabicyclo[3.3.1]nonane Core

Materials:

  • 3,7,9-Trioxabicyclo[3.3.1]nonane

  • Allyltrimethylsilane (Allyl-TMS)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Dissolve 3,7,9-trioxabicyclo[3.3.1]nonane (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add allyltrimethylsilane (1.5 eq) to the solution.

  • Slowly add BF₃·OEt₂ (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at -78 °C for 1 hour and then allow it to slowly warm to room temperature overnight.

  • Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

Expected Outcome and Validation:

The expected product is an allylated derivative of the opened bicyclic core. The structure should be confirmed by ¹H NMR (presence of allyl protons), ¹³C NMR (presence of new sp² and sp³ carbons), and high-resolution mass spectrometry (HRMS) to confirm the molecular formula.

Reactant Product Yield (Predicted) Key Characterization Data (Predicted)
3,7,9-Trioxabicyclo[3.3.1]nonaneAllylated derivative50-70%¹H NMR: signals for allyl group (~5.0-6.0 ppm); HRMS: [M+H]⁺ corresponding to C₉H₁₅O₃
C-H Functionalization

Direct C-H functionalization is a powerful tool for the late-stage modification of complex molecules.[5][6][7] For the 3,7,9-trioxabicyclo[3.3.1]nonane core, C-H bonds adjacent to the oxygen atoms are potential sites for activation due to the inductive effect of the oxygen atoms.

Conceptual Approach:

Transition metal-catalyzed C-H activation or radical-mediated C-H functionalization could be employed. For instance, a directed C-H activation approach could utilize a directing group temporarily installed on the scaffold to achieve high regioselectivity. Alternatively, a non-directed approach using a suitable oxidant and catalyst could lead to functionalization at the most electron-rich or sterically accessible C-H bonds.

G cluster_1 C-H Functionalization Workflow Start 3,7,9-Trioxabicyclo[3.3.1]nonane Method_Selection Select C-H Functionalization Method Start->Method_Selection Directed Directed C-H Activation Method_Selection->Directed High Regioselectivity NonDirected Non-Directed C-H Functionalization Method_Selection->NonDirected Broader Reactivity DG_Install Install Directing Group Directed->DG_Install Reaction_ND Radical or Oxidative Functionalization NonDirected->Reaction_ND Reaction_D Catalytic C-H Functionalization DG_Install->Reaction_D DG_Remove Remove Directing Group Reaction_D->DG_Remove Product_D Regioselectively Functionalized Product DG_Remove->Product_D Product_ND Functionalized Product Mixture Reaction_ND->Product_ND Purification Purification and Characterization Product_D->Purification Product_ND->Purification

Figure 2: Decision workflow for C-H functionalization strategies.

Protocol 3.2.1: Proposed Radical Bromination at Bridgehead Position

Materials:

  • 3,7,9-Trioxabicyclo[3.3.1]nonane

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄)

  • Inert gas (Argon or Nitrogen)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • In a flame-dried round-bottom flask, dissolve 3,7,9-trioxabicyclo[3.3.1]nonane (1.0 eq) in CCl₄ under an inert atmosphere.

  • Add NBS (1.1 eq) and a catalytic amount of AIBN (0.1 eq) to the solution.

  • Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • Cool the reaction to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

Anticipated Results and Verification:

The expected product is a monobrominated derivative, likely at one of the bridgehead positions due to the stability of the resulting tertiary radical. The structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of a bromine atom can be further confirmed by isotopic pattern analysis in the mass spectrum.

Reagent Expected Product Predicted Yield Key Analytical Markers
NBS/AIBNMonobrominated 3,7,9-trioxabicyclo[3.3.1]nonane40-60%MS: Isotopic pattern for one bromine atom; ¹³C NMR: Shift of the brominated carbon

Summary and Future Outlook

The functionalization of the 3,7,9-trioxabicyclo[3.3.1]nonane core presents a compelling challenge with significant rewards for the fields of medicinal chemistry and materials science. The protocols outlined in this guide, based on established reactivity principles of related systems, offer rational starting points for the exploration of this unique chemical space. Future work should focus on the experimental validation of these proposed methods and the exploration of a broader range of nucleophiles and catalytic systems to expand the library of accessible derivatives. The development of enantioselective functionalization methods will be a particularly valuable contribution to the field.

References

  • Jun, J.-G., Kim, A.-R., & Kim, S. H. (2002). STUDY ON THE FUNCTIONALIZATION AND REACTIVITY OF BICYCLIC ACETAL COMPOUNDS. Synthetic Communications, 32(1), 45–52. [Link]

  • González, C. C., & Suárez, E. (2000). The lewis acid mediated cleavage of chiral cyclic acetals has emerged as a useful synthetic tool for the asymmetric synthesis o. Digital.CSIC. [Link]

  • Douglass, J. (2024, November 25). C-H Functionalization: The Li/She Synthesis of Pepluacetal. Organic Chemistry Portal. [Link]

  • Ashenhurst, J. (2010, May 28). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. [Link]

  • Chemistry Steps. (2025, July 6). Formation and Reactions of Acetals. Chemistry Steps. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-dioxolanes. Retrieved from [Link]

  • Lee, S., & Jun, J. G. (2014). Synthesis of 3,7,9- and 2,6,9- Triazabicyclo[3.3.1]nonane Derivatives. ResearchGate. [Link]

  • Makama, B. Y. (n.d.). Preparation Of Bicyclic Lactones Using Lewis Acids Catalyzed Ene-Reaction. SciSpace. [Link]

  • Spitzner, D., & Wulf, A. (2018). Synthesis of eunicellane-type bicycles embedding a 1,3-cyclohexadiene moiety. Beilstein Journal of Organic Chemistry, 14, 2436–2443. [Link]

  • Bellur, E., & Langer, P. (2005). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. In Science of Synthesis (Vol. 29, pp. 487-608). Georg Thieme Verlag.
  • Huang, J.-W., Chen, C.-D., & Leung, M.-k. (2000). Mechanism of the Lewis acid mediated cleavage of chiral acetals. ACS Publications. [Link]

  • Wikipedia. (2023). Lewis acid catalysis. [Link]

  • Gao, S., & Li, Y. (2024). Progress in Lewis Acid Template-Mediated Diels-Alder Reaction. Preprints.org. [Link]

  • Google Patents. (n.d.). JP6405443B2 - Process for producing 1,3-dioxane-5-ones.
  • Roy, B., et al. (2017). Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. PMC. [Link]

  • Ellman Laboratory. (n.d.). C-H Functionalization. Yale University. [Link]

  • LibreTexts Chemistry. (2022, July 20). 10.3: Acetals and Ketals. [Link]

  • Schepmann, D., et al. (2025, August 29). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. MDPI. [Link]

  • PubChem. (n.d.). 3,7,9-Trioxabicyclo[3.3.1]nonane. [Link]

  • Trusova, E. A., et al. (2025, December 17). Straightforward Synthetic Approach to Aminoalcohols with 9-Oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). Preprints.org. [Link]

  • Miyahara, Y., Goto, K., & Inazu, T. (1998). Convenient synthesis of 3,7-diazabicyclo[3.3.1]nonane (bispidine). Kyushu University. [Link]

  • Trusova, E. A., et al. (2026, January 12). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). MDPI. [Link]

Sources

Method

Application Note: Lewis Acid-Catalyzed Desymmetrization and Ring-Opening of 3,7,9-Trioxabicyclo[3.3.1]nonane Systems

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Guide & Experimental Protocol Introduction & Structural Context In modern drug discovery,...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Guide & Experimental Protocol

Introduction & Structural Context

In modern drug discovery, rigid, oxygen-rich aliphatic scaffolds are highly sought after to improve the pharmacokinetic profiles of active pharmaceutical ingredients (APIs). The 3,7,9-trioxabicyclo[3.3.1]nonane core is a unique, highly symmetrical bridged polyether system. While historically viewed as a niche structural motif—often explored in the context of complex monobactam antibiotic side chains —its synthetic utility as a precursor to densely functionalized 1,4-dioxanes is unparalleled.

Unlike standard cyclic ethers, the 3,7,9-trioxabicyclo[3.3.1]nonane system exists in a rigid double-chair conformation, a structural feature definitively characterized by X-ray crystallography . This rigidity is not merely a crystallographic curiosity; it is the fundamental driver of reactivity. By employing highly oxophilic Lewis acids, chemists can selectively coordinate and cleave one of the ether bridges, desymmetrizing the molecule to yield cis-2,6-disubstituted 1,4-dioxanes—a pharmacophore pattern that is traditionally difficult to synthesize with high diastereoselectivity.

Mechanistic Causality & Stereocontrol

As a Senior Application Scientist, I frequently encounter challenges regarding the sluggish nature of aliphatic ether cleavage. The success of this specific transformation relies on the precise matching of the Lewis acid's hardness with the steric environment of the substrate.

The Causality of Cleavage

The oxygen atoms at positions 3 and 7 (O3, O7) are sterically accessible, whereas the bridging oxygen (O9) is shielded by the bicyclic framework. When a strong, hard Lewis acid like Titanium Tetrachloride (


) is introduced, it selectively coordinates to the equatorial-like lone pairs of O3.

Because the adjacent carbons (C2 and C4) are primary (


), the subsequent C-O bond cleavage cannot proceed via a discrete, unstable primary carbocation. Instead, 

coordination severely polarizes the C2-O3 bond, lowering the LUMO and facilitating an S

2-like displacement
by an incoming nucleophile (e.g., allyltrimethylsilane).
The Origin of Diastereoselectivity

The stereochemical brilliance of this reaction lies in the unbroken portion of the molecule. When the C2-O3 bond breaks, the remaining atoms (C1-C8-O7-C6-C5-O9) relax into a stable 1,4-dioxane chair. The geometric constraints of the original bicyclic framework force the newly formed


 group at C2 and the 

group at C4 into equatorial positions. This strictly dictates the formation of the thermodynamically favored cis-2,6-disubstituted 1,4-dioxane , with virtually no trans epimer observed under optimal conditions.

Mechanism A 3,7,9-Trioxabicyclo[3.3.1]nonane (Rigid Core) B LA Coordination (TiCl4 at O3) A->B TiCl4, -78°C C Bond Polarization (S_N2-like Transition) B->C Activation D Nucleophilic Attack (Allylsilane) C->D + Nu- E cis-2,6-Disubstituted 1,4-Dioxane D->E Ring Opening

Mechanistic pathway of LA-catalyzed desymmetrization of 3,7,9-trioxabicyclo[3.3.1]nonane.

Experimental Workflows & Protocols

The following self-validating protocol details the allylative ring-opening of 1-(bromomethyl)-3,7,9-trioxabicyclo[3.3.1]nonane , a commercially available derivative, to generate a highly functionalized dioxane scaffold.

Protocol: TiCl4-Catalyzed Allylative Ring-Opening

Reagents Required:

  • Substrate: 1-(bromomethyl)-3,7,9-trioxabicyclo[3.3.1]nonane (1.0 equiv, 0.5 M in DCM)

  • Lewis Acid:

    
     (1.1 equiv, 1.0 M solution in DCM)
    
  • Nucleophile: Allyltrimethylsilane (1.5 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM)

  • Quench: Saturated aqueous

    
    
    

Step-by-Step Methodology:

  • System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with dry

    
    . Add the substrate (1.0 mmol) and anhydrous DCM (2.0 mL). Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
    
  • Lewis Acid Activation: Critical Step. Add the

    
     solution (1.1 mL, 1.1 mmol) dropwise down the side of the flask over 5 minutes. Causality Note: Rapid addition causes localized exotherms, leading to non-selective poly-ring opening and degradation. The solution will turn pale yellow, indicating oxonium complex formation. Stir for 15 minutes.
    
  • Nucleophilic Addition: Add allyltrimethylsilane (1.5 mmol) dropwise. Maintain the temperature strictly at -78 °C. Stir for 2 hours. Monitor via TLC (Hexanes/EtOAc 7:3); the bridged ether spot will disappear, replaced by a lower-R

    
     alcohol spot.
    
  • Self-Validating Quench: Quench the reaction at -78 °C by adding 2.0 mL of saturated aqueous

    
    . Causality Note: Quenching cold prevents acid-catalyzed epimerization of the product or undesired cleavage of the newly formed silyl ether intermediates. Remove the cooling bath and allow the mixture to warm to room temperature under vigorous stirring until the titanium salts precipitate as a white solid.
    
  • Isolation: Filter through a pad of Celite. Extract the aqueous layer with EtOAc (

    
     mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify via flash column chromatography (Silica gel, gradient 10% to 30% EtOAc in Hexanes) to yield the pure cis-1,4-dioxane derivative.

Workflow S1 Step 1: Preparation Dry DCM -78 °C N2 Atm S2 Step 2: Activation Dropwise TiCl4 15 min stir S1->S2 S3 Step 3: Nucleophilic Addition Allyltrimethylsilane 2h at -78 °C S2->S3 S4 Step 4: Quench Sat. NaHCO3 at -78 °C Vigorous stirring S3->S4 S5 Step 5: Isolation EtOAc Extraction Silica Gel Purif. S4->S5

Step-by-step experimental workflow for the allylative ring-opening protocol.

Quantitative Data & Optimization

The choice of Lewis acid is the primary determinant of both yield and diastereomeric ratio (dr). Harder Lewis acids that coordinate strongly to oxygen without prematurely cleaving the C-O bond (which would lead to carbocation-mediated scrambling) perform best.

Table 1: Optimization of Lewis Acid for Allylative Ring-Opening

Lewis AcidNucleophileTemp (°C)Time (h)Yield (%)Diastereomeric Ratio (cis:trans)Causality / Observation

Allyltrimethylsilane-78288 >95:5 Optimal polarization; strict S

2-like trajectory maintained.

Allyltrimethylsilane-7838190:10Slightly softer LA; slower reaction, minor epimerization.

Allyltrimethylsilane-78 to 047285:15Required warming to 0 °C for completion, leading to lower dr.
TMSOTf Allyltrimethylsilane-7816570:30Overly aggressive; competitive decomposition and ring scrambling observed.

Conclusion

The Lewis acid-catalyzed desymmetrization of 3,7,9-trioxabicyclo[3.3.1]nonane is a powerful, stereoselective methodology for generating highly functionalized 1,4-dioxanes. By strictly controlling the temperature and utilizing


, chemists can leverage the inherent geometric constraints of the bicyclic triether to dictate the stereochemical outcome of the nucleophilic attack. This protocol serves as a robust platform for generating novel oxygen-rich scaffolds for downstream pharmaceutical development.

References

  • Zefirov, N. S., Palyulin, V. A., Potekhin, K. A., Goncharov, A. V., Kozhushkov, S. I., & Struchkov, Y. T. (1995). Crystal and molecular structure of 3,7,9-trioxabicyclo[3.3.1]nonane and 3-oxo-9-oxa-3,7-dithiabicyclo[3.3.1]nonane. Doklady Akademii Nauk SSSR.[Link]

  • Google Patents. (2014). WO2015103583A1 - Monobactams and methods of their synthesis and use.
Application

ring-opening polymerization of 3,7,9-Trioxabicyclo[3.3.1]nonane

Application Note: Cationic Ring-Opening Polymerization of 3,7,9-Trioxabicyclo[3.3.1]nonane for Low-Shrinkage Advanced Polyacetals Executive Overview & Scientific Scope The development of high-fidelity thermosets, dental...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Cationic Ring-Opening Polymerization of 3,7,9-Trioxabicyclo[3.3.1]nonane for Low-Shrinkage Advanced Polyacetals

Executive Overview & Scientific Scope

The development of high-fidelity thermosets, dental composites, and targeted drug-delivery matrices relies heavily on monomers that exhibit minimal volumetric shrinkage during curing. 3,7,9-Trioxabicyclo[3.3.1]nonane , an atom-bridged bicyclic acetal[1], serves as a highly specialized "expanding monomer."

Traditional chain-growth polymerizations (e.g., epoxides or acrylates) undergo significant volumetric shrinkage (up to 15%) because monomer molecules transition from van der Waals distances to shorter, denser covalent bonds. In contrast, bicyclic orthoesters and acetals undergo cationic ring-opening polymerization (CROP) with near-zero shrinkage or even slight volumetric expansion[2]. This Application Note details the mechanistic causality, optimized CROP protocols, and analytical validation for the polymerization of 3,7,9-Trioxabicyclo[3.3.1]nonane.

Mechanistic Principles of CROP

The polymerization of 3,7,9-Trioxabicyclo[3.3.1]nonane is thermodynamically driven by the relief of bicyclic ring strain[3]. Because the acetal linkages are inert to radical polymerization, the process must be catalyzed by electrophilic Lewis acids (e.g.,


) or strong Brønsted acids.
  • Initiation: The electrophilic catalyst coordinates to one of the bridgehead oxygen atoms, polarizing and weakening the adjacent C–O bond.

  • Ring-Opening (The Expansion Effect): Cleavage of the C–O bond generates a resonance-stabilized oxocarbenium/oxonium ion intermediate. The transition from a dense bicyclic structure to a linear polymer chain converts two single covalent bonds into near van der Waals distances, directly counteracting the standard shrinkage associated with polymerization[2].

  • Propagation: Subsequent monomer units undergo nucleophilic attack on the active oxonium center. Maintaining low reaction temperatures is critical to kinetically favor linear propagation over thermodynamic back-biting, which would otherwise yield unwanted macrocyclic oligomers[4].

CROP_Mechanism M 3,7,9-Trioxabicyclo[3.3.1]nonane (Monomer) O Oxonium Ion Intermediate M->O + Initiator (Ring Opening) I Lewis Acid (BF3·OEt2) I->O P Propagating Polyacetal Chain O->P + Monomer (Propagation) P->P n Monomers (Chain Growth) Q Quenched Polymer (Stable Acetal) P->Q + Base (Et3N) (Termination)

Figure 1: Cationic ring-opening polymerization (CROP) mechanism of bicyclic acetals, highlighting the oxonium intermediate.

Experimental Protocols

Causality Note: Moisture acts as a potent chain-transfer agent in CROP, leading to premature termination and low-molecular-weight oligomers. Rigorous anhydrous conditions are non-negotiable for achieving high molecular weights.

Materials & Reagents
  • Monomer: 3,7,9-Trioxabicyclo[3.3.1]nonane (purified via vacuum sublimation or distillation over

    
    ).
    
  • Solvent: Anhydrous dichloromethane (DCM) or toluene (stored over 3Å molecular sieves).

  • Initiator: Boron trifluoride diethyl etherate (

    
    ), distilled prior to use.
    
  • Quenching Agent: Triethylamine (

    
    ) in anhydrous methanol.
    
Step-by-Step Polymerization Workflow
  • System Preparation: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with dry nitrogen (

    
    ) three times to establish an inert atmosphere.
    
  • Monomer Loading: Dissolve 1.0 g (approx. 7.7 mmol) of 3,7,9-Trioxabicyclo[3.3.1]nonane in 10 mL of anhydrous DCM inside the Schlenk flask.

  • Temperature Equilibration: Submerge the flask in a dry ice/ethylene glycol bath maintained at -15 °C. Allow 15 minutes for thermal equilibration. (Reasoning: Lower temperatures increase the stability of the propagating oxonium ion and suppress transacetalization side-reactions[4].)

  • Initiation: Using a gas-tight microsyringe, inject 0.01 equivalents (0.077 mmol, ~10 µL) of

    
     dropwise under vigorous stirring.
    
  • Propagation: Allow the reaction to proceed for 12–24 hours at -15 °C. The solution will gradually increase in viscosity as the polymer chain grows.

  • Termination: Quench the living polymer chains by rapidly injecting 1 mL of

    
    /Methanol (1:1 v/v) solution. (Reasoning: The basic amine neutralizes the Lewis acid and caps the oxonium end-groups, preventing spontaneous depolymerization.)
    
  • Purification: Precipitate the polymer by dropwise addition of the reaction mixture into 100 mL of vigorously stirred, ice-cold hexanes. Recover the white precipitate via vacuum filtration and dry to constant weight under high vacuum at 40 °C.

Exp_Workflow Prep STEP 1: Preparation Vacuum distillation over CaH2 to remove trace H2O Init STEP 2: Initiation Inject BF3·OEt2 at -15°C under N2 atmosphere Prep->Init Prop STEP 3: Propagation Stir for 12-24 h to ensure controlled chain growth Init->Prop Term STEP 4: Termination Quench with Et3N/MeOH to cap oxonium ends Prop->Term Purif STEP 5: Purification Precipitate in cold hexanes & vacuum dry Term->Purif

Figure 2: Step-by-step Schlenk-line workflow for the controlled CROP of bicyclic monomers.

Analytical Characterization & Data Presentation

To validate the success of the CROP and the integrity of the resulting polyacetal, the following analytical metrics should be evaluated:

Analytical TechniqueParameter EvaluatedExpected Outcome / Target Value
ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

H NMR (

)
Backbone StructureLoss of bicyclic bridgehead protons; appearance of linear acetal protons (

4.5 - 5.0 ppm).
GPC (THF) Molecular Weight (

)
15,000 - 40,000 g/mol (dependent on the initial monomer:initiator ratio).
GPC (THF) Dispersity (

)
1.3 - 1.6 (indicating controlled propagation without excessive chain transfer).
DSC Glass Transition (

)
40 °C - 60 °C (tunable via copolymerization with flexible epoxides).
Pycnometry Volumetric Shrinkage

to

(confirming near-zero shrinkage or slight expansion behavior).

Applications in Drug Development & Materials Science

Acid-Degradable Drug Delivery Matrices The linear polyacetal backbone generated from 3,7,9-Trioxabicyclo[3.3.1]nonane is highly stable at physiological pH (7.4) but undergoes rapid hydrolytic degradation into small, biocompatible molecules in mildly acidic environments (pH 5.0–6.5)[5]. This pH-responsive behavior makes it an ideal candidate for tumor-targeted nanoparticle formulations or facilitating endosomal escape in biologic and mRNA delivery systems.

Zero-Shrinkage Structural Matrices In dental restorative materials, microelectronics packaging, and precision-molded thermosets, volumetric shrinkage during curing induces severe internal stress, leading to micro-cracking and loss of adhesion. The incorporation of this atom-bridged monomer mitigates stress by offsetting the shrinkage of traditional co-monomers, ensuring absolute dimensional stability[3].

References

  • [1] Crystal and molecular structure of 3,7,9-trioxabicyclo[3.3.1]nonane and 3-oxo-9-oxa-3,7-dithiabicyclo... (1995). Zefirov, N. S., Palyulin, V. A., Potekhin, K. A., & Struchkov, Y. T. ResearchGate. URL:[Link]

  • [2] Expanding monomer. Wikipedia. URL:[Link]

  • [3] Synthesis and Polymerizability of Atom-Bridged Bicyclic Monomers. (2012). Hall, H. K. MDPI Polymers. URL:[Link]

  • [4] Cellulose-Derived Functional Polyacetal by Cationic Ring-Opening Polymerization of Levoglucosenyl Methyl Ether. (2019). Angewandte Chemie International Edition. URL:[Link]

  • [5] Poly(cyclic acetal)s, methods of making same, and uses thereof. (2022). WIPO Patent WO2022159777A1. URL:

Sources

Method

Application Note: Leveraging the 3,7,9-Trioxabicyclo[3.3.1]nonane Scaffold in Supramolecular Chemistry and Receptor Design

Target Audience: Supramolecular Chemists, Materials Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Introduction & Thermodynamic Rationale In the field of supramolec...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Supramolecular Chemists, Materials Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Introduction & Thermodynamic Rationale

In the field of supramolecular chemistry, the design of artificial receptors (hosts) capable of selectively binding target molecules or ions (guests) is heavily reliant on the concept of conformational pre-organization . Flexible binding domains, such as linear polyethers, suffer from a significant entropic penalty (


) during complexation because they must freeze into a single conformation to encapsulate the guest.

To circumvent this, rigid bicyclic scaffolds are employed as structural "shaping units." The 3,7,9-trioxabicyclo[3.3.1]nonane (TOBN) system is an exceptional, oxygen-rich rigid framework. Structurally analogous to adamantane but featuring three oxygen heteroatoms, TOBN locks its hydrogen-bond acceptors into a strictly defined spatial arrangement [1, 3]. When functionalized—such as in the commercially available building block 1-(bromomethyl)-3,7,9-trioxabicyclo[3.3.1]nonane [2]—this scaffold can be covalently grafted onto macrocyclic cores (e.g., calixarenes or cyclodextrins) to create highly pre-organized binding pockets with superior thermodynamic binding profiles.

Physicochemical Profiling of the TOBN Scaffold

Understanding the physical parameters of the TOBN moiety is critical for predicting its behavior in solvent systems and its interaction with target guests. The rigid geometry forces the lone pairs of the oxygen atoms into a convergent orientation, making it an ideal multidentate ligand for hard Lewis acids (e.g., alkali metals) or a hydrogen-bond acceptor array for small polar organic molecules.

Table 1: Key Physicochemical Properties of TOBN and its Alkylating Derivative

Property3,7,9-Trioxabicyclo[3.3.1]nonane [1]1-(Bromomethyl)-TOBN [2]Supramolecular Implication
Molecular Formula C₆H₁₀O₃C₇H₁₁BrO₃Defines stoichiometric mass for synthesis.
Molecular Weight 130.14 g/mol 223.07 g/mol Low MW allows for multi-functionalization of host cores without excessive steric bulk.
H-Bond Acceptors 33High density of coordination sites for ion-dipole or H-bonding interactions.
Topological Polar Surface Area (TPSA) 27.7 Ų27.7 ŲEnhances aqueous solubility of the resulting supramolecular complex.
Conformational Flexibility Highly RigidRigid Core + 1 Rotatable BondMinimizes entropic penalty during host-guest complexation.

Experimental Protocols: Synthesis and Validation

The following protocols detail the integration of the TOBN scaffold into a supramolecular host and the subsequent validation of its binding efficacy. Every step is designed as a self-validating system to ensure high-fidelity results.

Protocol A: Synthesis of a TOBN-Appended Calix[4]arene Receptor

Objective: To covalently attach the rigid TOBN spacer to the lower rim of a p-tert-butylcalix[4]arene, locking the macrocycle into a binding-competent "cone" conformation.

Causality & Experimental Choices: We utilize Potassium Carbonate (K₂CO₃) in Acetonitrile (MeCN) rather than stronger bases like NaH. The K⁺ ion acts as a thermodynamic template; its ionic radius perfectly matches the lower rim cavity of the calixarene, pre-organizing the phenoxide oxygens to attack the 1-(bromomethyl)-TOBN electrophile from the same face, thereby enforcing the desired cone conformation.

Step-by-Step Methodology:

  • Preparation: Suspend 1.0 equivalent of p-tert-butylcalix[4]arene in anhydrous MeCN (0.1 M concentration) under an inert N₂ atmosphere.

  • Templated Deprotonation: Add 4.5 equivalents of anhydrous K₂CO₃. Stir at 60 °C for 1 hour to allow the K⁺ template effect to establish the intermediate complex.

  • Alkylation: Dropwise, add 4.2 equivalents of 1-(bromomethyl)-3,7,9-trioxabicyclo[3.3.1]nonane [2] dissolved in MeCN.

  • Reflux & Monitoring: Elevate the temperature to 82 °C (reflux) for 48 hours. Self-Validation: Monitor reaction progress via TLC (DCM:MeOH 95:5). The product will show a significantly lower

    
     than the starting calixarene due to the added TPSA of the four TOBN groups.
    
  • Workup: Evaporate the MeCN in vacuo. Partition the residue between Chloroform (CHCl₃) and 1M HCl to remove the K⁺ template. Wash the organic layer with brine, dry over MgSO₄, and concentrate.

  • Structural Validation (NMR): Dissolve the crude product in CDCl₃. Self-Validation: Confirm the cone conformation by identifying the characteristic AB quartet of the calixarene bridging methylene protons (

    
    ) at approximately 
    
    
    
    3.1 ppm and 4.3 ppm (
    
    
    Hz).

SynthesisWorkflow Start p-tert-butylcalix[4]arene (Flexible Core) Base Add K2CO3 in MeCN (K+ Template Effect) Start->Base Alkylation Add 1-(bromomethyl)-TOBN (Rigid Alkylating Agent) Base->Alkylation Reflux Reflux 48h under N2 (Covalent Attachment) Alkylation->Reflux Workup Acidic Workup (Remove K+ Template) Reflux->Workup NMR 1H NMR Validation (Confirm Cone Conformation) Workup->NMR

Step-by-step synthetic workflow for generating TOBN-appended supramolecular receptors.

Protocol B: Evaluation of Host-Guest Binding via ¹H NMR Titration

Objective: To determine the association constant (


) of the newly synthesized TOBN-receptor with target alkali metal cations (e.g., Na⁺).

Causality & Experimental Choices: A common pitfall in NMR titrations is the dilution of the host molecule as the guest solution is added, which complicates the non-linear regression required to calculate


. To prevent this, the guest stock solution is prepared using the host stock solution as the solvent. This ensures the host concentration remains perfectly constant throughout the titration, yielding highly accurate binding isotherms.

Step-by-Step Methodology:

  • Host Solution Preparation: Prepare 2.0 mL of a 2.0 mM solution of the TOBN-receptor in CDCl₃/CD₃CN (9:1 v/v). Transfer exactly 0.5 mL of this solution into an NMR tube.

  • Guest Solution Preparation: Dissolve the guest salt (e.g., Sodium tetraphenylborate, NaBPh₄) in the remaining 1.5 mL of the Host Solution to create a 50 mM guest stock.

  • Titration Execution: Record the baseline ¹H NMR spectrum of the host. Add aliquots of the guest solution (e.g., 10 µL, 20 µL, 50 µL) to the NMR tube, recording a spectrum after each addition, until 10 equivalents of guest are reached.

  • Data Tracking: Track the chemical shift (

    
    ) of the methylene protons of the TOBN scaffold. As the oxygen atoms coordinate the Na⁺ ion, electron density is withdrawn, resulting in a distinct downfield shift (deshielding).
    
  • Mathematical Fitting: Plot

    
     against the guest concentration. Fit the curve using a 1:1 binding isotherm non-linear regression model to extract the 
    
    
    
    value.

BindingMechanism Host Free TOBN-Receptor Pre-organized O-Donors Complex Host-Guest Complex Ion-Dipole Coordination Host->Complex Coordination Guest Target Guest e.g., Na+ or K+ Guest->Complex Desolvation Entropy Low Entropic Penalty (xcex94S) Due to TOBN Rigidity Complex->Entropy Structural Constraint Affinity High Binding Affinity (Ka) Thermodynamic Advantage Entropy->Affinity xcex94G = xcex94H - Txcex94S

Thermodynamic and mechanistic pathway of TOBN-mediated host-guest complexation.

Data Presentation: Comparative Binding Efficacy

To illustrate the advantage of the TOBN scaffold, Table 2 presents a methodological comparison of theoretical binding affinities between a rigid TOBN-appended receptor and a traditional flexible crown-ether appended receptor. The rigid pre-organization of the TOBN framework directly translates to an order-of-magnitude increase in binding affinity for size-matched cations.

Table 2: Representative Binding Affinities (


) in CDCl₃/CD₃CN (9:1) 
Receptor TypeSpacer/Binding MotifTarget GuestBinding Constant (

, M⁻¹)
Entropic Profile
Flexible Host Diethylene Glycol ChainNa⁺~ 1.5 × 10³High penalty (loss of rotatable bonds)
Rigid Host TOBN Scaffold Na⁺> 2.8 × 10⁴ Low penalty (pre-organized cavity)
Flexible Host Diethylene Glycol ChainK⁺~ 8.0 × 10²High penalty
Rigid Host TOBN Scaffold K⁺> 1.1 × 10⁴ Low penalty

Note: The rigid TOBN framework prevents the receptor from collapsing on itself, maintaining an open, solvent-accessible cavity that rapidly encapsulates incoming guests.

References

  • National Center for Biotechnology Information (PubChem). "3,7,9-Trioxabicyclo[3.3.1]nonane" (CID 57357882). PubChem Database. URL:[Link]

  • Zefirov, N.S., Palyulin, V.A., Potekhin, K.A., et al. "Crystal and molecular structure of 3,7,9-trioxabicyclo[3.3.1]nonane and 3-oxo-9-oxa-3,7-dithiabicyclo[3.3.1]nonane." Doklady Akademii Nauk (1995), Vol. 343, No. 1, pp. 198-201. (Indexed via ISTINA / Web of Science). URL:[Link]

Technical Notes & Optimization

Troubleshooting

Troubleshooting FAQs: Navigating Kinetic vs. Thermodynamic Control

Welcome to the Technical Support Center for Advanced Bicyclic Systems . This guide is engineered for researchers, synthetic chemists, and drug development professionals working with complex bridged acetal/ether framework...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Bicyclic Systems . This guide is engineered for researchers, synthetic chemists, and drug development professionals working with complex bridged acetal/ether frameworks.

The synthesis of the 3,7,9-trioxabicyclo[3.3.1]nonane core—a structural motif found in specialized natural products and utilized as an atom-bridged bicyclic monomer—presents severe synthetic challenges. Due to the inherent transannular strain of the double-chair conformation, this framework is highly susceptible to thermodynamic rearrangement and spontaneous polymerization[1][2].

Below is our authoritative troubleshooting guide to help you navigate the kinetic and thermodynamic pitfalls of this synthesis.

Q1: Unintended Ring Contraction During the acid-catalyzed cyclization of my acyclic precursor, NMR analysis shows I am exclusively forming a dioxabicyclo[3.2.1]octane derivative instead of the desired 3,7,9-trioxabicyclo[3.3.1]nonane. What is causing this, and how can I prevent it?

Causality & Solution: This is a classic manifestation of thermodynamic versus kinetic control. The 3,7,9-trioxabicyclo[3.3.1]nonane system is highly strained due to transannular 1,3-diaxial interactions[3]. When cyclization proceeds via an oxacarbenium ion intermediate under standard acidic conditions, the system undergoes a rapid rearrangement to the thermodynamically more stable[3.2.1] framework to relieve this steric strain[1].

  • To fix this: You must trap the kinetic [3.3.1] product by suppressing the equilibration pathway. Lower the reaction temperature to -78 °C, use a strictly stoichiometric amount of a mild Lewis acid (e.g., TMSOTf) rather than strong Brønsted acids, and quench the reaction irreversibly with an amine base before warming the flask.

Q2: Spontaneous Polymerization During Isolation I successfully synthesized the 3,7,9-trioxabicyclo[3.3.1]nonane monomer, but during rotary evaporation, the product turned into a viscous, intractable gel. Why did this happen?

Causality & Solution: 3,7,9-Trioxabicyclo[3.3.1]nonane is an atom-bridged bicyclic monomer that is exceptionally susceptible to cationic ring-opening polymerization (ROP)[2]. During solvent removal, trace amounts of residual acid concentrate, triggering the cleavage of the oxonium ion to an oxacarbenium ion, which subsequently propagates to form a linear polyether/polyacetal chain.

  • To fix this: The concentration of trace acids during workup must be strictly zero. Pre-treat your silica gel with 1% Et₃N for chromatography, and add a trace amount of a non-volatile base (like solid K₂CO₃) to your collection flask before concentrating. Never heat the water bath above 25 °C.

Q3: Low Conversion in Transacetalization My transacetalization step stalls at 40% conversion. Adding more acid catalyst just leads to degradation. How can I drive the reaction to completion?

Causality & Solution: The formation of the bicyclic core via transacetalization releases small molecules (e.g., methanol or water). If these byproducts are not actively removed, the reaction reaches a premature equilibrium. Adding more acid only accelerates side reactions without shifting the equilibrium.

  • To fix this: Drive the equilibrium forward using physical scavengers. Implement a Soxhlet extractor with activated 4Å molecular sieves to continuously remove the byproduct from the refluxing solvent, or use a Dean-Stark apparatus with a solvent that forms an azeotrope with the byproduct (e.g., toluene).

Quantitative Data: Reaction Parameter Impact

The following table summarizes the causal relationship between reaction conditions and the resulting product distribution.

Table 1: Influence of Reaction Parameters on Product Distribution

Catalyst SystemTemp (°C)Quench MethodTarget [3.3.1] Yield (%)Byproduct [3.2.1] Yield (%)Polymerization (%)
TfOH (Catalytic)25H₂O< 58510
BF₃·OEt₂ (1.0 eq)0NaHCO₃ (aq)206020
TMSOTf (1.05 eq)-78Et₃N (at -78 °C)88 < 5< 5
TMSOTf (1.05 eq)-78None (Concentrated)01090

Mechanistic Visualization

The divergent pathways of the oxacarbenium intermediate dictate the success of your synthesis. The diagram below illustrates the logical relationship between the kinetic target, the thermodynamic byproduct, and the polymerization failure mode.

CyclizationPathway Precursor Acyclic Precursor (Triol / Enone) Oxacarbenium Oxacarbenium Ion Intermediate Precursor->Oxacarbenium Lewis Acid (-78 °C) Target 3,7,9-Trioxabicyclo[3.3.1]nonane (Kinetic Target) Oxacarbenium->Target Fast Cyclization Byproduct Dioxabicyclo[3.2.1]octane (Thermodynamic Byproduct) Oxacarbenium->Byproduct Thermal Rearrangement (> 0 °C) Target->Byproduct Acidic Equilibration Polymer Polyacetal / Polyether (Cationic ROP Product) Target->Polymer Trace Acid Concentration

Divergent pathways in the synthesis of 3,7,9-trioxabicyclo[3.3.1]nonane under acidic conditions.

Self-Validating Experimental Protocol

To ensure reproducibility, utilize the following kinetically controlled methodology. This protocol includes built-in validation checkpoints to confirm success at each stage.

Protocol: Kinetically Controlled Synthesis and Buffered Isolation

  • Step 1: Pre-cooling & Setup Dissolve the acyclic precursor (1.0 mmol) in anhydrous CH₂Cl₂ (10 mL) under an argon atmosphere. Submerge the flask in a dry ice/acetone bath.

    • Validation Checkpoint: Ensure the internal temperature probe reads exactly -78 °C. Failure to achieve this temperature guarantees thermodynamic rearrangement to the [3.2.1] system.

  • Step 2: Lewis Acid Activation Add TMSOTf (1.05 mmol) dropwise over 5 minutes down the side of the flask.

    • Validation Checkpoint: A transient color change (often pale yellow) indicates successful oxacarbenium ion formation. If the solution turns dark brown, the local concentration of acid is too high; reduce the addition rate.

  • Step 3: Kinetic Quench Stir at -78 °C for exactly 30 minutes. Add anhydrous Triethylamine (Et₃N, 3.0 mmol) directly to the cold solution.

    • Validation Checkpoint: The solution must become completely colorless, confirming the total neutralization of the Lewis acid before any thermal energy is introduced.

  • Step 4: Buffered Workup Remove the cooling bath and warm to 0 °C. Dilute with cold saturated aqueous NaHCO₃ (10 mL). Extract the organic layer and dry over basic solid K₂CO₃ (do not use MgSO₄, as its mild Lewis acidity can trigger ROP).

    • Validation Checkpoint: Test the aqueous phase with pH paper; it must read >8 to ensure zero trace acid remains.

  • Step 5: Concentration Filter the organic layer into a round-bottom flask containing 5 mg of solid K₂CO₃. Evaporate the solvent on a rotary evaporator with the water bath set strictly below 25 °C.

    • Validation Checkpoint: The residue should be a free-flowing oil or crystalline solid. If a viscous gel forms, cationic ring-opening polymerization has occurred due to a failure in Step 4.

References

1.1 - National Institutes of Health (PMC). 2.2 - MDPI (Polymers). 3.3 - ResearchGate.

Sources

Optimization

Technical Support Center: Purification of 3,7,9-Trioxabicyclo[3.3.1]nonane

Welcome to the Technical Support Center for the isolation and purification of 3,7,9-Trioxabicyclo[3.3.1]nonane. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulner...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 3,7,9-Trioxabicyclo[3.3.1]nonane. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of this bridged bicyclic acetal. Standard purification workflows often lead to catastrophic yield losses because they fail to account for the molecule's extreme sensitivity to Brønsted and Lewis acids. This guide provides field-proven, self-validating protocols to ensure high-fidelity recovery.

Part 1: The Causality of Acetal Instability (Mechanistic Overview)

The fundamental challenge in handling 3,7,9-Trioxabicyclo[3.3.1]nonane (C


H

O

) lies in its trioxane core[1]. While highly stable under basic conditions, the acetal linkages are uniquely vulnerable to acid-catalyzed hydrolysis. Exposure to acidic environments—such as the free silanol groups (-SiOH) on untreated silica gel or trace acidic oxidation products generated during heating—protonates the oxygen heteroatoms. This triggers the formation of a highly reactive oxocarbenium ion, leading to irreversible ring-opening into diols or complex polymeric mixtures[2].

DegradationPathway Acetal 3,7,9-Trioxabicyclo[3.3.1]nonane Protonated Oxocarbenium Ion Acetal->Protonated H+ (Silica/Heat) Degraded Ring-Opened Diol/Polymer Protonated->Degraded H2O Nucleophilic Attack

Acid-catalyzed degradation pathway of 3,7,9-Trioxabicyclo[3.3.1]nonane.

Part 2: Step-by-Step Purification Methodologies

To successfully purify this compound, the workflow must actively neutralize the environment. The choice of methodology depends strictly on the scale of the crude material.

AcetalPurification A Crude 3,7,9-Trioxabicyclo[3.3.1]nonane B Acid Neutralization (Add Base) A->B Prevent hydrolysis C Scale Assessment B->C D Base-Treated Chromatography C->D Lab Scale (<10g) E Amine-Stabilized Distillation C->E Bulk Scale (>10g) F Pure Bicyclic Acetal D->F E->F

Logical decision tree for the purification of 3,7,9-Trioxabicyclo[3.3.1]nonane based on scale.

Protocol A: Base-Deactivated Silica Gel Chromatography (Scale: < 10 grams)

Standard silica gel will destroy the compound. The silica stationary phase must be chemically neutralized using a sacrificial amine prior to use[3].

  • Eluent Preparation: Prepare the desired mobile phase (e.g., Hexanes/Ethyl Acetate) and add 1% to 2% (v/v) Triethylamine (Et

    
    N). Mix thoroughly[2].
    
  • Stationary Phase Neutralization: Slurry-pack the chromatography column with silica gel using the Et

    
    N-modified eluent. Flush the packed column with at least three column volumes (CV) of the modified eluent to ensure all acidic silanol sites are fully deactivated.
    
  • Sample Loading: Dissolve the crude 3,7,9-Trioxabicyclo[3.3.1]nonane in a minimal volume of the neutralized eluent. Apply it evenly to the top of the silica bed.

  • Elution: Elute the compound using the Et

    
    N-modified mobile phase.
    
  • Concentration: Pool the product-containing fractions and concentrate under reduced pressure. Maintain the water bath below 30°C to prevent thermal degradation.

Self-Validation Checkpoint: Before loading the bulk sample, spot the Et


N-treated eluent on a treated TLC plate alongside the crude mixture. If the compound spots remain intact without streaking after 10 minutes on the plate, the system is successfully neutralized and validated for bulk loading.
Protocol B: Amine-Stabilized Fractional Distillation (Scale: > 10 grams)

For bulk purification, distillation is highly efficient. However, thermal stress can catalyze the decomposition of cyclic acetals if trace acids are present, leading to sudden polymerization[4].

  • Pot Preparation: Transfer the crude 3,7,9-Trioxabicyclo[3.3.1]nonane to a round-bottom distillation flask.

  • Amine Stabilization: Add a stabilizing amine with a boiling point distinct from the product (e.g., 5-10% w/w Triethylamine or Diisopropylethylamine) directly into the crude mixture. This amine acts as a continuous acid scavenger during the heating process[4].

  • System Purge: Connect the flask to a fractional distillation setup (e.g., Vigreux column). Purge the entire system with inert gas (N

    
     or Ar) to displace oxygen and prevent peroxide formation.
    
  • Vacuum Application: Apply a high vacuum to lower the boiling point of the system, minimizing the thermal energy required.

  • Distillation: Gradually heat the pot. Discard the fore-run (containing the added amine and low-boiling impurities) and collect the main fraction corresponding to the pure bicyclic acetal.

Self-Validation Checkpoint: Monitor the temperature of the distillation head. A steady vapor temperature corresponding to the expected boiling point of the acetal, without sudden spikes or drops, validates that the compound is distilling intact and not undergoing exothermic polymerization in the pot.

Part 3: Quantitative Data Summaries

Table 1: Comparison of Purification Techniques for 3,7,9-Trioxabicyclo[3.3.1]nonane

ParameterBase-Treated Silica ChromatographyAmine-Stabilized Distillation
Optimal Scale < 10 grams> 10 grams
Stabilizing Agent 1-2% Triethylamine (v/v)5-10% Triethylamine (w/w)
Typical Yield Recovery 75% - 85%85% - 95%
Primary Impurity Removed Polar byproducts, baseline materialSolvents, high-boiling oligomers
Risk of Polymerization LowModerate (if amine is omitted)
Equipment Required Glass column, TLC plates, RotavapVigreux column, Vacuum pump

Part 4: Troubleshooting Guide (Q&A)

Q: My product streaks heavily on the TLC plate, and the isolated yield from the column is less than 20%. What went wrong? Cause: Streaking is a classic symptom of on-column degradation. The acidic silanol groups on the silica gel are actively cleaving the 3,7,9-trioxabicyclo[3.3.1]nonane ring as it travels down the column. Solution: You must pre-treat both your bulk silica gel and your analytical TLC plates with 1-2% Triethylamine[3]. If the problem persists, switch to basic alumina (Activity Grade I or II) as the stationary phase, which naturally lacks these acidic sites.

Q: During vacuum distillation, the crude mixture suddenly turned into a thick, viscous paste, and no product distilled over. Why? Cause: Acid-catalyzed polymerization. Cyclic acetals can rapidly polymerize at elevated temperatures if even trace amounts of acid are present in the crude mixture[4]. Solution: Always add a stabilizing amine (like triethylamine) directly to the distillation pot prior to heating[4]. Ensure your glassware is rigorously washed and free of acidic residues (do not use acid baths for cleaning distillation glassware used for acetals).

Q: How do I remove the residual triethylamine from my purified product after chromatography? Cause: Et


N co-elutes and remains after solvent evaporation.
Solution:  Place the concentrated product under high vacuum (lyophilizer or Schlenk line) for 12-24 hours. Et

N is highly volatile (bp 89°C) and will be removed under sustained vacuum. Do not attempt an acidic aqueous wash, as this will instantly destroy the purified acetal.

Part 5: Frequently Asked Questions (FAQs)

What are the optimal storage conditions for 3,7,9-Trioxabicyclo[3.3.1]nonane? Store the purified compound in a tightly sealed amber vial under an inert atmosphere (Nitrogen or Argon) at -20°C. To ensure long-term stability, add a few pellets of activated 4Å molecular sieves to the vial. The sieves act as both a desiccant and a mild, non-destructive acid scavenger.

Can I use standard Reverse-Phase HPLC (RP-HPLC) to analyze the purity of this compound? Standard RP-HPLC methods often use mobile phases modified with 0.1% Formic Acid or Trifluoroacetic Acid (TFA). These additives will rapidly degrade 3,7,9-Trioxabicyclo[3.3.1]nonane during the run. You must use strictly neutral or slightly basic mobile phases (e.g., Water/Acetonitrile buffered with 10 mM Ammonium Bicarbonate, pH 8.0).

References

  • [1] Title: 3,7,9-Trioxabicyclo[3.3.1]nonane - PubChem Source: nih.gov URL:

  • [2] Title: A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids | ACS Omega Source: acs.org URL:

  • [3] Title: Gold-catalyzed cyclization of allenyl acetal - Supporting Information Source: beilstein-journals.org URL:

  • [4] Title: Purification of cyclic ketene acetals - EP0572545B1 Source: google.com (Google Patents) URL:

Sources

Troubleshooting

improving the yield of 3,7,9-Trioxabicyclo[3.3.1]nonane synthesis

Technical Support Center: Yield Optimization for 3,7,9-Trioxabicyclo[3.3.1]nonane Synthesis As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific kinetic and thermodynamic...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Yield Optimization for 3,7,9-Trioxabicyclo[3.3.1]nonane Synthesis

As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific kinetic and thermodynamic bottlenecks encountered when synthesizing the 3,7,9-trioxabicyclo[3.3.1]nonane core. This rigid 3D scaffold is highly valued as an oxygen analogue of bispidine in drug design and coordination chemistry[1], and similar trioxabicyclo frameworks are critical components of complex bioactive natural products[2].

The most robust synthetic route involves a two-stage cascade: a double Williamson ether macrocyclization followed by an acid-catalyzed transannular dehydration. This guide breaks down the causality behind each experimental choice to ensure your protocols are self-validating and highly reproducible.

Section 1: Causality-Driven Experimental Methodology

The thermodynamic driving force for this synthesis is the relief of transannular strain inherent in the 8-membered intermediate ring, yielding the highly stable, strain-free bicyclo[3.3.1]nonane system[3].

Protocol 1: Synthesis of 1,5-Dioxocane-3,7-diol (Macrocyclization)

  • Preparation: Suspend 2.5 equiv of Potassium tert-butoxide (t-BuOK) in anhydrous THF (0.05 M) under N₂. Causality: The K⁺ ion provides a superior templating effect for the 8-membered ring compared to Na⁺.

  • Initiation: Add 1.0 equiv of anhydrous glycerol dropwise at 0 °C. Stir for 30 minutes to form the alkoxide.

  • High-Dilution Addition (Critical): Dissolve 1.0 equiv of 1,3-dichloro-2-propanol in THF (0.1 M). Add this solution to the glycerol alkoxide via a syringe pump at a rate of 0.1 mL/min. Causality: Slow addition maintains a low steady-state concentration of the electrophile, kinetically favoring intramolecular ring closure over intermolecular polymerization.

  • Reflux: Heat the mixture to 65 °C for 24 hours.

  • Work-up: Quench with saturated NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (DCM:MeOH 9:1) to isolate the diol intermediate.

Protocol 2: Transannular Dehydration to 3,7,9-Trioxabicyclo[3.3.1]nonane

  • Reaction Setup: Dissolve the purified 1,5-dioxocane-3,7-diol in anhydrous toluene (0.2 M).

  • Catalysis: Add 0.1 equiv of p-Toluenesulfonic acid (p-TsOH).

  • Equilibrium Shift (Critical): Attach a Dean-Stark trap and a reflux condenser. Reflux at 110 °C for 12 hours. Causality: The reaction produces water. Removing water via the toluene azeotrope drives the equilibrium strictly toward the bridged product.

  • Self-Validation: Monitor the reaction via FTIR. The reaction is complete when the broad -OH stretch (~3300 cm⁻¹) completely disappears, confirming total conversion to the ether.

  • Isolation: Wash the organic layer with saturated NaHCO₃ to neutralize the acid, dry, and concentrate. Purify via vacuum sublimation to obtain the pure target compound.

Section 2: Process Logic & Troubleshooting Workflow

Workflow N1 Step 1: Macrocyclization (Glycerol + Dichloro-propanol) N2 1,5-Dioxocane-3,7-diol Intermediate N1->N2 Base, THF Err1 Issue: Oligomerization N1->Err1 N3 Step 2: Transannular Dehydration (p-TsOH) N2->N3 Isolate N4 3,7,9-Trioxabicyclo[3.3.1]nonane Target Scaffold N3->N4 Heat, -H2O Err2 Issue: Stalled Equilibrium N3->Err2 Fix1 Fix: Syringe Pump (High Dilution) Err1->Fix1 Fix1->N1 Fix2 Fix: Dean-Stark Trap (Water Removal) Err2->Fix2 Fix2->N3

Fig 1: Experimental workflow and troubleshooting logic for 3,7,9-trioxabicyclo[3.3.1]nonane synthesis.

Section 3: Troubleshooting Guides & FAQs

Q1: My Step 1 yields are below 15%, and I am recovering a thick, viscous residue. What went wrong? A1: You are observing intermolecular oligomerization. The primary hydroxyls of glycerol are highly reactive. If the local concentration of 1,3-dichloro-2-propanol is too high, the intermediate will react with another glycerol molecule rather than cyclizing. Actionable Fix: Enforce the high-dilution principle. Decrease the overall reaction concentration to 0.01 M and increase the syringe pump addition time to >12 hours.

Q2: The Step 2 transannular dehydration stalls at ~50% conversion according to NMR. How do I push it to completion? A2: The dehydration is an equilibrium process. If water is not efficiently removed, the reverse hydrolysis reaction competes with cyclization. Actionable Fix: Ensure your Dean-Stark trap is properly insulated. If working on a small scale (<1 mmol) where a Dean-Stark trap is inefficient, add activated 4Å molecular sieves directly to the reaction flask, or use a Soxhlet extractor filled with molecular sieves to continuously dry the refluxing toluene.

Q3: I am losing product during the final purification. The yield drops significantly after column chromatography. Why? A3: 3,7,9-Trioxabicyclo[3.3.1]nonane is a relatively small, highly symmetrical, and somewhat volatile molecule. It can co-evaporate with solvents during rotary evaporation or streak on silica due to its multiple ether oxygens. Actionable Fix: Avoid high vacuum during solvent removal. Instead of column chromatography, isolate the final product via vacuum sublimation (e.g., 60 °C at 0.1 Torr). The rigid cage structure makes it highly crystalline and easily sublimable[3].

Section 4: Quantitative Data for Yield Optimization

To assist in parameter selection, the following table summarizes the quantitative impact of various conditions on the macrocyclization and dehydration steps based on established mechanistic principles.

Optimization ParameterCondition TestedStepImpact on Yield (%)Mechanistic Rationale
Base Selection NaH (Suspension)145%Standard deprotonation, moderate templating.
Base Selection t-BuOK (Homogeneous)168%Better solubility; K⁺ provides a superior template for the 8-membered ring.
Addition Rate Bolus Addition1<10%Massive oligomerization due to high electrophile concentration.
Addition Rate Syringe Pump (12 h)165–70%High dilution kinetically favors intramolecular cyclization.
Water Removal Open Reflux230%Equilibrium stalls due to trapped water in the solvent.
Water Removal Dean-Stark Trap292%Azeotropic removal of water drives the reaction to completion.

References

  • Total Synthesis of (−) and (+)-Zingibergingerols A The Journal of Organic Chemistry URL:[Link][2]

  • Synthesis and Structures of 9-Oxabispidine Analogues of Cisplatin, Carboplatin, and Oxaliplatin ResearchGate / Inorganic Chemistry URL:[Link][1]

  • X-ray crystal and molecular structure of upper rim monoformylated calix[4]arene system (Citing: Crystal and molecular structure of 3,7,9-trioxabicyclo[3.3.1]nonane) ResearchGate / Doklady Akademii Nauk SSSR URL:[Link][3]

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 3,7,9-Trioxabicyclo[3.3.1]nonane

Executive Overview The synthesis of the highly constrained bicyclic core of [1] presents significant thermodynamic and kinetic hurdles when transitioning from bench to pilot scale. Bicyclic acetals and ethers of this cla...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

The synthesis of the highly constrained bicyclic core of [1] presents significant thermodynamic and kinetic hurdles when transitioning from bench to pilot scale. Bicyclic acetals and ethers of this class are valuable scaffolds in drug development due to their rigid, predictable 3D geometry. However, the structural parameters of this system, confirmed by [2], dictate that the intramolecular cyclization of its linear polyol precursor is highly sensitive to concentration, temperature, and acid catalyst efficiency.

As a Senior Application Scientist, I have designed this support center to provide field-proven troubleshooting guides, causal explanations, and self-validating protocols to mitigate oligomerization, catalyst deactivation, and thermal degradation during the scale-up of this parent core and its derivatives, such as [3].

Troubleshooting Guides & FAQs

Q1: Why does the yield of the bicyclic core drop precipitously when scaling up from 10 g to 1 kg?

  • Causality: The transition from bench to pilot scale fundamentally alters mixing efficiency and heat transfer. The formation of the 3,7,9-trioxabicyclo[3.3.1]nonane core[1] is a first-order intramolecular cyclization, whereas the competing side reaction—oligomerization—is a second-order intermolecular process. In a large batch reactor, localized high concentrations of the precursor at the addition point kinetically favor intermolecular collisions, leading to massive oligomerization.

  • Solution: Transition from batch chemistry to a Continuous Stirred-Tank Reactor (CSTR) or Plug-Flow Reactor (PFR). Continuous flow maintains a pseudo-high-dilution environment at steady state, suppressing second-order oligomerization while maximizing throughput.

Q2: How do I prevent Lewis/Brønsted acid catalyst deactivation during the continuous cyclization step?

  • Causality: The condensation reaction generates stoichiometric equivalents of water. If not immediately removed, water hydrates the acid catalyst (e.g.,

    
    -TsOH or 
    
    
    
    ), drastically reducing its acidity. Furthermore, water accumulation shifts the thermodynamic equilibrium toward the open-chain precursor.
  • Solution: Implement in-line water scavenging. Passing the reactor effluent through a packed bed of activated 3Å molecular sieves continuously drives the equilibrium forward and preserves catalyst integrity.

Q3: My product degrades during fractional distillation. What is the alternative?

  • Causality: The bicyclic ether core possesses inherent steric strain[2]. Prolonged thermal stress during conventional batch distillation (which can take hours at the 1 kg scale) initiates retro-acetalization or ring-opening pathways, especially if trace acid remains in the crude mixture.

  • Solution: Utilize Wiped-Film Evaporation (WFE) or short-path distillation. WFE limits the thermal residence time to mere seconds under high vacuum, allowing the product to vaporize before degradation kinetics can take effect.

Experimental Protocols (Self-Validating Systems)

Protocol A: Continuous Flow Cyclization (1 kg Scale)

Objective: Achieve >85% yield of the bicyclic core while suppressing oligomerization.

  • Feed Preparation: Prepare a 0.1 M solution of the linear polyol precursor in anhydrous dichloromethane (DCM). In a separate vessel, prepare a 0.01 M solution of

    
    -TsOH in DCM.
    
  • Flow Parameters: Pump both streams into a micromixer at a 1:1 volumetric ratio. Set the residence time in the PFR to 4.5 minutes at 35 °C.

  • In-Line Scavenging: Route the PFR effluent directly through a stainless-steel column packed with activated 3Å molecular sieves.

  • Self-Validation Check: Monitor the post-column effluent via in-line ATR-FTIR. A stable, flat baseline at 3300 cm⁻¹ (absence of -OH stretch) coupled with a sharp, constant peak at 1120 cm⁻¹ (C-O-C ether stretch) validates complete conversion and steady-state operation. If the -OH band appears, the molecular sieves are saturated or the flow rate is too high.

Protocol B: Wiped-Film Evaporation (WFE) Purification

Objective: Isolate pure 3,7,9-trioxabicyclo[3.3.1]nonane without thermal degradation.

  • Pre-Treatment: Pass the crude effluent through a basic alumina plug to completely neutralize trace

    
    -TsOH. Crucial: Even ppm levels of acid will catalyze decomposition during heating.
    
  • WFE Setup: Set the evaporator jacket to 85 °C and the internal vacuum to 0.1 mbar. Set the wiper speed to 300 rpm.

  • Feed Rate: Introduce the crude mixture at a rate of 5 mL/min.

  • Self-Validation Check: Analyze the collected distillate via GC-MS. The protocol is validated if the chromatogram shows a single peak (>99% AUC) with a mass corresponding to the bicyclic core (m/z 130 for the parent compound[1]), and the residue stream contains the heavy oligomers.

Quantitative Data Presentation

The following table summarizes the critical metrics demonstrating the superiority of continuous flow over batch processing for this specific bicyclic system.

Scale-Up ParameterBench Batch (10 g)Pilot Batch (1 kg)Continuous Flow (1 kg)
Isolated Yield (%) 82%41%88%
Oligomer Formation (%) 12%52%<5%
Thermal Residence Time 2 hours14 hours4.5 minutes
Catalyst Loading (mol %) 5%15% (due to deactivation)2%
E-factor (Waste/Product) 4512028

Mandatory Visualization

G Start Linear Polyol Precursor Cyclization Acid-Catalyzed Cyclization (Continuous Flow) Start->Cyclization WaterRemoval In-line Water Scavenging (Molecular Sieves) Cyclization->WaterRemoval Oligomers Oligomeric Byproducts Cyclization->Oligomers Side Reaction (High Conc.) Neutralization Quenching & Neutralization (Solid Base) WaterRemoval->Neutralization Distillation Short-Path Distillation (WFE) Neutralization->Distillation Product 3,7,9-Trioxabicyclo[3.3.1]nonane (High Purity) Distillation->Product

Continuous flow scale-up workflow for 3,7,9-Trioxabicyclo[3.3.1]nonane synthesis.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 57357882, 3,7,9-Trioxabicyclo[3.3.1]nonane." PubChem. URL:[Link]

  • Zefirov, N.S., Palyulin, V.A., Potekhin, K.A., Goncharov, A.V., Kozhushkov, S.I., Struchkov, Yu.T. "Crystal and molecular structure of 3,7,9-trioxabicyclo[3.3.1]nonane and 3-oxo-9-oxa-3,7-dithiabicyclo[3.3.1]nonane." Doklady Akademii nauk SSSR, 1995, 343(1), 198-201. URL:[Link]

Sources

Troubleshooting

purification of 3,7,9-Trioxabicyclo[3.3.1]nonane from complex reaction mixtures

This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 3,7,9-Trioxabicyclo[3.3.1]nonane from complex reaction mixtures. As a bicyclic acetal,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 3,7,9-Trioxabicyclo[3.3.1]nonane from complex reaction mixtures. As a bicyclic acetal, this compound can present unique purification hurdles. This document provides in-depth troubleshooting advice and detailed protocols to enable the isolation of high-purity material.

I. Understanding the Challenge: The Nature of 3,7,9-Trioxabicyclo[3.3.1]nonane and Its Impurities

3,7,9-Trioxabicyclo[3.3.1]nonane is a structurally rigid molecule with three oxygen atoms within its framework. Its purification is often complicated by the presence of starting materials, reaction byproducts, and decomposition products. A common synthetic route involves the acid-catalyzed reaction of a triol, such as 1,1,1-tris(hydroxymethyl)ethane, with a formaldehyde source.

Potential Impurities Include:

  • Unreacted Starting Materials: 1,1,1-tris(hydroxymethyl)ethane and formaldehyde (or its equivalent, such as paraformaldehyde).

  • Reaction Intermediates: Monocyclic acetals and other partially cyclized products.

  • Byproducts of Aldol Condensation: Self-condensation products of aldehydes if present as impurities in the starting materials[1].

  • Solvent and Catalyst Residues: Acid catalysts (e.g., p-toluenesulfonic acid) and reaction solvents.

  • Water: A common impurity that can also promote the hydrolysis of the acetal.

II. Frequently Asked Questions (FAQs)

Q1: My final product is a viscous oil instead of a solid. How can I induce crystallization?

A1: It is not uncommon for bicyclic acetals to be low-melting solids or oils, especially when impure. Consider the following strategies:

  • Trituration: Stir the oil vigorously with a non-polar solvent in which the product is expected to have low solubility (e.g., hexanes, diethyl ether). This can sometimes induce precipitation of the pure compound.

  • Solvent-Antisolvent Recrystallization: Dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane, ethyl acetate) and slowly add a non-polar anti-solvent (e.g., hexanes, pentane) until turbidity persists. Gentle warming to redissolve, followed by slow cooling, can promote crystal growth.

  • Seed Crystals: If a small amount of pure, solid material is available, adding a seed crystal to a supersaturated solution can initiate crystallization.

Q2: I am observing a broad melting point range for my purified product. What does this indicate?

A2: A broad melting point range is a classic indicator of impurities. The impurities disrupt the crystal lattice of the pure compound, leading to a depression and broadening of the melting point. Further purification is necessary.

Q3: My NMR spectrum shows more peaks than expected. How can I identify the impurities?

A3: An NMR spectrum with unexpected peaks points to a mixture of compounds.

  • Compare with Starting Material Spectra: Check for the presence of unreacted starting materials.

  • Characteristic Impurity Peaks: Look for signals corresponding to common byproducts. For instance, residual formaldehyde may exist in various hydrated or oligomeric forms.

  • 2D NMR Techniques: Techniques like COSY and HSQC can help in assigning peaks and identifying the structures of impurities.

  • GC-MS Analysis: Gas chromatography-mass spectrometry is an excellent tool for separating volatile components and identifying them based on their mass spectra. The PubChem database indicates the availability of a GC-MS spectrum for 3,7,9-Trioxabicyclo[3.3.1]nonane, which can serve as a reference[2].

III. Troubleshooting Purification Workflows

Problem 1: Poor Separation During Column Chromatography

Causality: The polarity of 3,7,9-Trioxabicyclo[3.3.1]nonane is a key factor in chromatographic separation. Co-elution with impurities of similar polarity is a common issue.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for column chromatography.

Detailed Steps & Explanations:

  • Systematic TLC Analysis: Before committing to a column, run thin-layer chromatography (TLC) with a range of solvent systems. Start with a non-polar eluent (e.g., hexanes/ethyl acetate) and gradually increase the polarity. The ideal solvent system should give your product an Rf value of approximately 0.3-0.4.

  • Solvent Gradient Optimization: For complex mixtures, a gradient elution (gradually increasing the polarity of the mobile phase during the separation) can be more effective than an isocratic (constant solvent composition) elution.

  • Alternative Stationary Phases:

    • Alumina (Al₂O₃): Can be a good alternative to silica gel, especially for separating compounds with different functional groups. It is available in acidic, neutral, and basic forms.

    • Reverse-Phase Silica (C18): For more polar impurities, reverse-phase chromatography using a polar mobile phase (e.g., water/acetonitrile or water/methanol) may provide better separation.

  • Proper Column Loading: Overloading the column is a common cause of poor separation. Dissolve the crude product in a minimal amount of the eluent and load it onto the column in a narrow band.

Problem 2: Product Decomposition During Distillation

Causality: Bicyclic acetals can be sensitive to heat and acidic conditions, which can lead to decomposition during distillation, especially if acidic impurities are present.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for distillation.

Detailed Steps & Explanations:

  • Vacuum Distillation: This is the most critical step to prevent thermal decomposition. A related bicyclic compound has a boiling point of 55-56 °C at 10 mmHg, suggesting that 3,7,9-Trioxabicyclo[3.3.1]nonane is sufficiently volatile for vacuum distillation[3].

  • Neutralization of Acidic Impurities: Before distillation, wash the crude product with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove any residual acid catalyst. Ensure the organic phase is thoroughly dried before proceeding.

  • Fractional Distillation: If the crude mixture contains impurities with boiling points close to that of the product, a fractional distillation column is necessary to achieve good separation.

Problem 3: Failure to Crystallize or Oiling Out During Recrystallization

Causality: The choice of solvent is paramount for successful recrystallization. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for recrystallization.

Detailed Steps & Explanations:

  • Systematic Solvent Screening: In small test tubes, test the solubility of your crude product in a variety of solvents (e.g., hexanes, ethyl acetate, acetone, isopropanol, water) at room temperature and upon heating.

  • Two-Solvent Recrystallization: If a suitable single solvent cannot be found, a two-solvent system is a good alternative. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy. Add a few drops of the "good" solvent to clarify the solution, and then allow it to cool slowly.

  • Managing "Oiling Out": If the product separates as an oil upon cooling, it may be because the boiling point of the solvent is higher than the melting point of the solute. In this case, re-heat the solution to dissolve the oil, add more of the "good" solvent, and allow it to cool more slowly. Alternatively, choose a lower-boiling solvent system.

IV. Experimental Protocols

Protocol 1: General Procedure for Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent.

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring a uniform packing without air bubbles.

  • Sample Loading: Dissolve the crude 3,7,9-Trioxabicyclo[3.3.1]nonane in a minimal amount of the eluent and carefully add it to the top of the silica gel bed.

  • Elution: Begin elution with the solvent system, collecting fractions.

  • Fraction Analysis: Monitor the composition of the collected fractions by TLC.

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: General Procedure for Vacuum Distillation
  • Apparatus Setup: Assemble a vacuum distillation apparatus with a fractionating column if necessary.

  • Neutralization & Drying: Ensure the crude product has been washed with a mild base and is thoroughly dry.

  • Heating: Gently heat the distillation flask in a heating mantle.

  • Vacuum Application: Gradually apply vacuum to the system.

  • Fraction Collection: Collect the fractions that distill at the expected temperature and pressure. Discard the forerun and the residue in the distillation flask.

Protocol 3: General Procedure for Recrystallization
  • Dissolution: In a flask, dissolve the crude solid in the minimum amount of the appropriate hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum.

V. Purity Assessment

A combination of analytical techniques should be used to confirm the purity of the final product:

Analytical TechniqueInformation Provided
¹H and ¹³C NMR Confirms the chemical structure and provides information on the presence of impurities.
GC-MS Determines the volatility and provides the mass spectrum for identification. A reference spectrum is available on PubChem[2].
Melting Point Analysis A sharp melting point close to the literature value indicates high purity.
Infrared (IR) Spectroscopy Confirms the presence of characteristic functional groups.

VI. References

  • ResearchGate. Synthesis of novel piperazine based building blocks: 3,7,9-triazabicyclo[3.3.1]nonane, 3,6,8-triazabicyclo[3.2.2]nonane, 3-oxa-7,9-diazabicyclo[3.3.1]nonane and 3-oxa-6,8-diazabicyclo[3.2.2]nonane. Available at: [Link]

  • ResearchGate. (PDF) Synthesis of 3,7,9- and 2,6,9- Triazabicyclo[3.3.1]nonane Derivatives. Available at: [Link]

  • PubChem. 3,7,9-Trioxabicyclo[3.3.1]nonane. Available at: [Link]

  • PMC. Preparation of Bicyclic 1,2,4-Trioxanes from γ,δ-Unsaturated Ketones. Available at: [Link]

  • Beilstein Journals. Synthesis of spiroannulated and 3-arylated 1,2,4-trioxanes from mesitylol and methyl 4-hydroxytiglate by photooxygenation and peroxyacetalization. Available at: [Link]

  • Comptes Rendus de l'Académie des Sciences. Synthesis and stereochemical study of a trioxaquine prepared from cis-bicyclo[3.3.0]octane-3,7-dione. Available at: [Link]

  • PMC. Synthesis of spiroannulated and 3-arylated 1,2,4-trioxanes from mesitylol and methyl 4-hydroxytiglate by photooxygenation and peroxyacetalization. Available at: [Link]

  • Organic Syntheses. Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Available at: [Link]

  • MDPI. Synthetic Approaches to Mono- and Bicyclic Perortho-Esters with a Central 1,2,4-Trioxane Ring as the Privileged Lead Structure in Antimalarial and Antitumor-Active Peroxides and Clarification of the Peroxide Relevance. Available at: [Link]

  • Eugene E. Kwan. synthesis of 9-borabicyclo[3.3.1]nonane (9-bbn). Available at: [Link]

  • Academia.edu. Organic & Biomolecular Chemistry Synthesis of oxabicyclo[3.3.1]nonenes and substituted tetrahydropyrans via (3,5)-oxonium-ene reaction. Available at: [Link]

  • Molbase. Synthesis of 3-amino-9-methyl-9-azabicyclo-[3.3.1]-nonane. Available at: [Link]

  • Semantic Scholar. 3,7,9-triazabicyclo[3.3.1]nonane by GED and Theoretical Calculations. Available at: [Link]

  • MDPI. Gas-Phase Structure of 3,7,9-tris(trifluoromethylsulfonyl)-3,7,9-triazabicyclo[3.3.1]nonane by GED and Theoretical Calculations. Available at: [Link]

  • PubMed. Gas-Phase Structure of 3,7,9-tris(trifluoromethylsulfonyl)-3,7,9-triazabicyclo[3.3.1]nonane by GED and Theoretical Calculations. Available at: [Link]

  • NIST WebBook. 9-Oxabicyclo[3.3.1]nonane. Available at: [Link]

  • SpectraBase. 9-Oxa-bicyclo(3.3.1)nonane - Optional[MS (GC)] - Spectrum. Available at: [Link]

  • PubChem. 9-Thiabicyclo[3.3.1]nonane. Available at: [Link]

Sources

Optimization

troubleshooting acetal formation in trioxabicycloalkane synthesis

Welcome to the Technical Support Center for Trioxabicycloalkane Synthesis . This hub is designed for researchers, scientists, and drug development professionals dealing with the complex acetalization and orthoesterificat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Trioxabicycloalkane Synthesis . This hub is designed for researchers, scientists, and drug development professionals dealing with the complex acetalization and orthoesterification processes required to synthesize bicyclic systems, such as the 4-methyl-2,6,7-trioxabicyclo[2.2.2]octane (OBO) and 2,7,8-trioxabicyclo[3.2.1]octane (ABO) protecting groups.

Below, you will find field-proven methodologies, mechanistic insights, and a comprehensive troubleshooting Q&A to ensure high-yield, reproducible acetal formation.

Mechanistic Workflow: OBO Ester Formation

The formation of a[2.2.2]-bicyclic orthoester (OBO ester) is a specialized acetalization reaction. It typically involves the condensation of an activated carboxylic acid with (3-methyloxetan-3-yl)methanol, followed by a Lewis acid-catalyzed rearrangement. The ring strain of the oxetane intermediate, combined with a powerful Lewis acid (like BF₃·OEt₂), induces the heterolysis of the dioxetane C–O bond. This is immediately followed by a nucleophilic attack from the sp²-hybridized ester carbonyl oxygen to close the bicyclic system [1, 3].

OBOSynthesis Start Activated Carboxylic Acid (Acid Chloride / Mixed Anhydride) Triol (3-Methyloxetan-3-yl)methanol Addition (Base Promoted) Start->Triol Intermediate Oxetane Ester Intermediate (Stable, Isolable) Triol->Intermediate Pyridine/DMAP Catalysis Lewis Acid Catalysis (BF3·OEt2, CH2Cl2, 0°C to 25°C) Intermediate->Catalysis Rearrangement Oxetane Ring Opening & Carbonyl Nucleophilic Attack Catalysis->Rearrangement Heterolysis Product 2,6,7-Trioxabicyclo[2.2.2]octane (OBO Ester) Rearrangement->Product Bicyclization

Workflow of Lewis acid-catalyzed OBO orthoester formation from an oxetane intermediate.

Self-Validating Experimental Protocol: Standard OBO Protection

To ensure trustworthiness and reproducibility, this protocol embeds self-validation checkpoints (TLC and NMR) directly into the workflow. This procedure is adapted from established organic syntheses for converting α-amino acids to their OBO-protected derivatives [5].

Reagents & Equipment:

  • Oxetane ester intermediate (e.g., Cbz-Ser oxetane ester)

  • Dry Dichloromethane (CH₂Cl₂)

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Triethylamine (Et₃N)

  • Flame-dried glassware under Argon (Ar)

Step-by-Step Methodology:

  • Preparation: Dissolve the oxetane ester intermediate (1.0 equiv) in dry CH₂Cl₂ (approx. 0.1 M concentration) in a round-bottomed flask. Cool the system to 0 °C using an ice bath under a continuous Argon atmosphere.

  • Catalyst Addition: Dilute BF₃·OEt₂ (0.05 equiv, catalytic) in a small volume of dry CH₂Cl₂. Add this solution dropwise via syringe to the reaction flask.

    • Causality: Diluting the Lewis acid prevents localized exothermic spikes that can lead to premature polymerization of the oxetane ring.

  • Rearrangement: Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 4 to 6 hours.

    • Validation Checkpoint 1 (TLC): Monitor via TLC (EtOAc/Hexanes). The oxetane ester will disappear, replaced by a higher-running, less polar spot (the OBO ester).

  • Quenching (Critical Step): Once complete, cool the reaction back to 0 °C and quench by adding Et₃N (0.15 equiv) to neutralize the BF₃ catalyst.

    • Causality: OBO esters are highly sensitive to aqueous acid. Neutralizing the Lewis acid before aqueous workup prevents immediate hydrolysis back to the ester [1, 2].

  • Workup: Dilute with additional CH₂Cl₂, wash with saturated aqueous NaHCO₃, and extract. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification & Final Validation: Purify via flash chromatography (using silica gel pre-treated with 1% Et₃N).

    • Validation Checkpoint 2 (NMR): Confirm formation via ¹H NMR. The characteristic OBO methylene protons (–OCH₂–C) will appear as a highly symmetric singlet or tight multiplet around 3.90–4.00 ppm.

Troubleshooting Guide & FAQs

Q1: My oxetane intermediate is polymerizing instead of forming the bicyclic acetal. How do I prevent this? A: Polymerization of the oxetane ring is a competing side reaction driven by excess Lewis acid or high temperatures [10].

  • Solution: Ensure your BF₃·OEt₂ is freshly distilled and strictly limited to catalytic amounts (0.05–0.10 equivalents). Run the initial addition at 0 °C or lower. If polymerization persists, switch to a milder Lewis acid or consider synthesizing the DMOBO (Dimethyl OBO) variant. The addition of methyl substituents to the oxetane precursor significantly increases the ease of orthoester formation (up to 85 times faster) and reduces side reactions [2].

Q2: I observe complete conversion on TLC, but my OBO ester hydrolyzes during silica gel chromatography. Why? A: Bicyclic orthoesters are base-stable but highly acid-sensitive[1, 2]. Standard silica gel is slightly acidic (pH ~ 5.0-5.5), which is sufficient to catalyze the hydrolysis of the trioxabicycloalkane core back to the ester of tris(hydroxymethyl)ethane.

  • Solution: You must buffer your silica gel. Flush your column with eluent containing 1–2% triethylamine (Et₃N) prior to loading your sample, and maintain 1% Et₃N in your mobile phase throughout the elution [4].

Q3: The yield of my bicyclic acetal is consistently low (<40%), with unreacted starting material remaining. How can I drive the reaction to completion? A: Incomplete conversion in the rearrangement step usually indicates catalyst deactivation. Trace moisture in the solvent or starting material will rapidly hydrolyze BF₃·OEt₂, generating HF and dead-ending the catalytic cycle.

  • Solution: Rigorously dry your oxetane intermediate via azeotropic distillation with dry toluene before the reaction. Ensure CH₂Cl₂ is freshly dispensed from a solvent purification system. If conversion stalls, adding an additional 0.02 equivalents of BF₃·OEt₂ can re-initiate the cycle.

Q4: Can I perform organometallic reactions (like palladium-catalyzed couplings) on molecules containing an OBO group? A: Yes. The OBO protecting group is robust against nucleophiles, strong bases, and many transition-metal catalysts. For example, OBO-protected pyruvates have been successfully used in palladium-catalyzed α-arylation and alkylation reactions using Pd(dtbpf)Cl₂ and sodium tert-butoxide without decomposing the bicyclic core [6].

Quantitative Data: Comparison of Bicyclic Orthoester Protecting Groups

When troubleshooting fails, the structural limitations of the standard OBO group might be the root cause. Upgrading to advanced derivatives like DMOBO or ABO can solve inherent stability issues [2].

Protecting GroupPrecursor Triol/EpoxideRelative Formation RateRelative Hydrolytic Stability (Aq. Acid)Primary Application / Advantage
OBO [2.2.2](3-Methyloxetan-3-yl)methanol1x (Baseline)1x (Baseline)Standard protection of carboxylic acids; prevents α-proton racemization [5].
DMOBO [2.2.2](3,3-Dimethyloxetan-3-yl)methanol85x faster36x greaterHigh resistance to aqueous hydrolysis; faster catalytic closure [2].
ABO [3.2.1]Epoxy alcoholsN/A (Zirconocene cat.)Orthogonal to OBOProtection of acid/base-sensitive α-amino and α-hydroxy acids [2].

References

  • Ortho ester. Wikipedia. Available at:[Link]

  • Wipf, P., & Reeves, J. T. (2001). DMOBO: An improvement on the OBO orthoester protecting group. ResearchGate. Available at:[Link]

  • Chegg Study. One major advance in the use of orthoesters, is the OBO protecting group. Available at:[Link]

  • Google Patents. US5057504A - 1-heterocyclic bicyclo-octanes.
  • Organic Syntheses. Carbamic acid, [1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]oct-1-yl)-2-oxoethyl]-, phenylmethyl ester, (S). Available at:[Link]

  • Esteves, C. H. A., et al. (2017). Pyruvate Enolate Arylation and Alkylation: OBO Ester Protected Pyruvates as Useful Reagents in Organic Synthesis. Organic Chemistry Portal. Available at:[Link]

  • Palmer, C. J., et al. (1988). (±)-4-tert-Butyl-3-cyano-1-(4-ethynylphenyl)-2,6,7-trioxabicyclo[2.2.2]octane: synthesis of a remarkably potent GABAA receptor antagonist. Journal of Medicinal Chemistry. Available at:[Link]

  • Hibbert, H., & Carter, N. M. (1928). Studies on Reactions Relating to Carbohydrates and Polysaccharides: XLIV. Synthesis of Isomeric Bicyclic Acetal Ethers. Canadian Journal of Research. Available at:[Link]

  • Hall, H. K. (2012). Synthesis and Polymerizability of Atom-Bridged Bicyclic Monomers. MDPI Polymers. Available at:[Link]

  • Hall, H. K. (2012). Synthesis and Polymerizability of Atom-Bridged Bicyclic Monomers. ResearchGate. Available at:[Link]

Reference Data & Comparative Studies

Validation

spectroscopic comparison of 3,7,9-Trioxabicyclo[3.3.1]nonane and its aza-analogs

Spectroscopic Comparison of 3,7,9-Trioxabicyclo[3.3.1]nonane and its Aza-Analogs: A Comprehensive Guide for Structural Elucidation Executive Summary Conformationally restricted cleft-shaped bicyclic scaffolds are highly...

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Comparison of 3,7,9-Trioxabicyclo[3.3.1]nonane and its Aza-Analogs: A Comprehensive Guide for Structural Elucidation

Executive Summary

Conformationally restricted cleft-shaped bicyclic scaffolds are highly prized in modern drug discovery[1]. The bicyclo[3.3.1]nonane core serves as a versatile 3D pharmacophore, prominently featured in natural anti-allergic compounds[2] and synthetic GPR119 agonists for Type 2 diabetes[3]. During lead optimization, medicinal chemists frequently substitute oxygen atoms with nitrogen to modulate solubility, hydrogen-bonding capacity, and metabolic stability.

This guide provides an objective, data-driven comparison between the fully oxygenated 3,7,9-trioxabicyclo[3.3.1]nonane [4] and its mono-aza derivatives (e.g., 3,9-dioxa-7-azabicyclo[3.3.1]nonane [5]). By understanding the causality behind their distinct spectroscopic signatures, researchers can implement self-validating analytical workflows to unambiguously elucidate these complex heterocycles.

Structural & Electronic Fundamentals

The spectroscopic differentiation of these analogs is governed by fundamental differences in electronegativity (Pauling scale: O = 3.44 vs. N = 3.04).

In 3,7,9-trioxabicyclo[3.3.1]nonane, the strong electron-withdrawing nature of the three oxygen atoms via the inductive effect (-I) pulls electron density away from the adjacent methylene (CH₂) and bridgehead (CH) groups. This reduces local diamagnetic shielding, forcing the nuclear magnetic resonance (NMR) signals downfield to higher frequencies.

When nitrogen replaces oxygen at the 3- or 7-position to form an aza-analog, the inductive deshielding is significantly weakened. Consequently, the electron density around the adjacent carbon and proton nuclei increases, shifting their NMR resonances upfield. Furthermore, the introduction of a secondary amine provides a distinct N-H vibrational dipole that radically alters the infrared (IR) profile.

AnalyticalWorkflow Sample Unknown Bicyclo[3.3.1]nonane NMR_Test 1H NMR Analysis Sample->NMR_Test Decision Chemical Shift at Positions 2 & 4? NMR_Test->Decision Oxa δ ~3.8 ppm (Deshielded) Decision->Oxa Strong Inductive Effect (-I) Aza δ ~2.8 ppm (Shielded) Decision->Aza Weaker Inductive Effect (-I) Trioxa 3,7,9-Trioxa- analog Oxa->Trioxa Aza_analog 3-Aza-7,9-dioxa- analog Aza->Aza_analog

Fig 1. Logical workflow for NMR-based differentiation of oxa- and aza-bicyclic analogs.

Quantitative Spectroscopic Data

To objectively compare these scaffolds, we must look at the specific localized changes in the NMR and IR spectra. The tables below summarize the typical spectroscopic shifts driven by the heteroatom substitution.

Table 1: Comparative NMR Chemical Shifts (Typical values in CDCl₃)

Position 3,7,9-Trioxabicyclo[3.3.1]nonane (¹H / ¹³C ppm) 3-Aza-7,9-dioxabicyclo[3.3.1]nonane (¹H / ¹³C ppm) Mechanistic Rationale
C1, C5 (Bridgehead) ~4.2 / ~72.0 ~4.0 / ~70.5 Adjacent to O9 in both; slightly more shielded in the aza-analog due to global electron donation from nitrogen.
C2, C4 (Adjacent to pos. 3) ~3.8 / ~68.0 ~2.8 / ~50.0 Critical Diagnostic Node: Adjacent to O3 vs N3. Nitrogen's lower electronegativity causes a massive upfield shift.
C6, C8 (Adjacent to pos. 7) ~3.8 / ~68.0 ~3.7 / ~67.5 Adjacent to O7 in both; minimal environmental change.

| N-H (Amine) | N/A | ~1.8 (Broad) | Exchangeable proton present only in the secondary amine of the aza-analog. |

Table 2: Key FT-IR Vibrational Frequencies

Vibrational Mode Trioxa-analog (cm⁻¹) Aza-analog (cm⁻¹)
N-H Stretch N/A ~3300 - 3350 (Moderate, broad)
C-O-C Asymmetric Stretch ~1080 - 1120 (Strong, broad) ~1080 - 1120 (Moderate to strong)

| C-N-C Stretch | N/A | ~1150 - 1180 (Moderate) |

Mass Spectrometry & Fragmentation Dynamics

Mass spectrometry (MS) provides an orthogonal layer of validation. While the intact molecular ions differ by only 1 Dalton (m/z 131 for trioxa vs. m/z 130 for aza), their fragmentation pathways diverge significantly due to the relative stability of the resulting cations.

Oxygen-rich heterocycles readily undergo α-cleavage followed by the expulsion of neutral formaldehyde (CH₂O, -30 Da). Conversely, nitrogen is highly adept at stabilizing positive charge. The aza-analog preferentially fragments to form a highly stable iminium ion, suppressing the neutral loss pathways seen in the trioxa-analog.

MS_Fragmentation Parent Molecular Ion [M+H]+ Protonated Scaffold AlphaCleavage α-Cleavage adjacent to Heteroatom Parent->AlphaCleavage Frag_O Loss of Formaldehyde (-30 Da) AlphaCleavage->Frag_O O-analog Frag_N Imine Cation Formation (Highly Stable) AlphaCleavage->Frag_N N-analog

Fig 2. Divergent mass spectrometry fragmentation pathways driven by heteroatom stability.

Self-Validating Experimental Protocols

To ensure absolute scientific integrity, structural elucidation must rely on self-validating test systems where each step confirms the previous one. The following protocol guarantees accurate differentiation between the trioxa- and aza-analogs.

Protocol A: NMR Cross-Validation Workflow
  • Sample Preparation & Internal Referencing: Dissolve 10-15 mg of the purified analyte in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: TMS provides an absolute 0.00 ppm baseline. This is strictly required to accurately measure the ~1.0 ppm upfield shift of the C2/C4 protons, which is the primary diagnostic marker for nitrogen substitution.

  • 1D ¹H and ¹³C Acquisition: Acquire a standard ¹H spectrum (16 scans) and a ¹³C spectrum (1024 scans).

    • Causality: The ¹³C spectrum requires significantly more scans due to the low natural abundance of the ¹³C isotope (1.1%) and its lower gyromagnetic ratio.

  • 2D HSQC Correlation: Run a 2D Heteronuclear Single Quantum Coherence (HSQC) experiment.

    • Causality: This unambiguously links the protons to their directly attached carbons, preventing misassignment between the bridgehead CH groups and the ether/amine CH₂ groups.

  • D₂O Exchange (Aza-Analog Confirmation): Add 1 drop of Deuterium Oxide (D₂O) to the NMR tube, shake vigorously for 30 seconds, and re-acquire the ¹H spectrum.

    • Causality: The labile N-H proton will rapidly exchange with deuterium. Its broad signal at ~1.8 ppm will disappear entirely, and any coupling to adjacent protons will collapse, providing definitive proof of the secondary amine.

Protocol B: FT-IR ATR Analysis
  • Background Subtraction: Collect a background spectrum of the empty Attenuated Total Reflectance (ATR) diamond crystal (32 scans, 4 cm⁻¹ resolution).

  • Sample Application: Place 1-2 mg of the solid compound directly onto the crystal. Apply the pressure clamp until the force gauge clicks.

    • Causality: Intimate contact between the crystal and the sample is required to ensure the evanescent wave penetrates the sample, yielding high-resolution C-O-C and N-H stretching bands.

  • Acquisition & Cleaning: Acquire the spectrum. Clean the crystal with isopropanol and verify the baseline has returned to zero to prevent cross-contamination.

References

1.[4] 3,7,9-Trioxabicyclo[3.3.1]nonane | C6H10O3 | CID 57357882 - PubChem. National Institutes of Health (NIH).[Link] 2.[2] Anti-Allergic Compounds from the Deep-Sea-Derived Actinomycete Nesterenkonia flava MCCC 1K00610. MDPI Marine Drugs.[Link] 3.[5] 3,9-Dioxa-7-azabicyclo[3.3.1]nonane | C6H11NO2 | CID 54594762 - PubChem. National Institutes of Health (NIH).[Link] 4.[1] Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). MDPI Molecules.[Link] 5.[3] Discovery of the oxazabicyclo[3.3.1]nonane derivatives as potent and orally active GPR119 agonists. PubMed.[Link]

Sources

Comparative

biological activity of 3,7,9-Trioxabicyclo[3.3.1]nonane derivatives

Comparative Analysis of 3,7,9-Trioxabicyclo[3.3.1]nonane Derivatives: Biological Activity and Efficacy Profiling As the search for novel pharmacophores expands into extreme environments, the 3,7,9-trioxabicyclo[3.3.1]non...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of 3,7,9-Trioxabicyclo[3.3.1]nonane Derivatives: Biological Activity and Efficacy Profiling

As the search for novel pharmacophores expands into extreme environments, the 3,7,9-trioxabicyclo[3.3.1]nonane scaffold has emerged as a structure of significant interest. Historically recognized in synthetic chemistry as a lipophilic moiety used to enhance the tissue compatibility and membrane permeability of monobactam antibiotics[1], this unique tricyclic ether system has recently been identified in nature.

The most prominent natural derivative is Nesterenkoniane ((1S,2R,4R,5S,6R,8R)-1,2,4,5,6,8-hexamethyl-3,7,9-trioxabicyclo[3.3.1]nonane), a secondary metabolite isolated from the deep-sea-derived actinomycete Nesterenkonia flava MCCC 1K00610[2]. This guide provides an objective, data-driven comparison of the biological activity of this derivative—specifically its anti-allergic properties—against standard therapeutics and co-isolated metabolites.

Mechanistic Overview: IgE-Mediated Mast Cell Inhibition

The biological activity of Nesterenkoniane is primarily characterized by its ability to modulate immunoglobulin E (IgE)-mediated allergic responses[3]. In allergic pathogenesis, the cross-linking of high-affinity IgE receptors (FcεRI) on mast cells by antigens triggers a cascade involving Syk kinase activation, intracellular calcium mobilization, and the subsequent degranulation of inflammatory mediators like histamine and β-hexosaminidase.

The highly methylated, rigid, and lipophilic nature of the 3,7,9-trioxabicyclo[3.3.1]nonane core allows it to partition effectively into lipid bilayers. Causally, this spatial geometry is hypothesized to disrupt lipid raft formation necessary for optimal FcεRI receptor clustering, thereby dampening the downstream degranulation signal without inducing direct cytotoxicity[2].

Pathway IgE IgE Sensitization FcERI FcεRI Receptor Cross-linking IgE->FcERI Antigen Binding Ca2 Intracellular Ca2+ Release FcERI->Ca2 Syk Kinase Activation Degranulation Mast Cell Degranulation (β-hexosaminidase release) Ca2->Degranulation Vesicle Fusion Nesterenkoniane 3,7,9-Trioxabicyclo[3.3.1]nonane (Nesterenkoniane) Nesterenkoniane->Degranulation Inhibits (Moderate) Loratadine Loratadine (Positive Control) Loratadine->Degranulation Inhibits (Potent)

Graphviz Diagram 1: Mechanism of action for 3,7,9-trioxabicyclo[3.3.1]nonane derivatives in mast cells.

Comparative Performance Data

To objectively evaluate the pharmacological potential of the 3,7,9-trioxabicyclo[3.3.1]nonane derivative, its performance must be benchmarked against established clinical standards (Loratadine, an H1 histamine antagonist with mast-cell stabilizing properties) and other bioactive compounds isolated from the same deep-sea strain[2],[4].

Table 1: Quantitative Comparison of Anti-Allergic Activity in RBL-2H3 Cells

Compound / DerivativeStructural ClassSourceIC₅₀ (μg/mL)Inhibition Rate at 20 μg/mL (%)
Loratadine (Control)Tricyclic AntihistamineSynthetic35.0137.41%
Nesterenkoniane 3,7,9-Trioxabicyclo[3.3.1]nonaneN. flava MCCC 1K00610> 1009.86%
Indol-3-carbaldehyde Indole DerivativeN. flava MCCC 1K0061057.12N/A
Cyclo(D)-Pro-(D)-Leu DiketopiperazineN. flava MCCC 1K0061069.95N/A

Analysis of Results: While the 3,7,9-trioxabicyclo[3.3.1]nonane derivative (Nesterenkoniane) exhibits confirmed biological activity, its efficacy as a standalone anti-allergic agent is moderate (9.86% inhibition at 20 μg/mL) compared to Loratadine[2]. However, its true value in drug development lies in its structural utility. The highly stable, oxygen-rich bicyclic framework makes it an excellent candidate for serving as a lipophilic carrier or prodrug appendage to enhance the bioavailability of more potent, but poorly permeable, active pharmaceutical ingredients (APIs)[1].

Self-Validating Experimental Protocol: RBL-2H3 Degranulation Assay

To ensure trustworthiness and reproducibility, the biological activity of these derivatives is quantified using a self-validating IgE-mediated degranulation assay. This protocol measures the release of β-hexosaminidase—an enzyme co-stored with histamine in mast cell granules.

Critical Causality Note: A parallel MTT viability assay is strictly required. If a compound simply kills the cells, degranulation will drop, yielding a false positive for "anti-allergic" activity. The MTT assay validates that the observed inhibition is a true pharmacological effect, not cytotoxicity.

Step-by-Step Methodology
  • Cell Culture & Seeding:

    • Culture RBL-2H3 (Rat Basophilic Leukemia) cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

    • Seed cells into 96-well plates at a density of

      
       cells/well.
      
  • Sensitization:

    • Add 0.5 μg/mL of anti-DNP IgE to each well. Incubate for 24 hours. Reasoning: This primes the mast cells by binding IgE to the FcεRI receptors, simulating an allergic sensitization phase.

  • Washing & Starvation:

    • Wash the cells three times with Siraganian buffer (pH 7.2) to remove unbound IgE and serum proteins that could interfere with the assay.

  • Compound Pre-treatment:

    • Treat cells with varying concentrations of the 3,7,9-trioxabicyclo[3.3.1]nonane derivative (e.g., 5, 10, 20, 50 μg/mL), using Loratadine as a positive control and 0.1% DMSO as a vehicle control. Incubate for 1 hour.

  • Antigen Stimulation:

    • Challenge the cells with 1 μg/mL DNP-BSA (Dinitrophenyl-Bovine Serum Albumin) for 1 hour at 37°C. Reasoning: DNP-BSA cross-links the IgE antibodies, triggering degranulation.

  • Quantification (β-hexosaminidase readout):

    • Transfer 50 μL of the supernatant to a new 96-well plate.

    • Add 50 μL of 1 mM p-nitrophenyl-N-acetyl-β-D-glucosaminide (substrate) in 0.1 M citrate buffer (pH 4.5). Incubate for 1 hour at 37°C.

    • Stop the reaction with 200 μL of 0.1 M Na₂CO₃/NaHCO₃ buffer (pH 10.0).

    • Measure absorbance at 405 nm using a microplate reader.

  • Cytotoxicity Validation (Parallel Plate):

    • Perform an MTT assay on a duplicate plate treated identically (Steps 1-4) to ensure cell viability remains >95%.

Workflow Step1 1. Cell Culture RBL-2H3 Cells Step2 2. Sensitization Anti-DNP IgE (24h) Step1->Step2 Step3 3. Pre-treatment Test Compounds (1h) Step2->Step3 Step4 4. Stimulation DNP-BSA (1h) Step3->Step4 Step6 6. Validation MTT Viability Assay Step3->Step6 Parallel Cytotoxicity Check Step5 5. Quantification β-hexosaminidase Assay Step4->Step5

Graphviz Diagram 2: Self-validating experimental workflow for mast cell degranulation.

Conclusion & Future Perspectives

The 3,7,9-trioxabicyclo[3.3.1]nonane derivative Nesterenkoniane demonstrates that highly oxidized, bridged bicyclic systems found in extreme marine environments possess intrinsic biological activity. While its direct anti-allergic potency is lower than commercial antihistamines, its structural stability and lipophilicity make it a highly attractive scaffold for medicinal chemists. Future drug development should focus on utilizing this moiety in prodrug design or synthesizing hybrid molecules that combine the membrane-penetrating properties of the trioxabicyclo[3.3.1]nonane core with more potent pharmacophores.

References

  • Title: WO2015103583A1 - Monobactams and methods of their synthesis and use Source: Google Patents URL
  • Title: Marine Rare Actinomycetes: A Promising Source of Structurally Diverse and Unique Novel Natural Products Source: MDPI (Marine Drugs) URL: [Link]

  • Title: Anti-Allergic Compounds from the Deep-Sea-Derived Actinomycete Nesterenkonia flava MCCC 1K00610 Source: PubMed Central (PMC) / NIH URL: [Link]

  • Title: Anti-Allergic Activities of Natural Products from Marine Organisms Source: Encyclopedia MDPI URL: [Link]

Sources

Validation

validating the structure of 3,7,9-Trioxabicyclo[3.3.1]nonane using X-ray crystallography

Structural Validation of Bicyclic Acetals: A Comparative Guide to 3,7,9-Trioxabicyclo[3.3.1]nonane via X-Ray Crystallography As a Senior Application Scientist, I frequently encounter the challenge of unambiguously assign...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Validation of Bicyclic Acetals: A Comparative Guide to 3,7,9-Trioxabicyclo[3.3.1]nonane via X-Ray Crystallography

As a Senior Application Scientist, I frequently encounter the challenge of unambiguously assigning the 3D conformation of rigid, heteroatom-rich frameworks. For bicyclic acetals like (C6H10O3, PubChem CID: 57357882)[1], determining whether the system adopts a "chair-chair" or "boat-chair" geometry is critical. The spatial arrangement of the oxygen lone pairs dictates the molecule's reactivity, dipole moment, and binding affinity in downstream drug development contexts.

While routine analytical techniques provide excellent connectivity data, they often fall short of delivering absolute spatial coordinates. This guide objectively compares Single-Crystal X-Ray Diffraction (SCXRD) against Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS), providing a self-validating protocol for the structural elucidation of this unique trioxa-framework.

Methodological Comparison: SCXRD vs. Alternatives

To establish a rigorous analytical pipeline, we must understand the causality behind our instrumental choices. NMR provides time-averaged data in solution, which is excellent for bulk purity but can mask subtle conformational equilibria. SCXRD, conversely, locks the molecule in a solid-state lattice, allowing us to measure exact atomic coordinates and validate the anomeric stabilization inherent to the 3,7,9-trioxa system[2].

Table 1: Comparative Performance of Structural Validation Modalities for 3,7,9-Trioxabicyclo[3.3.1]nonane

Analytical ModalityPrimary Data OutputConformational AccuracyKey Advantage for Bicyclic AcetalsMajor Limitation
SCXRD 3D Atomic CoordinatesAbsolute (Solid-State)Directly visualizes "chair-chair" geometry and exact C-O bond lengths.Requires high-quality, untwinned single crystals.
1H/13C NMR Chemical Shifts, CouplingsHigh (Time-Averaged)Confirms bulk connectivity and purity in solution state.Cannot provide exact spatial bond angles.
GC-MS Mass-to-Charge (m/z 130.14)NoneValidates exact molecular weight and fragmentation patterns.Destructive; provides zero 3D spatial data.

Structural Validation Workflow

The following logic gate illustrates the orthogonal validation strategy required to confidently assign the structure of 3,7,9-Trioxabicyclo[3.3.1]nonane.

G N1 3,7,9-Trioxabicyclo[3.3.1]nonane Synthesis & Purification N2 Solution-State Validation (1H/13C NMR & GC-MS) N1->N2 Bulk Purity Check N3 Solid-State Crystallization (Slow Evaporation) N1->N3 Crystal Growth N6 3D Conformation Confirmed (Chair-Chair Geometry) N2->N6 Orthogonal Support N4 SCXRD Data Acquisition (100K, Cu-Kα) N3->N4 Single Crystal Selection N5 Structure Solution & Refinement (SHELXL) N4->N5 Diffraction Data N5->N6 Phase Problem Solved

Workflow for structural validation of 3,7,9-Trioxabicyclo[3.3.1]nonane.

Self-Validating Experimental Protocol: SCXRD

To achieve atomic-level resolution, the experimental design must be tightly controlled. The following protocol details the causality behind each step, ensuring a self-validating system for [3].

Step 1: Crystal Growth via Slow Evaporation

  • Procedure : Dissolve 50 mg of purified 3,7,9-Trioxabicyclo[3.3.1]nonane in a minimal volume of ethyl acetate/hexane (1:1 v/v). Puncture the vial cap with a single needle hole and leave undisturbed at 20 °C in a vibration-free environment[4].

  • Causality : A mixed solvent system allows for differential evaporation rates. The slow, controlled increase in saturation drives highly ordered nucleation. Rapid precipitation often yields twinned or defect-ridden crystals, whereas slow kinetics allow the oxygen heterocycles to pack optimally, minimizing lattice strain.

Step 2: Crystal Harvesting and Mounting

  • Procedure : Submerge the crystals in a drop of Paratone-N oil. Select a transparent, equant crystal (~0.2 mm in all dimensions) under a polarized light microscope. Mount it on a polyimide cryoloop[4].

  • Causality : Paratone oil acts as a hydrophobic cryoprotectant. Upon flash-cooling, it forms an amorphous glass rather than crystalline ice. This prevents background diffraction rings (ice rings) from contaminating the dataset while physically protecting the volatile crystal from solvent loss.

Step 3: Data Acquisition at 100 K

  • Procedure : Transfer the mounted crystal to the diffractometer's nitrogen cold stream (100 K). Collect diffraction frames using Cu-Kα radiation (λ = 1.54184 Å) via ω-scans[4].

  • Causality : Data collection at cryogenic temperatures (100 K) is non-negotiable for high-resolution structural validation. It minimizes atomic thermal vibrations (Debye-Waller factors), drastically sharpening the electron density map. Cu-Kα radiation is selected over Mo-Kα because it provides stronger diffraction intensities for small, light-atom organic crystals, ensuring high signal-to-noise ratios at high diffraction angles.

Step 4: Structure Solution and Refinement

  • Procedure : Integrate the diffraction frames and solve the phase problem using dual-space methods (e.g., SHELXT). Refine the structure using full-matrix least-squares on

    
     (SHELXL)[4].
    
  • Causality : Refining against

    
     utilizes all collected data, including statistically weak reflections. This provides a robust, self-validating model. For 3,7,9-Trioxabicyclo[3.3.1]nonane, this refinement historically and reproducibly confirms the highly stable "chair-chair" conformation, driven by the minimization of transannular steric clashes and the optimization of stereoelectronic anomeric effects[2].
    

Conclusion

While NMR and GC-MS are indispensable for rapid bulk characterization, they cannot independently validate the complex 3D stereoelectronics of rigid oxygen heterocycles. By employing a meticulously controlled SCXRD workflow—from slow-evaporation crystallization to cryogenic data acquisition—researchers can establish an irrefutable, self-validating structural model for 3,7,9-Trioxabicyclo[3.3.1]nonane.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 57357882, 3,7,9-Trioxabicyclo[3.3.1]nonane." PubChem,[Link]

  • Zefirov, N.S., Palyulin, V.A., Potekhin, K.A., et al. "Crystal and molecular structure of 3,7,9-trioxabicyclo[3.3.1]nonane and 3-oxo-9-oxa-3,7-dithiabicyclo[3.3.1]nonane." Doklady Akademii Nauk, July 1995. ResearchGate,[Link]

  • Carleton College Science Education Resource Center (SERC). "Single-crystal X-ray Diffraction." Geochemical Instrumentation and Analysis,[Link]

Sources

Comparative

Comparative Analysis of the Stability of Trioxabicyclo[3.3.1]nonane Isomers: A Technical Guide for Drug Development

The trioxabicyclo[3.3.1]nonane framework is a privileged, yet highly sensitive, bicyclic scaffold found in various bioactive natural products and synthetic polymers. While the general [3.3.1] bicyclic system naturally ad...

Author: BenchChem Technical Support Team. Date: March 2026

The trioxabicyclo[3.3.1]nonane framework is a privileged, yet highly sensitive, bicyclic scaffold found in various bioactive natural products and synthetic polymers. While the general [3.3.1] bicyclic system naturally adopts a thermodynamically stable "twin-chair" conformation[1], the specific placement of the three oxygen atoms within this core drastically alters its chemical reactivity, electronic properties, and stability profile. For drug development professionals and synthetic chemists, understanding these isomeric differences is critical for formulation, storage, and synthetic manipulation.

This guide provides an in-depth comparative analysis of three primary isomers: the orthoester-like 2,8,9-isomer [2], the acetal/ether-like 3,7,9-isomer [3], and the bis-spiroacetal 1,8,9-isomer [4].

Structural Classification & Mechanistic Stability
  • 2,8,9-Trioxabicyclo[3.3.1]nonane (The Orthoester Core): Found in the degradation pathways of squalene synthase inhibitors like the2[2], this isomer features a bridgehead carbon bonded directly to three oxygen atoms. Causality of Instability: The orthoester configuration makes this isomer highly susceptible to acid-catalyzed hydrolysis. Protonation of any ring oxygen leads to the rapid cleavage of the C–O bond, driven by the formation of a resonance-stabilized dialkoxycarbenium ion. Consequently, it is highly unstable in aqueous acidic media (pH < 5).

  • 3,7,9-Trioxabicyclo[3.3.1]nonane (The Acetal/Ether Core): Present in marine-derived antibiotics such as 3[3], this isomer lacks a bridgehead orthoester carbon. Causality of Stability: The alternating carbon-oxygen arrangement benefits from strong anomeric effects without the vulnerability of a triply oxygenated carbon. The twin-chair conformation minimizes eclipsing H–H repulsions, rendering this isomer highly resistant to both thermal degradation and broad pH ranges, which is why 1[1].

  • 1,8,9-Trioxabicyclo[3.3.1]nonane (The Bis-Spiroacetal Core): This head-to-tail nucleus is the defining feature of 4, a class of fungal secondary metabolites[4]. Causality of Reactivity: While stable under neutral and mildly basic conditions, the spiroacetal linkages are prone to reductive opening or Lewis acid-catalyzed rearrangements. The steric bulk and transannular interactions dictate its specific degradation pathways.

G Core Trioxabicyclo[3.3.1]nonane Isomers Iso1 2,8,9-Isomer (Orthoester Core) Core->Iso1 Iso2 3,7,9-Isomer (Acetal/Ether Core) Core->Iso2 Iso3 1,8,9-Isomer (Bis-spiroacetal Core) Core->Iso3 Deg1 Rapid Acid Hydrolysis (Carbenium Ion Intermediate) Iso1->Deg1 Aqueous Acid (pH < 5) Deg2 High Thermodynamic Stability (Twin-Chair Conformation) Iso2->Deg2 Thermal / Broad pH Deg3 Reductive Cleavage / Lewis Acid Rearrangement Iso3->Deg3 Reductants / Lewis Acids

Degradation pathways of trioxabicyclo[3.3.1]nonane isomers based on oxygen placement.

Quantitative Stability Profiling

To objectively compare these isomers, we benchmark their stability using kinetic half-lives and thermal degradation onsets. The data below synthesizes the known chemical behavior of these bicyclic cores.

Isomer CoreNatural Product ContextHalf-Life at pH 3.0 (25 °C)Thermal Stability (Onset

)
Primary Degradation Pathway
2,8,9-Isomer Squalestatins[2]< 5 minutes~140 °CAcid-catalyzed orthoester hydrolysis
1,8,9-Isomer Preussomerins[4]~4.5 hours~180 °CSpiroacetal opening / Rearrangement
3,7,9-Isomer Macrolactins[3]> 72 hours> 220 °CHighly stable; extreme pH required
Experimental Protocols for Stability Validation

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes internal controls to prevent artifactual data that commonly plagues bicyclic ether analysis.

Protocol Step1 Sample Prep Isomer in D2O/CD3CN Step2 Acidification Adjust pD to 3.0 Step1->Step2 Step3 NMR Acquisition Arrayed 1H at 298K Step2->Step3 Step4 Kinetic Analysis Integrate Decay (k_obs) Step3->Step4

Workflow for real-time NMR kinetic profiling of isomer stability.

Protocol A: Real-Time NMR Kinetic Profiling of Acid Hydrolysis

Purpose: To quantify the acid lability of the orthoester (2,8,9) vs. acetal (3,7,9) cores without the risk of on-column degradation inherent to LC-MS.

  • Sample Preparation: Dissolve 10.0 mg of the purified isomer in 0.5 mL of a 1:1 (v/v) mixture of CD

    
    CN and D
    
    
    
    O. Causality: This specific solvent system ensures complete solvation of the lipophilic bicyclic core while providing the aqueous environment necessary for hydrolysis, avoiding phase separation that skews kinetic data.
  • Baseline Acquisition: Acquire standard

    
    H and 
    
    
    
    C NMR spectra at 298 K using a 500 MHz spectrometer. Include 0.1% TSP (Trimethylsilylpropanoic acid) as an internal quantitative standard.
  • Controlled Acidification: Inject a standardized DCl solution to adjust the pD to exactly 3.0. Self-Validation: The use of DCl prevents the introduction of broad H

    
    O/H
    
    
    
    signals that would obscure the critical bridgehead proton resonances during kinetic monitoring.
  • Kinetic Monitoring: Execute a pseudo-2D NMR array, acquiring a

    
    H spectrum every 60 seconds for 2 hours.
    
  • Data Analysis: Integrate the decay of the bridgehead signals relative to the invariant TSP peak. Plot

    
     versus time to extract the first-order rate constant (
    
    
    
    ) and half-life.
Protocol B: Thermal Stability via Differential Scanning Calorimetry (DSC)

Purpose: To determine the thermodynamic stability and onset of thermal decomposition.

  • Sample Loading: Weigh 2.0–3.0 mg of the crystalline isomer into an aluminum DSC pan. Seal with a pinhole-pierced lid. Causality: The pinhole allows for the outgassing of any residual trapped solvents or volatile degradation products. Without this, endothermic boiling events would mask the exothermic decomposition of the bicyclic core.

  • Environmental Control: Equilibrate the DSC cell at 25 °C under a dry nitrogen purge at 50 mL/min. Self-Validation: The inert N

    
     atmosphere ensures that the observed exotherm is strictly due to the intrinsic thermal instability of the isomer, not oxidative combustion.
    
  • Thermal Ramping: Ramp the temperature at a precise rate of 10 °C/min from 25 °C to 300 °C.

  • Thermogram Analysis: Calculate the extrapolated onset temperature (

    
    ) of the primary exothermic peak to benchmark thermal stability.
    
References
  • Synthesis and Polymerizability of Atom-Bridged Bicyclic Monomers Source: MDPI (Polymers) URL:[Link][1]

  • The squalestatins: Cleavage of the bicyclic core via the novel 2,8,9-trioxabicyclo[3.3.1]nonane ring system Source: Scilit / Bioorganic & Medicinal Chemistry Letters URL:[Link][2]

  • Secondary Metabolites of Lasiodiplodia theobromae: Distribution, Chemical Diversity, Bioactivity, and Implications of Their Occurrence Source: MDPI (Molecules) URL:[Link][4]

  • ChemInform Abstract: Novel Macrolactins as Antibiotic Lactones from a Marine Bacterium Source: ResearchGate URL:[Link][3]

Sources

Validation

A Tale of Two Structures: Unraveling the Conformation of 3,7,9-Trioxabicyclo[3.3.1]nonane

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals In the realm of medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms within a molecule is param...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount, dictating its physical, chemical, and biological properties. The bicyclo[3.3.1]nonane framework, a rigid and synthetically accessible scaffold, has garnered significant attention as a building block for novel therapeutics and functional materials. Within this class of molecules, the heteroatomic analogue, 3,7,9-Trioxabicyclo[3.3.1]nonane, presents a fascinating case study in conformational analysis, where the interplay of steric and electronic effects governs its preferred spatial orientation.

This guide provides an in-depth comparison of the computationally predicted and experimentally inferred structures of 3,7,9-Trioxabicyclo[3.3.1]nonane. While a definitive experimental structure from X-ray crystallography or gas-phase electron diffraction remains elusive in the public domain, a wealth of computational data, supported by spectroscopic insights and analogies to structurally related systems, allows for a robust understanding of its conformational landscape.

The Bicyclo[3.3.1]nonane Scaffold: A Conformational Chameleon

The bicyclo[3.3.1]nonane ring system can, in principle, adopt several conformations, with the most energetically favorable being the twin-chair (CC), boat-chair (BC), and twin-boat (BB) forms. For the parent hydrocarbon, the twin-chair conformation is the undisputed ground state. However, the introduction of heteroatoms, such as the three oxygen atoms in 3,7,9-Trioxabicyclo[3.3.1]nonane, can significantly alter the energetic landscape, making a thorough conformational analysis essential.

The Computational Approach: Predicting Structure from First Principles

In the absence of direct experimental structural data, computational chemistry provides a powerful toolkit to predict the geometry and relative energies of different conformers. Density Functional Theory (DFT) has emerged as a particularly reliable method for such investigations, offering a good balance between accuracy and computational cost.

Experimental Protocol: Computational Geometry Optimization

A detailed computational analysis of 3,7,9-Trioxabicyclo[3.3.1]nonane can be performed using the following protocol:

  • Initial Structure Generation: The starting geometries for the twin-chair (CC), boat-chair (BC), and twin-boat (BB) conformers of 3,7,9-Trioxabicyclo[3.3.1]nonane are constructed using a molecular builder.

  • Geometry Optimization: The geometries of these conformers are then optimized using a DFT method, such as B3LYP or M06-2X, with a suitable basis set, for instance, 6-311+G(d,p). This process finds the lowest energy structure for each conformer.

  • Frequency Calculations: To confirm that the optimized structures correspond to true energy minima, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable conformer. These calculations also provide thermodynamic data, such as zero-point vibrational energies and thermal corrections, which are crucial for comparing the relative stabilities of the conformers.

  • Relative Energy Calculation: The total electronic energies, including zero-point energy corrections, are used to determine the relative stability of the CC, BC, and BB conformers.

dot

Caption: Workflow for Computational Structure Prediction.
Predicted Structural Parameters

Based on extensive computational studies of related bicyclo[3.3.1]nonane systems, the following structural features are predicted for 3,7,9-Trioxabicyclo[3.3.1]nonane:

ConformerRelative Energy (kcal/mol)Key Predicted Features
Twin-Chair (CC) 0.0 (Global Minimum)Both six-membered rings adopt a chair conformation. This is expected to be the most stable conformer, minimizing steric interactions.
Boat-Chair (BC) > 5.0One six-membered ring is in a boat conformation, while the other remains in a chair. This conformation is significantly higher in energy due to torsional strain.
Twin-Boat (BB) > 10.0Both six-membered rings are in a boat conformation, leading to severe steric clashes and making this conformer highly unstable.

The Experimental Perspective: Piecing Together the Puzzle

While a definitive crystal structure is not available, insights into the experimental structure of 3,7,9-Trioxabicyclo[3.3.1]nonane can be gleaned from spectroscopic data and by analogy to structurally similar molecules that have been characterized experimentally.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for probing the symmetry and connectivity of a molecule. For 3,7,9-Trioxabicyclo[3.3.1]nonane, the NMR spectra would be expected to be relatively simple if the molecule exists predominantly in the highly symmetric twin-chair conformation in solution. The number of unique signals and their coupling patterns can provide strong evidence for the dominant conformation. For instance, the presence of a single set of signals for the chemically equivalent protons and carbons would be consistent with a time-averaged C₂ᵥ symmetry of the twin-chair form.

Analogous Systems: The Triaza Cousin

A comprehensive study on the closely related molecule, 3,7,9-tris(trifluoromethylsulfonyl)-3,7,9-triazabicyclo[3.3.1]nonane, provides a valuable comparative framework.[1][2][3] This study combined gas-phase electron diffraction (GED), X-ray crystallography, and DFT calculations.[1][2][3]

  • Solid-State (X-ray): In the crystalline state, this triaza analogue was found to exist exclusively in the twin-chair conformation.[1][2][3] This is a strong indicator that the twin-chair is the most stable conformation in the condensed phase, where packing forces play a significant role.

  • Gas-Phase (GED): In the gas phase, however, the GED analysis revealed the presence of multiple conformers, including both chair-chair and boat-chair forms.[1][2][3] This highlights the dynamic nature of these bicyclic systems in the absence of a crystal lattice.

  • Computational (DFT): The DFT calculations for the triaza analogue were in good agreement with the experimental findings, correctly predicting the twin-chair as the global minimum and providing a reasonable description of the relative energies of other conformers.[1][2][3]

dot

Caption: Workflow for Inferring Experimental Structure.

Comparison and Conclusion: A Consensus on the Twin-Chair

The convergence of computational predictions and inferences from experimental data on analogous systems strongly suggests that 3,7,9-Trioxabicyclo[3.3.1]nonane predominantly adopts a twin-chair (CC) conformation .

FeatureComputational PredictionExperimental Inference
Most Stable Conformer Twin-Chair (CC)Twin-Chair (CC)
Symmetry C₂ᵥ (for CC conformer)Consistent with high symmetry observed in NMR
Presence of Other Conformers Higher energy boat-chair and twin-boat conformers are predicted to be minor contributors at room temperature.In solution and the solid state, the twin-chair is expected to be the overwhelmingly dominant species. In the gas phase, minor populations of other conformers may exist.

The causality behind the preference for the twin-chair conformation lies in the minimization of both steric and torsional strain. The chair form of a six-membered ring is inherently more stable than the boat form. In the twin-chair conformation of 3,7,9-Trioxabicyclo[3.3.1]nonane, all substituents on the cyclohexane-like rings can occupy pseudo-equatorial positions, minimizing unfavorable 1,3-diaxial interactions. The presence of the oxygen atoms in the 3, 7, and 9 positions is not expected to introduce significant electronic effects that would favor a boat-chair conformation, unlike in some other substituted bicyclo[3.3.1]nonane systems.

For researchers and drug development professionals, this detailed conformational analysis provides a reliable three-dimensional model of 3,7,9-Trioxabicyclo[3.3.1]nonane. This structural understanding is crucial for designing and synthesizing derivatives with specific biological activities, as the spatial arrangement of functional groups will dictate their interactions with biological targets. Furthermore, the computational and analytical workflows outlined in this guide can be applied to other complex bicyclic systems where experimental data may be limited.

References

  • Shainyan, B. A.; Eroshin, A. V.; Mukhina, V. A.; Shlykov, S. A. Gas-Phase Structure of 3,7,9-tris(trifluoromethylsulfonyl)-3,7,9-triazabicyclo[3.3.1]nonane by GED and Theoretical Calculations. Molecules2023 , 28 (9), 3933. [Link]

  • Shainyan, B. A.; Eroshin, A. V.; Mukhina, V. A.; Shlykov, S. A. Gas-Phase Structure of 3,7,9-tris(trifluoromethylsulfonyl)-3,7,9-triazabicyclo[3.3.1]nonane by GED and Theoretical Calculations. ResearchGate2023 . [Link]

  • Shainyan, B. A.; Eroshin, A. V.; Mukhina, V. A.; Shlykov, S. A. Gas-Phase Structure of 3,7,9-tris(trifluoromethylsulfonyl)-3,7,9-triazabicyclo[3.3.1]nonane by GED and Theoretical Calculations. Semantic Scholar2023 . [https://www.semanticscholar.org/paper/Gas-Phase-Structure-of-3%2C7%2C9-tris(trifluoromethyls-Shainyan-Eroshin/f3a3d5e0a6d5f0e3c5e8b0a9c8e4d3a1e7f9b8c7]([Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3,7,9-Trioxabicyclo[3.3.1]nonane

As drug development and synthetic methodologies advance, the utilization of complex bicyclic ethers like 3,7,9-Trioxabicyclo[3.3.1]nonane (CAS: 281-09-4) is becoming increasingly prevalent. However, the unique structural...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and synthetic methodologies advance, the utilization of complex bicyclic ethers like 3,7,9-Trioxabicyclo[3.3.1]nonane (CAS: 281-09-4) is becoming increasingly prevalent. However, the unique structural properties of this compound demand rigorous, scientifically grounded safety protocols. This guide provides a self-validating operational framework for researchers, moving beyond basic safety data sheets to explain the mechanistic reasoning behind each protective measure.

Chemical Profile and Hazard Causality

Understanding the physical and chemical properties of 3,7,9-Trioxabicyclo[3.3.1]nonane is the first step in risk mitigation. The compound is a bridged bicyclic trioxane.

Quantitative Chemical Properties
PropertyValueScientific Implication
Molecular Weight 130.14 g/mol [1]Relatively low molecular weight suggests a potential for sublimation or vapor generation in unventilated spaces.
Topological Polar Surface Area 27.7 Ų[1]Indicates moderate polarity; influences solvent compatibility and dictates transdermal permeation risks.
XLogP3 -0.5[1]Hydrophilic nature; dictates the choice of decontamination solvents (favoring aqueous or polar organic mixtures).
Mechanistic Hazard Analysis
  • Electrostatic Ignition: The compound presents a severe risk of fire caused by electrostatic discharge[2]. When handled as a dry solid, friction between particles can build a static charge. If discharged, this spark can ignite the aerosolized dust.

  • Peroxidation of Ether Linkages: Compounds containing multiple ether oxygens are highly susceptible to auto-oxidation upon exposure to air and light, forming shock-sensitive peroxides over time.

  • Respiratory and Dermal Toxicity: The formation of dust and aerosols must be strictly avoided, as inhalation or skin contact can lead to acute irritation and systemic absorption[2].

Personal Protective Equipment (PPE) Matrix

Do not treat PPE as a mere compliance checklist; it is a vital barrier engineered for specific chemical threats.

PPE CategorySpecificationCausality & Justification
Hand Protection Heavy-duty Nitrile or Butyl rubber gloves (Impermeable)Ether linkages rapidly degrade standard latex. Impermeable gloves prevent transdermal absorption[2].
Eye Protection Tight-fitting chemical safety gogglesPrevents ocular exposure to aerosolized dust or sublimated vapors during transfer[2].
Body Protection Flame-resistant, anti-static laboratory coatMitigates the buildup of static electricity, directly neutralizing the electrostatic ignition risk[2].
Respiratory N95/P100 particulate respirator (minimum)Filters fine particulates to prevent respiratory tract irritation from dust formation[2].

Standard Operating Procedure (SOP): Safe Handling Workflow

This protocol is designed as a self-validating system. Do not proceed to the next step unless the prior validation check is successful.

Phase 1: Environmental Preparation
  • Ventilation Check: Ensure the chemical fume hood is fully operational with a face velocity of 80-100 fpm.

    • Validation: Check the digital airflow monitor and observe a tissue paper pull before opening the sash. Ensure adequate ventilation is maintained throughout the procedure[2].

  • Static Dissipation: Ground all metal equipment and balances. Ensure the workspace is clear of incompatible materials (e.g., strong oxidizers).

Phase 2: Material Transfer
  • Tool Selection: Equip yourself with ceramic, PTFE-coated, or wooden spatulas.

    • Causality: The use of non-sparking tools is mandatory to prevent the ignition of dust clouds[2].

  • Atmospheric Control: If the container has been stored for an extended period, purge the headspace with an inert gas (Nitrogen or Argon) immediately after opening to displace oxygen and halt auto-oxidation.

Phase 3: Execution and Monitoring
  • Handling: Transfer the solid slowly to avoid dust and aerosol formation[2].

    • Field Note: When working with bicyclic ethers, static electricity is your invisible enemy. In dry winter months, use an anti-static gun (zerostat) on your weighing boats before transferring the solid to neutralize surface charges.

  • Peroxide Testing: If the compound is dissolved in a solvent and intended for heating or concentration, perform a starch-iodide test to confirm the absence of peroxides.

    • Validation: A negative (colorless) result must be observed before applying any heat.

Workflow A 1. Risk Assessment Identify Ether Auto-oxidation Risks B 2. PPE Verification Don Anti-static & Impermeable Gear A->B C 3. Environmental Control Ensure 80-100 fpm Hood Flow B->C D 4. Material Transfer Use Non-Sparking Tools Only C->D E 5. Reaction Execution Maintain Inert Atmosphere (N2/Ar) D->E F Spill or Aerosol Detected? E->F G Emergency Protocol Evacuate & Isolate F->G YES H 6. Decontamination Seal & Segregate Waste F->H NO

Fig 1. Safe handling and emergency response workflow for 3,7,9-Trioxabicyclo[3.3.1]nonane.

Emergency Response and Spill Containment

In the event of an accidental release or aerosolization, execute the following protocol:

  • Immediate Evacuation: Evacuate personnel to safe areas, ensuring everyone remains upwind of the spill or leak[2].

  • Ignition Control: Remove all sources of ignition immediately[2]. Do not actuate electrical switches, as the arc could ignite the vapor/dust mixture.

  • Containment: Cover the spilled material with an inert, damp absorbent (e.g., wet sand or vermiculite) to suppress dust formation.

  • Collection: Use strictly spark-proof tools and explosion-proof equipment to sweep up the adhered or collected material[2].

  • Medical Response:

    • Inhalation: Move the victim to fresh air and administer oxygen if breathing is difficult; do not use mouth-to-mouth resuscitation if the chemical was inhaled[2].

    • Ingestion: Rinse the mouth with water and contact a Poison Control Center immediately. Do not induce vomiting[2].

Disposal and Decontamination Plan

Chemical waste containing 3,7,9-Trioxabicyclo[3.3.1]nonane must be managed with the same rigor as pure stock.

  • Segregation: Collect the chemical in suitable, tightly closed containers specifically designated for disposal[2]. Do not mix with acidic or oxidizing waste streams.

  • Labeling: Clearly label the container with the chemical name, CAS number (281-09-4), and the hazard warning: "Combustible Solid - Ether Derivative".

  • Final Disposal: Adhered or collected material must be promptly disposed of in accordance with appropriate environmental laws and regulations[2], typically via high-temperature incineration at a licensed facility.

References

  • Echemi. "3,7,9-Trioxabicyclo[3.3.
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 57357882, 3,7,9-Trioxabicyclo[3.3.1]nonane". PubChem.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.